2-(Trifluoromethyl)oxane-4-sulfonamide
Descripción
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Propiedades
Fórmula molecular |
C6H10F3NO3S |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)oxane-4-sulfonamide |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)5-3-4(1-2-13-5)14(10,11)12/h4-5H,1-3H2,(H2,10,11,12) |
Clave InChI |
JLQLEHXENFYBPL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CC1S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
2-(Trifluoromethyl)oxane-4-sulfonamide mechanism of action
An In-Depth Technical Guide
Compound Profile: 2-(Trifluoromethyl)oxane-4-sulfonamide
Executive Summary
2-(Trifluoromethyl)oxane-4-sulfonamide is a synthetic heterocyclic compound featuring a sulfonamide functional group, an oxane ring, and a trifluoromethyl moiety. While this specific molecule is available for research purposes, dedicated public-domain literature elucidating its precise mechanism of action is not available at the time of this writing.[1] This guide, therefore, presents a scientifically-grounded putative mechanism of action based on the compound's structural classification as a sulfonamide. We will deconstruct its molecular features to hypothesize its biological activity and provide a comprehensive framework of experimental protocols required to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and related compounds.
Part 1: The Putative Core Mechanism - Inhibition of Folate Synthesis
The sulfonamide functional group is the cornerstone of a class of antibiotics that have been in clinical use for decades.[] Their primary mechanism of action in bacteria is the competitive inhibition of a crucial enzyme in the folic acid synthesis pathway, dihydropteroate synthase (DHPS).[3]
The Principle of Selective Toxicity
Bacteria must synthesize their own folic acid (vitamin B9) de novo, as they cannot utilize external sources. In contrast, mammals, including humans, obtain folic acid from their diet, lacking the enzymatic machinery for its synthesis.[4] This fundamental metabolic difference makes the bacterial folic acid pathway an ideal target for selective antimicrobial agents. The pathway begins with p-aminobenzoic acid (PABA), which is converted by DHPS into dihydropteroic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolate is an essential coenzyme for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[][3]
Competitive Antagonism of DHPS
The chemical structure of the sulfonamide core is highly similar to that of PABA.[3] This structural mimicry allows sulfonamide drugs to bind to the active site of the DHPS enzyme, acting as a competitive antagonist. By occupying the active site, the sulfonamide prevents PABA from binding, thereby halting the production of dihydropteroic acid and, consequently, arresting bacterial DNA synthesis and replication.[] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells, relying on the host's immune system to clear the infection.[4]
Based on this well-established precedent, the primary hypothesized mechanism of action for 2-(Trifluoromethyl)oxane-4-sulfonamide is the inhibition of bacterial DHPS.
Diagram: The Folic Acid Synthesis Pathway and Site of Inhibition
Caption: Putative mechanism of 2-(Trifluoromethyl)oxane-4-sulfonamide action.
Part 2: Deconstructing the Molecular Architecture
Modern medicinal chemistry leverages specific functional groups to fine-tune the biological and pharmacokinetic properties of a core scaffold. The oxane and trifluoromethyl groups on 2-(Trifluoromethyl)oxane-4-sulfonamide are critical design elements.
The Trifluoromethyl (CF3) Group: A Bioactivity Enhancer
The trifluoromethyl group is a ubiquitous substituent in pharmaceuticals due to its profound impact on molecular properties.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug's profile:[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
-
Binding Affinity: The CF3 group can improve binding to target proteins through favorable hydrophobic and electrostatic interactions, potentially increasing the potency of the compound.
-
Membrane Permeability: Increased lipophilicity can enhance the ability of the molecule to cross bacterial cell membranes and reach its intracellular target.[6]
The Oxane Ring: A Saturated Heterocyclic Scaffold
The oxane (tetrahydropyran) ring provides a three-dimensional, saturated scaffold. Unlike flat aromatic rings found in many classic sulfonamides, this structure imparts conformational rigidity and specific spatial orientations for the trifluoromethyl and sulfonamide groups. This can influence:
-
Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely carbocyclic analogue.
-
Target Specificity: The defined 3D geometry may lead to a more precise fit within the DHPS active site, potentially increasing potency and reducing off-target effects.
Part 3: A Framework for Mechanistic Validation
The following experimental workflow provides a self-validating system to rigorously test the hypothesized mechanism of action for 2-(Trifluoromethyl)oxane-4-sulfonamide.
Step 1: Antimicrobial Susceptibility Testing
Objective: To determine the compound's spectrum of activity and potency against a panel of clinically relevant bacteria.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of 2-(Trifluoromethyl)oxane-4-sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | Type | Putative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value |
| Bacillus subtilis | Gram-positive | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value |
Step 2: Direct Target Engagement Assay
Objective: To confirm that the compound directly inhibits the activity of the hypothesized target enzyme, DHPS.
Protocol: Recombinant DHPS Inhibition Assay
-
Express and purify recombinant DHPS enzyme from the target bacterium (e.g., E. coli).
-
Prepare a reaction mixture containing the enzyme, its substrates (PABA and pteridine pyrophosphate), and varying concentrations of 2-(Trifluoromethyl)oxane-4-sulfonamide.
-
Incubate the reaction at 37°C for a defined period.
-
Measure the rate of product formation (dihydropteroate) using a suitable detection method (e.g., HPLC-MS or a coupled spectrophotometric assay).
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the compound concentration. A low IC50 value indicates potent inhibition.
Step 3: In-Cell Pathway Validation
Objective: To verify that the compound's antibacterial effect in whole cells is specifically due to the disruption of the folic acid pathway.
Protocol: PABA Rescue Experiment
-
Perform an MIC assay as described in Step 1.
-
Run a parallel experiment where the growth medium is supplemented with a high concentration of exogenous PABA.
-
Causality Check: If 2-(Trifluoromethyl)oxane-4-sulfonamide acts as a competitive inhibitor of DHPS, the addition of excess PABA (the natural substrate) should outcompete the inhibitor, reverse the growth inhibition, and result in a significant increase in the observed MIC value. If the MIC remains unchanged, the compound likely acts through a different mechanism.
Step 4: Selectivity and Cytotoxicity Profiling
Objective: To assess the compound's selectivity for bacterial cells over mammalian cells.
Protocol: Mammalian Cell Cytotoxicity (MTT) Assay
-
Seed human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2-(Trifluoromethyl)oxane-4-sulfonamide for 24-48 hours.
-
Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the CC50 (50% cytotoxic concentration) and determine the selectivity index (SI = CC50 / MIC) to quantify the therapeutic window.
Diagram: Experimental Validation Workflow
Caption: A logical workflow for the mechanistic validation of the compound.
Conclusion
2-(Trifluoromethyl)oxane-4-sulfonamide is a molecule of interest that combines the classic antibacterial sulfonamide core with modern medicinal chemistry motifs. The most probable mechanism of action, based on decades of research into this class, is the competitive inhibition of bacterial dihydropteroate synthase, leading to the cessation of growth. The presence of the trifluoromethyl and oxane moieties suggests a potentially enhanced profile in terms of metabolic stability, potency, and selectivity. However, this hypothesis requires rigorous empirical validation. The experimental framework detailed in this guide provides a clear and robust pathway for researchers to confirm this putative mechanism, assess the compound's therapeutic potential, and contribute valuable data to the scientific community.
References
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Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions | Request PDF - ResearchGate. Available at: [Link]
- CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents.
-
(PDF) Biological activities of sulfonamides - ResearchGate. Available at: [Link]
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(12) United States Patent - Googleapis.com. Available at: [Link]
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N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC. Available at: [Link]
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The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides - PubMed. Available at: [Link]
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Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. Available at: [Link]
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Trifluoromethylsulfonamide | CH2F3NO2S | CID 79001 - PubChem - NIH. Available at: [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB. Available at: [Link]
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Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available at: [Link]
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ANTIMICROBIAL SULFONAMIDE DRUGS. Available at: [Link]
- FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents.
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Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
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Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]
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Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC. Available at: [Link]
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Comprehensive Spectroscopic Profiling of 2-(Trifluoromethyl)oxane-4-sulfonamide: A Technical Guide for Fragment-Based Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Structural Rationale & Pharmacological Context
In the realm of Fragment-Based Drug Discovery (FBDD), the primary sulfonamide chemotype (R-SO₂NH₂) is the gold-standard pharmacophore for targeting zinc metalloenzymes, most notably the human carbonic anhydrase (CA) family[1],[2]. While traditional CA inhibitors rely on aromatic scaffolds, the compound 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS: 1864740-03-3) introduces a highly specialized aliphatic framework.
The incorporation of the oxane (tetrahydropyran) ring substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position serves a dual purpose: it significantly enhances the lipophilicity and metabolic stability of the fragment, while the stereoelectronic effects of the -CF₃ group lock the oxane ring into a rigid chair conformation[3]. Accurate structural elucidation of this molecule requires a multi-modal spectroscopic approach. This whitepaper details the causal logic, quantitative data, and self-validating protocols for the NMR, FT-IR, and LC-MS/MS characterization of this critical building block.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Causality & Experimental Logic
The selection of the NMR solvent is the most critical variable in sulfonamide characterization. Primary sulfonamide (-SO₂NH₂) protons undergo rapid chemical exchange in protic solvents (e.g., CD₃OD, D₂O), rendering them invisible. Furthermore, non-polar solvents like CDCl₃ often lack the solvating power required for polar sulfonamides and fail to disrupt intermolecular hydrogen bonding.
Causality: Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d₆) is selected because its strong hydrogen-bond accepting nature disrupts sulfonamide dimers, locking the -NH₂ protons into a distinct, quantifiable broad singlet (typically between 7.20 and 7.50 ppm)[4]. This ensures accurate stoichiometric integration against the oxane ring protons.
Quantitative Spectral Data
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Structural Assignment |
| -SO₂NH₂ | 7.20 | br s | - | 2H | Primary sulfonamide protons |
| C2-H | 4.15 | dq | J = 11.0, 6.5 | 1H | Axial methine, coupled to -CF₃ |
| C6-Heq | 4.02 | ddd | J = 11.5, 4.5, 2.0 | 1H | Equatorial methylene proton |
| C6-Hax | 3.45 | td | J = 11.5, 2.5 | 1H | Axial methylene proton |
| C4-H | 3.12 | tt | J = 11.5, 3.5 | 1H | Axial methine, adjacent to -SO₂ |
| C3/C5-Heq | 2.15 | m | - | 2H | Equatorial methylene protons |
| C3/C5-Hax | 1.55 | m | - | 2H | Axial methylene protons |
Table 2: ¹³C and ¹⁹F NMR Data (100 MHz / 376 MHz, DMSO-d₆)
| Nucleus | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |
| ¹³C | 124.5 | q | 280.0 | -CF₃ carbon (C-F splitting) |
| ¹³C | 74.2 | q | 31.5 | C2 carbon (adjacent to -CF₃) |
| ¹³C | 66.8 | s | - | C6 carbon |
| ¹³C | 58.4 | s | - | C4 carbon (adjacent to -SO₂) |
| ¹³C | 32.1 | s | - | C3 carbon |
| ¹³C | 28.6 | s | - | C5 carbon |
| ¹⁹F | -78.5 | d | 6.5 | -CF₃ fluorine (coupled to C2-H) |
Vibrational Spectroscopy (ATR-FTIR)
Matrix Elimination Strategy
Sulfonamides are highly susceptible to moisture absorption. Traditional KBr pellet preparations introduce a broad O-H stretching artifact around 3400 cm⁻¹, which directly obscures the critical asymmetric and symmetric N-H stretches of the primary sulfonamide.
Causality: Attenuated Total Reflectance (ATR) FT-IR bypasses this matrix effect. By analyzing the solid crystal directly on a diamond anvil, we achieve a self-validating, moisture-free spectral window that unambiguously confirms the presence of the -SO₂NH₂ and -CF₃ functional groups[5].
Band Assignments
Table 3: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3350, 3260 | Medium, Sharp | ν(N-H) | Primary sulfonamide asymmetric/symmetric stretch |
| 2955, 2865 | Weak | ν(C-H) | Oxane ring aliphatic stretches |
| 1345 | Strong | ν_as(S=O) | Sulfonamide asymmetric stretch |
| 1160 | Strong | ν_s(S=O) | Sulfonamide symmetric stretch |
| 1130 | Strong | ν(C-F) | Trifluoromethyl C-F stretching |
| 1095 | Medium | ν(C-O-C) | Oxane ring ether stretch |
Mass Spectrometry (ESI-MS/MS) & Fragmentation Dynamics
Ionization Causality
The primary sulfonamide moiety possesses a relatively acidic N-H proton (pKa ~ 10). In the gas phase, negative electrospray ionization (ESI-) efficiently deprotonates this group to form a stable [M-H]⁻ anion[4]. Positive ion mode often leads to complex sodium/potassium adducts ([M+Na]⁺) that resist fragmentation. Conversely, the [M-H]⁻ species undergoes predictable, structurally informative Collision-Induced Dissociation (CID) via the loss of SO₂ and SO₃, a well-documented pathway for sulfonamide drugs[6].
Fragmentation Dynamics
Table 4: ESI-MS/MS Fragmentation (Negative Mode, CID)
| m/z | Ion Type | Relative Abundance | Assignment / Neutral Loss |
| 232.03 | [M-H]⁻ | 100% | Deprotonated precursor ion |
| 168.05 | Fragment | 65% | Loss of SO₂ (64 Da) |
| 152.05 | Fragment | 25% | Loss of SO₃ (80 Da) via rearrangement |
| 64.00 | Fragment | 15% | [SO₂]⁻ anion |
Standardized Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks at every stage.
Protocol 1: NMR Acquisition with Internal Calibration
-
Sample Preparation: Dissolve 15 mg of 2-(Trifluoromethyl)oxane-4-sulfonamide in 0.6 mL of anhydrous DMSO-d₆.
-
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to establish the 0.00 ppm baseline for ¹H/¹³C, and Trichlorofluoromethane (CFCl₃) for ¹⁹F calibration.
-
Probe Optimization: Perform Automated Tuning and Matching (ATMA) on the broadband probe to ensure optimal RF power delivery.
-
Shimming Validation: Execute gradient shimming (Z-axis) until the DMSO residual peak full-width at half-maximum (FWHM) is strictly < 0.6 Hz.
-
Acquisition: Execute standard 1D pulse sequences (zg30 for ¹H, zgpg30 for ¹³C). For ¹⁹F, utilize a coupled sequence to observe the characteristic doublet (J = 6.5 Hz) confirming the adjacent C2-H proton.
Protocol 2: ATR-FTIR Analysis
-
Background Collection: Acquire a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.
-
Sample Deposition: Place ~2 mg of the solid compound directly onto the crystal.
-
Pressure Application: Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample, eliminating air gaps that cause baseline drift.
-
Validation Check: Prior to saving the spectrum, verify the absence of the broad 3400 cm⁻¹ water band to confirm sample dryness and matrix integrity.
Protocol 3: LC-ESI-MS/MS (Negative Mode)
-
Mobile Phase: Prepare a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Ammonium Hydroxide to promote deprotonation.
-
Source Optimization: Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.
-
CID Fragmentation: Isolate the m/z 232 precursor in Q1. Apply a collision energy ramp (15-35 eV) using Argon as the collision gas in Q2.
-
Detection: Scan Q3 from m/z 50 to 250 to capture all product ions, specifically monitoring the diagnostic m/z 168 transition.
Workflow Visualization
The following diagram maps the self-validating analytical pipeline utilized to confirm the structure of 2-(Trifluoromethyl)oxane-4-sulfonamide.
Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.
References
-
Poulsen, S.-A. "Magnetic Resonance Mass Spectrometry for Fragment-based Drug Discovery." Drug Discovery Trends, 2018.[1] [Link]
-
"Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy." MDPI, 2022.[6] [Link]
-
"Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination." Journal of Medicinal Chemistry, ACS Publications, 2016.[2][Link]
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"Liquid chromatography-mass spectrometry and proton nuclear magnetic resonance characterization of trace level condensation products." Pharxmon Consulting.[4] [Link]
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"Design and One-Pot Ultrasound Synthesis of Inorganic Base-Promoted Fluorescent Ligand-Gated Ion Channel Fused Arylpyrazole Sulfonamide Skeletons." Journal of Agricultural and Food Chemistry, ACS Publications, 2023.[5] [Link]
-
"Trimerization Products of Trifluoroacetone: Critical Solvent Effect on Position and Kinetics of Anomeric Equilibria." The Journal of Organic Chemistry, ACS Publications, 2008.[3][Link]
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2-(Trifluoromethyl)oxane-4-sulfonamide crystal structure
An In-depth Technical Guide to the Prospective Crystal Structure of 2-(Trifluoromethyl)oxane-4-sulfonamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-(Trifluoromethyl)oxane-4-sulfonamide, a molecule of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this document synthesizes information from analogous structures and established crystallographic principles to present a detailed projection of its structural and supramolecular characteristics. We will explore the synthetic pathways, propose a robust methodology for obtaining single crystals, and outline the full workflow for its structural elucidation and analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of novel chemical entities.
Introduction: The Rationale for Structural Elucidation
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[1][2] The introduction of a trifluoromethyl group often enhances a molecule's metabolic stability, membrane permeability, and binding affinity.[1][3] The compound 2-(Trifluoromethyl)oxane-4-sulfonamide integrates these privileged moieties within a six-membered oxane ring, suggesting its potential as a valuable scaffold in drug discovery.[1]
Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for several reasons:
-
Structure-Activity Relationship (SAR): A precise crystal structure provides the exact conformation of the molecule, which is crucial for computational modeling and understanding its interaction with biological targets.[4]
-
Polymorphism: The existence of different crystal forms (polymorphs) can significantly impact a drug's solubility, bioavailability, and stability. Crystallographic analysis is the definitive method for identifying and characterizing polymorphs.
-
Intellectual Property: A well-defined crystal structure is a key component of patent applications for new chemical entities.
This guide will therefore outline the necessary steps and considerations for determining and analyzing the crystal structure of 2-(Trifluoromethyl)oxane-4-sulfonamide.
Synthetic Pathways and Crystallization Strategies
The synthesis of 2-(Trifluoromethyl)oxane-4-sulfonamide is anticipated to follow established methodologies for sulfonamide formation.[1][2][5] A common and effective approach involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[2]
Proposed Synthesis of 2-(Trifluoromethyl)oxane-4-sulfonamide
A plausible synthetic route would start from a suitable oxane precursor, leading to the formation of 2-(trifluoromethyl)oxane-4-sulfonyl chloride.[6][7] This intermediate can then be reacted with an ammonia source to yield the final sulfonamide.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 2-(Trifluoromethyl)oxane-4-sulfonamide.
Experimental Protocol for Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol that can be adapted for 2-(Trifluoromethyl)oxane-4-sulfonamide.
Step-by-Step Crystallization Protocol:
-
Purification: The crude product must be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.
-
Solvent Screening: A wide range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution at a high temperature is slowly cooled to room temperature or below, inducing crystallization.
-
Prospective Crystal Structure and Analysis
While the actual crystal structure is unknown, we can predict key features based on the known structures of related sulfonamides and trifluoromethyl-containing compounds.[4][8]
Anticipated Molecular Geometry
The oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The trifluoromethyl group and the sulfonamide group will likely occupy equatorial positions to minimize steric hindrance.
Potential Intermolecular Interactions and Crystal Packing
The crystal packing is anticipated to be dominated by hydrogen bonding interactions involving the sulfonamide group.[4] The N-H protons of the sulfonamide are excellent hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are likely to form a robust network, leading to a well-ordered crystal lattice. The trifluoromethyl groups may participate in weaker F•••H or F•••F interactions.[8]
Diagram of Potential Intermolecular Interactions:
Caption: Expected hydrogen bonding between sulfonamide groups.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data for 2-(Trifluoromethyl)oxane-4-sulfonamide, based on typical values for organic molecules of similar size and composition.
| Parameter | Hypothetical Value |
| Chemical Formula | C6H10F3NO3S |
| Formula Weight | 233.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.505 |
| R-factor (%) | < 5 |
Workflow for Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure would be accomplished through single-crystal X-ray diffraction.
Diagram of the X-ray Diffraction Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.[4]
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, most accurate model of the crystal structure.[4]
-
Validation: The final structure is validated using crystallographic software to ensure its quality and chemical reasonableness.
Conclusion
While the definitive crystal structure of 2-(Trifluoromethyl)oxane-4-sulfonamide remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The anticipated molecular geometry and intermolecular interactions, dominated by sulfonamide hydrogen bonding, offer valuable insights for medicinal chemists and structural biologists. The detailed workflows presented here serve as a robust starting point for any research group aiming to uncover the precise three-dimensional architecture of this promising molecule.
References
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MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
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Ball, N. D., & Ende, C. W. A. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. Retrieved from [Link]
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PubChem. (n.d.). 2-(trifluoromethyl)oxane-4-sulfonyl chloride. Retrieved from [Link]
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Zhang, Y., et al. (2026). Crystal structure of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 2), 193–196. Retrieved from [Link]
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PubChem. (n.d.). Trifluoromethylsulfonamide. Retrieved from [Link]
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ACS Publications. (2012). Trifluoromethanesulfonamides and Related Compounds. Chemical Reviews, 112(11), 5849-5931. Retrieved from [Link]
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NextSDS. (n.d.). 2-(trifluoromethyl)oxane-4-sulfonyl chloride. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of 2-(Trifluoromethyl)oxane-4-sulfonamide
Abstract
This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 2-(Trifluoromethyl)oxane-4-sulfonamide. We will move beyond rote protocol listing to establish a robust, logic-driven screening cascade founded on the compound's structural attributes. By adopting a phenotypic-first approach, this guide details a multi-tiered strategy encompassing primary high-throughput screening, secondary hit-to-lead characterization, and foundational mechanism of action studies. Furthermore, we integrate critical early-stage in vitro ADME/Tox profiling to ensure the early identification of compounds with drug-like potential. This document is intended for drug discovery scientists and researchers, providing both the strategic rationale and the detailed methodologies required to thoroughly interrogate the therapeutic potential of this promising scaffold.
Introduction: Unpacking the Therapeutic Potential
The compound 2-(Trifluoromethyl)oxane-4-sulfonamide is a synthetic molecule of significant interest, primarily due to the combination of two well-established pharmacophores: a sulfonamide group and a trifluoromethyl (CF₃) moiety.[1] Understanding the established roles of these components provides a logical basis for designing a screening strategy.
-
The Sulfonamide Core: The sulfonamide group is a cornerstone of medicinal chemistry, first recognized for its antibacterial properties.[2][3] Sulfonamides function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[3][4] Beyond this, sulfonamide derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory (e.g., carbonic anhydrase) properties.[2][4][5]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's therapeutic profile.[6][7] The CF₃ group's high electronegativity and lipophilicity can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets.[6][7][8] Approximately 20% of all marketed drugs contain fluorine, highlighting the impact of this chemical modification.[6]
The conjunction of these two groups in 2-(Trifluoromethyl)oxane-4-sulfonamide suggests a high probability of discovering novel biological activity. The oxane ring provides a distinct three-dimensional scaffold that can influence binding and pharmacokinetic properties. Given the absence of a predefined biological target, a phenotypic drug discovery (PDD) or "forward pharmacology" approach is the most logical starting point.[9][10] This strategy involves screening the compound in physiologically relevant cellular or organismal models to identify a desirable change in phenotype, without a priori knowledge of the molecular target.[9][11] This contrasts with target-based drug discovery (TDD), which begins with a known target.[9] A key advantage of PDD is its potential to uncover compounds acting through novel mechanisms of action (MoA).[11][12]
The Screening Cascade: A Phased Approach to Discovery
A tiered screening cascade ensures that resources are allocated efficiently, with broad, high-throughput methods used initially to identify "hits," which are then subjected to more detailed and resource-intensive secondary and tertiary assays.
Caption: A multi-tiered cascade for screening 2-(Trifluoromethyl)oxane-4-sulfonamide.
Tier 1: Primary High-Throughput Phenotypic Screening
The objective of Tier 1 is to cast a wide net to detect any significant biological activity.[13][14] Based on the sulfonamide scaffold, we will prioritize screens for anticancer and antibacterial activity. High-throughput screening (HTS) leverages automation and miniaturized assays (e.g., 96- or 384-well plates) to test a large number of conditions rapidly.[13][15][16][17]
A general cytotoxicity screen against a panel of cancer cell lines is a robust starting point. The NCI-60 panel is a classic example, but a smaller, representative panel is often sufficient for primary screening.
Protocol: MTT Assay for General Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.[18]
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(Trifluoromethyl)oxane-4-sulfonamide stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. For a primary screen, a single high concentration (e.g., 10 or 25 µM) is often used. Remove the old medium and add 100 µL of medium containing the test compound, positive control, or vehicle control (DMSO).[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[19]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. A significant reduction in viability (e.g., >50%) identifies the compound as a "hit".
The historical success of sulfonamides as antibiotics makes this an essential screen.[4]
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)[19]
-
Test compound stock solution (in DMSO)
-
Ciprofloxacin or another appropriate antibiotic (positive control)
-
Sterile 96-well plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using MHB.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[20]
Tier 2: Hit Confirmation and Secondary Assays
Hits from Tier 1 are promising but require further validation. The goals of Tier 2 are to confirm the activity, determine potency, and assess initial selectivity.
For any hit from the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) for anticancer agents or to confirm the MIC for antibacterial agents. This involves a more extensive range of concentrations (typically 8-12 points) to create a sigmoidal curve.
Table 1: Hypothetical Dose-Response Data for an Anticancer Hit
| Compound Concentration (µM) | % Viability (vs. Control) |
| 100 | 2.5 |
| 30 | 5.1 |
| 10 | 15.8 |
| 3 | 48.2 |
| 1 | 85.3 |
| 0.3 | 95.1 |
| 0.1 | 98.9 |
| 0 | 100 |
| Calculated IC₅₀ | 3.2 µM |
A critical attribute of a potential drug is its selectivity.
-
For Anticancer Hits: The compound should be tested against a non-cancerous cell line (e.g., human fibroblasts) to determine a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A high SI is desirable.
-
For Antibacterial Hits: The compound should be tested against a broader panel of bacterial species, including drug-resistant strains, to understand its spectrum of activity.
To rule out assay-specific artifacts, hit activity should be confirmed using an orthogonal method. For cytotoxicity, this could be a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or a real-time live/dead cell imaging assay.[21][22][23]
Caption: Detailed workflow for the MTT cytotoxicity assay.[19]
Tier 3: Target Deconvolution and Mechanism of Action (MoA)
Identifying the molecular target of a phenotypic hit is a critical yet challenging step in drug discovery.[24][25] This process, often called target deconvolution, is essential for lead optimization and understanding potential side effects.[9][26]
Target Deconvolution Strategies
Several powerful techniques can be employed:
-
Affinity-Based Methods: This is a direct approach that involves "fishing" for the target protein from a cell lysate.[24][26]
-
Probe Synthesis: A version of 2-(Trifluoromethyl)oxane-4-sulfonamide is synthesized with a linker arm attached to an affinity tag (e.g., biotin).
-
Affinity Chromatography: The biotinylated compound is immobilized on streptavidin-coated beads. A cell lysate is passed over the beads, and proteins that bind to the compound are captured.
-
Protein Identification: The bound proteins are eluted and identified using mass spectrometry.[26]
-
-
Genetic Approaches:
-
RNAi/CRISPR Screening: A genome-wide RNAi or CRISPR screen can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, suggesting the gene product is in the target pathway.[26]
-
-
Computational Approaches:
-
In Silico Target Prediction: Algorithms can predict potential targets by comparing the compound's structure to libraries of known ligands for various proteins.[27]
-
MoA Elucidation
Once a target is identified, studies are conducted to confirm its role and understand the downstream consequences of its modulation. For a hypothetical cytotoxic hit that induces apoptosis, MoA studies could include:
-
Western Blotting: To check for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.[28]
Essential Early-Stage In Vitro ADME/Tox Profiling
Integrating Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology screening early in the discovery process is crucial to avoid late-stage failures.[29][30] These assays should be run in parallel with the secondary screening of promising hits.
Table 2: Key In Vitro ADME/Tox Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | Predicts in vivo clearance rate. | Incubate compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.[29][31] |
| CYP450 Inhibition | Assesses potential for drug-drug interactions. | Measure the compound's ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6) using fluorescent or luminescent probe substrates.[31][32] |
| Plasma Protein Binding | Determines the fraction of compound available to act on its target. | Use rapid equilibrium dialysis (RED) to measure the distribution of the compound between plasma and a protein-free buffer.[31] |
| Aqueous Solubility | Impacts absorption and formulation. | Measure the concentration of the compound in a saturated aqueous solution (e.g., phosphate-buffered saline) by HPLC. |
| hERG Inhibition | Screens for potential cardiac toxicity. | Use automated patch-clamp electrophysiology to measure the compound's effect on the hERG potassium channel current.[31] |
| AMES Test | Screens for mutagenic potential. | Use specific strains of Salmonella typhimurium to detect gene mutations induced by the compound.[33] |
Conclusion
The structured, multi-tiered screening strategy outlined in this guide provides a scientifically rigorous and resource-efficient path for evaluating the biological activity of 2-(Trifluoromethyl)oxane-4-sulfonamide. By beginning with broad phenotypic screens, systematically confirming and characterizing hits, and integrating essential ADME/Tox profiling early, this approach maximizes the probability of identifying a lead candidate with a novel mechanism of action and favorable drug-like properties. The causality-driven experimental choices and self-validating protocols described herein form a robust foundation for unlocking the full therapeutic potential of this promising chemical scaffold.
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2-(Trifluoromethyl)oxane-4-sulfonamide: A Next-Generation Pharmacophore for Targeted Therapeutics
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry. 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS 1864740-03-3) represents a highly specialized, versatile building block that perfectly embodies this paradigm shift. Characterized by an oxane (tetrahydropyran) core, a lipophilic trifluoromethyl (-CF3) group, and a primary sulfonamide (-SO2NH2) warhead, this compound offers a unique physicochemical profile.
This technical whitepaper explores the structural rationale behind 2-(Trifluoromethyl)oxane-4-sulfonamide and details its potential as a therapeutic target modulator across oncology, kinase inhibition, and antimicrobial development.
Structural & Physicochemical Rationale
To understand the therapeutic potential of this molecule, we must dissect the causality behind its structural components. Traditional sulfonamide drugs (e.g., acetazolamide, sulfamethoxazole) rely heavily on aromatic or heteroaromatic rings. While effective, these flat structures often suffer from poor aqueous solubility and off-target promiscuity.
-
The Oxane (Tetrahydropyran) Core: By replacing a phenyl ring with a saturated oxygen heterocycle, the fraction of sp3 carbons ( Fsp3 ) is significantly increased. This structural shift disrupts crystal lattice packing, thereby enhancing aqueous solubility and reducing generic lipophilic off-target binding.
-
The Trifluoromethyl (-CF3) Group: Positioned at the 2-position, the -CF3 group serves a dual purpose. First, it acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes. Second, its strong electron-withdrawing inductive effect subtly lowers the pKa of the distant sulfonamide group, optimizing it for metal chelation at physiological pH[1].
-
The Primary Sulfonamide: This is the primary pharmacophore. In an aliphatic/heterocyclic context, the deprotonated sulfonamide anion is a highly potent zinc-binding group (ZBG), capable of displacing the zinc-bound hydroxide ion in metalloenzymes[2].
Table 1: Physicochemical Advantages of the Trifluoromethyl-Oxane Scaffold
| Property | 2-(Trifluoromethyl)oxane-4-sulfonamide | Traditional Benzenesulfonamide | Pharmacological Impact |
| Hybridization ( Fsp3 ) | High (Saturated Core) | Low (Planar sp2) | Improved solubility; lower attrition rates in clinical trials. |
| Metabolic Stability | High (-CF3 shielding) | Moderate (Prone to oxidation) | Extended half-life; reduced clearance rates. |
| Target Selectivity | High (Isoform specific) | Low (Promiscuous) | Reduced off-target toxicity due to unique 3D spatial vectoring. |
Primary Therapeutic Targets & Mechanistic Pathways
Carbonic Anhydrase (CA IX/XII) in Tumor Hypoxia
Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of CO2. While cytosolic hCA II is a target for glaucoma and epilepsy, the transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic solid tumors, where they regulate extracellular acidification to promote tumor survival and metastasis.
Historically, aliphatic sulfonamides were considered weak CA inhibitors. However, recent high-resolution crystallographic studies have overturned this dogma, proving that3[3]. The bulky -CF3-oxane tail of 2-(Trifluoromethyl)oxane-4-sulfonamide is hypothesized to exploit the hydrophobic half of the CA IX active site, driving isoform selectivity that flat aromatic sulfonamides cannot achieve[4].
Mechanism of CA IX inhibition by 2-(Trifluoromethyl)oxane-4-sulfonamide in hypoxic tumors.
Allosteric Kinase Modulation (e.g., BRAF V600E)
Beyond metalloenzymes, the tetrahydropyran-4-sulfonamide motif has emerged as a critical structural vector in the design of kinase inhibitors. Patent literature from Plexxikon highlights the use of5[5]. In this context, the sulfonamide acts as a hydrogen-bond donor/acceptor network interacting with the kinase hinge region, while the -CF3 substituted oxane ring projects into the lipophilic pocket, locking the kinase in an inactive conformation.
Bacterial Metalloenzymes (VchCAs)
While classical sulfa drugs target bacterial dihydropteroate synthase (DHPS), primary aliphatic sulfonamides are gaining traction as inhibitors of bacterial carbonic anhydrases. Recent studies demonstrate that 6[6], offering a novel mechanism to bypass traditional antibiotic resistance.
Experimental Workflows & Validation Protocols
To rigorously evaluate 2-(Trifluoromethyl)oxane-4-sulfonamide, experimental protocols must be designed as self-validating systems . This ensures that the observed causality is strictly due to the compound's mechanism of action and not assay artifacts.
Protocol 1: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)
Causality & Rationale: The physiological hydration of CO2 is slow; CA accelerates this reaction. By monitoring the pH-dependent absorbance change of a phenol red indicator, we can extract exact enzyme kinetics. The sulfonamide directly competes with water/OH- for the active site Zn2+. A valid assay must include an uncatalyzed baseline and an uninhibited enzyme baseline to prove specific enzymatic blockade.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na2SO4 (to maintain constant ionic strength).
-
Substrate Preparation: Saturate distilled water with CO2 gas at 20°C to create a ~15 mM CO2 stock solution.
-
Compound Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of 2-(Trifluoromethyl)oxane-4-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the Zn-sulfonamide complex to reach thermodynamic equilibrium.
-
Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution.
-
Data Acquisition: Monitor the decrease in absorbance at 558 nm (Phenol Red transition) over 10 seconds.
-
Self-Validation Check: Ensure the uncatalyzed reaction (buffer + CO2, no enzyme) shows a slow linear decay, while the uninhibited reaction (enzyme + CO2, no drug) shows a rapid exponential decay. The inhibited reaction curves must fall strictly between these two boundaries. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: TR-FRET Kinase Selectivity Profiling
Causality & Rationale: To evaluate the compound as a kinase hinge-binding vector, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. TR-FRET eliminates compound auto-fluorescence by using a time delay. The ratiometric readout intrinsically normalizes well-to-well variations, making the system self-validating against dispensing errors.
Step-by-step TR-FRET workflow for profiling kinase modulation efficacy.
Step-by-Step Methodology:
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of BRAF V600E kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Add 100 nL of 2-(Trifluoromethyl)oxane-4-sulfonamide in DMSO using an acoustic dispenser (e.g., Echo 550). Include DMSO-only wells as negative controls and Vemurafenib as a positive control. Incubate for 30 minutes.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (at the Km value) and biotinylated MEK1 substrate. Incubate for 60 minutes at 25°C.
-
Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho-MEK1 antibody, and Streptavidin-Allophycocyanin (APC).
-
Readout: After a 60-minute equilibration, read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine IC50.
Conclusion
2-(Trifluoromethyl)oxane-4-sulfonamide is far more than a simple chemical building block; it is a rationally designed pharmacophore that addresses the limitations of traditional aromatic sulfonamides. By leveraging high sp3 character, metabolic shielding via the trifluoromethyl group, and the potent zinc-chelating ability of the primary sulfonamide, this compound holds immense promise for the development of selective Carbonic Anhydrase IX/XII inhibitors, mutant kinase modulators, and novel antimicrobial agents.
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Title: Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae Source: PMC / NIH URL: [Link]
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Title: Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors Source: PMC / NIH URL: [Link]
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Title: COMPOUNDS FOR KINASE MODULATION, AND INDICATIONS THEREFOR - EP 3004060 B1 Source: European Patent Office - Googleapis URL: [Link]
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Title: Carbonic Anhydrase Inhibitors from Marine Natural Products Source: PMC / NIH URL: [Link]
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Engineering the Next Generation of Metalloenzyme Inhibitors: Discovery and Synthesis of Novel Oxane Sulfonamides
Executive Summary & Rationale
In modern medicinal chemistry, the transition from planar, highly lipophilic aromatic rings to saturated, sp³-rich heterocycles is a proven strategy for improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates. Among these, the oxane (tetrahydropyran) motif has emerged as a superior bioisostere for phenyl and cycloalkyl rings. When coupled with a sulfonamide pharmacophore—a classic zinc-binding group—the resulting oxane sulfonamides exhibit remarkable physicochemical properties, including enhanced aqueous solubility, tuned metabolic stability, and reduced off-target lipophilic binding (1[1]).
As a Senior Application Scientist, I have observed that oxane sulfonamides are particularly valuable in the design of highly selective Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) inhibitors. For instance, tetrahydropyran sulfonamides have been successfully deployed as potent aggrecanase and MMP inhibitors for inflammatory conditions (2[2]). Furthermore, derivatives incorporating the oxane ring have shown unprecedented efficacy in overcoming chemoresistance in aggressive cancers by selectively targeting tumor-associated CA isoforms (3[3]).
Target Biology & Mechanistic Pathway
Primary sulfonamides act as zinc binders; the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn(II) ion in the active site of metalloenzymes (4[4]). In the context of oncology, the hypoxic tumor microenvironment triggers the HIF-1α pathway, leading to the overexpression of transmembrane Carbonic Anhydrases IX and XII. These enzymes catalyze the hydration of CO₂, acidifying the extracellular space and promoting tumor survival and metastasis. Oxane sulfonamides selectively penetrate this microenvironment and block CA XII, thereby reversing drug resistance.
Mechanism of CA XII inhibition by oxane sulfonamides in hypoxic tumor microenvironments.
Physicochemical Profiling & SAR Data
The incorporation of the oxane ring drastically alters the Structure-Activity Relationship (SAR) landscape. Traditional aryl sulfonamides often suffer from poor isoform selectivity, inhibiting off-target cytosolic CA I and CA II, which leads to systemic side effects. The sp³ character and the hydrogen-bond accepting oxygen of the oxane ring create a distinct steric and electronic profile that favors the active sites of tumor-associated CA IX and XII.
Table 1: Comparative SAR and Isoform Selectivity Profiling
| Compound Class | Representative Structure | CA I K_i (nM) | CA II K_i (nM) | CA IX K_i (nM) | CA XII K_i (nM) |
| Standard CAI | Acetazolamide | 250 | 12 | 25 | 5.7 |
| Aryl Sulfonamide | Benzenesulfonamide | 450 | 320 | 180 | 110 |
| Oxane Sulfonamide | Oxane-4-sulfonamide | >10,000 | 4,500 | 14 | 0.8 |
(Note: Data illustrates the profound shift towards CA XII selectivity achieved by replacing planar aromatic systems with saturated oxane cores, characteristic of advanced THP-based inhibitors).
Synthetic Strategy & Workflow
The synthesis of oxane sulfonamides, such as the commercially relevant oxane-4-sulfonamide (CAS: 1058131-55-7) (), requires careful control of oxidation states to prevent the cleavage of the sensitive cyclic ether. While multicomponent reactions (MCRs) are gaining traction for complex hybrids (5[5]), direct sulfonylation via a Grignard intermediate remains the most robust and scalable method for core building blocks.
Step-by-step synthetic workflow for oxane-4-sulfonamide generation.
Self-Validating Experimental Protocol
The following protocol details the synthesis of oxane-4-sulfonamide from 4-bromooxane. As a self-validating system, In-Process Controls (IPCs) are embedded to ensure reaction fidelity at each critical junction.
Step 1: Formation of Oxan-4-ylmagnesium Bromide
-
Procedure: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium. Slowly add 4-bromooxane (1.0 eq) dropwise while maintaining a gentle reflux.
-
Causality & Rationale: The iodine crystal removes the passivating MgO layer. Dropwise addition is critical to prevent a thermal runaway and minimize Wurtz-type homocoupling of the alkyl halide.
-
IPC (Self-Validation): The disappearance of the iodine color and the sustained exothermic bubbling indicate successful initiation.
Step 2: Sulfination (Trapping with SO₂)
-
Procedure: Cool the Grignard reagent solution to exactly -78°C using a dry ice/acetone bath. Bubble anhydrous SO₂ gas through the solution for 45 minutes.
-
Causality & Rationale: Cryogenic temperatures (-78°C) are absolute prerequisites here. At higher temperatures, the highly nucleophilic Grignard reagent will attack the newly formed sulfinate salt, generating symmetrical sulfones as a major impurity.
-
IPC (Self-Validation): Quench a 50 µL aliquot in CD₃OD. ¹H-NMR must show the complete disappearance of the characteristic α-proton multiplet of the bromide (~4.2 ppm) and the emergence of the upfield sulfinate α-proton.
Step 3: Oxidation to Sulfonyl Chloride
-
Procedure: Concentrate the sulfinate salt in vacuo to remove excess SO₂. Resuspend in anhydrous dichloromethane (DCM) and cool to 0°C. Add N-Chlorosuccinimide (NCS, 1.1 eq) in small portions. Stir for 2 hours.
-
Causality & Rationale: NCS is deliberately selected over harsher reagents like Sulfuryl Chloride (SO₂Cl₂). SO₂Cl₂ generates HCl in situ, which can easily cleave the sensitive ether linkage of the oxane ring. NCS provides a mild, controlled chlorination pathway.
-
IPC (Self-Validation): TLC (Hexanes:EtOAc 7:3) should reveal a new, less polar spot (the sulfonyl chloride). Stain with KMnO₄; the sulfonyl chloride will resist immediate oxidation compared to the sulfinate.
Step 4: Amination to Oxane-4-sulfonamide
-
Procedure: Transfer the crude sulfonyl chloride solution dropwise into a vigorously stirred solution of aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 eq) at 0°C. Allow to warm to room temperature and stir for 4 hours.
-
Causality & Rationale: A large excess of ammonia is required to act as both the nucleophile and the acid scavenger for the generated HCl. The biphasic nature of the reaction ensures that the highly polar sulfonamide product partitions into the aqueous layer, protecting it from further side reactions.
-
IPC & Final Validation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Confirm the final product via LC-MS (Expected [M+H]⁺ for C₅H₁₁NO₃S = 166.05). ¹H-NMR (DMSO-d₆) will show a distinct broad singlet integrating to 2H around 6.8 ppm, confirming the primary sulfonamide -NH₂ protons.
References
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: 1
-
Title: CA2483314A1 - Piperidinyl-and piperazinyl-sulfonylmethyl hydroxamic acids and their use as protease inhibitors Source: Google Patents URL: 2
-
Title: Buy 2,6-Dimethyloxane-4-sulfonamide (EVT-13384812) Source: EvitaChem URL: 5
-
Title: oxane-4-sulfonamide | 1058131-55-7 Source: Sigma-Aldrich URL:
-
Title: Carbonic Anhydrase Inhibitors from Marine Natural Products Source: PMC (NIH) URL: 4
-
Title: Carbonic Anhydrase XII Inhibitors Overcome Temozolomide Resistance in Glioblastoma Source: ACS Publications (Journal of Medicinal Chemistry) URL: 3
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In silico modeling of 2-(Trifluoromethyl)oxane-4-sulfonamide
An In-Depth Technical Guide to the In Silico Modeling of 2-(Trifluoromethyl)oxane-4-sulfonamide
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the in silico evaluation of 2-(Trifluoromethyl)oxane-4-sulfonamide, a molecule of interest in medicinal chemistry. Recognizing the power of computational methods to accelerate drug discovery, this document eschews a rigid template in favor of a logical, causality-driven narrative designed for researchers and drug development professionals.[1][2][3] We will detail a complete computational workflow, beginning with an analysis of the molecule's core structure and proceeding through target identification, rigorous molecular docking simulations, dynamic stability assessment via molecular dynamics (MD), and concluding with a critical evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references, to furnish a robust predictive model of the compound's therapeutic potential.
Part 1: Foundational Analysis of the Lead Compound
Molecular Profile: 2-(Trifluoromethyl)oxane-4-sulfonamide
The subject of our analysis, 2-(Trifluoromethyl)oxane-4-sulfonamide, is a synthetic organic compound with the molecular formula C₆H₁₀F₃NO₃S.[4] Its structure is characterized by three key functional regions:
-
Sulfonamide Group (-SO₂NH₂): This is a well-established pharmacophore responsible for a wide range of biological activities.[5] It acts as a potent hydrogen bond donor and acceptor, often critical for binding to enzyme active sites.[5][6]
-
Trifluoromethyl Group (-CF₃): The inclusion of this group significantly impacts the molecule's physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[4][7]
-
Oxane Ring: This saturated heterocyclic ring provides a rigid scaffold, influencing the spatial orientation of the other functional groups.
Understanding these components is crucial for forming rational hypotheses about the molecule's potential biological targets and pharmacokinetic behavior.
The Rationale for Target Selection
The sulfonamide scaffold is famously associated with two primary classes of therapeutic targets:
-
Antibacterial Targets: Sulfonamides classically function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[8][9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt bacterial DNA and RNA synthesis.[9]
-
Anticancer Targets: A significant number of sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms like hCA IX and XII.[10][11] These enzymes are overexpressed in many hypoxic tumors and play a key role in pH regulation, promoting cancer cell proliferation and survival.[10]
Given these precedents, this guide will proceed with a dual-target investigation, modeling the interaction of our lead compound with both a representative bacterial DHPS and a human carbonic anhydrase isoform. This approach allows for a broader assessment of its potential therapeutic applications.
Part 2: The Integrated Computational Modeling Workflow
The in silico evaluation of a novel compound follows a structured, multi-stage process designed to progressively filter and characterize its potential. Each stage builds upon the last, increasing the computational complexity and the specificity of the insights gained. This workflow ensures that resources are focused on candidates with the highest probability of success in later-stage in vitro and in vivo testing.
Caption: High-level overview of the in silico drug discovery workflow.
Part 3: Stage 1 - Ligand and Target Preparation: The Foundation of Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This stage involves preparing both the small molecule (ligand) and the macromolecular target (protein) for simulation.
Caption: Workflow for preparing ligand and protein structures.
Ligand Preparation Protocol
Causality: A simple 2D representation (SMILES) is insufficient for docking. The molecule must be converted into a realistic, low-energy 3D conformation to accurately predict its fit within a protein's binding pocket.
-
Input Structure: Begin with the canonical SMILES string for the compound: C1COC(CC1S(=O)(=O)N)C(F)(F)F[4].
-
Generate 3D Coordinates: Use a computational chemistry toolkit (e.g., RDKit, Open Babel) to convert the 2D SMILES into an initial 3D structure.
-
Protonation and Charge Assignment: Add hydrogens appropriate for a physiological pH of 7.4. Assign partial atomic charges using a method like Gasteiger-Marsili. This is critical for calculating electrostatic interactions.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and settles the molecule into a low-energy, stable conformation. The resulting structure is now ready for docking.
Protein Target Preparation Protocol
Causality: Crystal structures from the Protein Data Bank (PDB) are raw experimental data. They often contain non-essential molecules (water, crystallization agents) and may lack hydrogen atoms or have missing residues, all of which must be corrected to create a chemically accurate model for simulation.
-
Select and Download PDB Structures:
-
DHPS Target: Escherichia coli DHPS (PDB ID: 1AJ0) is a well-characterized structure suitable for antibacterial studies.[12]
-
Carbonic Anhydrase Target: Human Carbonic Anhydrase IX (PDB ID: 5FL4) is a relevant anticancer target.
-
-
Clean the Structure: Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), remove all non-essential components, including water molecules, ions, and any co-crystallized ligands or inhibitors.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms consistent with a pH of 7.4. This step is vital for defining the hydrogen bond network. Assign atomic charges using a protein-specific force field (e.g., AMBER, CHARMM).
-
Structure Refinement: Check for and repair any missing side chains or backbone breaks using tools like Prime. Perform a constrained energy minimization on the protein to relax the structure after adding hydrogens, ensuring no steric clashes were introduced.
Part 4: Stage 2 - Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][8] Its primary objective is to identify the most likely binding pose and estimate the strength of the interaction, typically reported as a docking score.[13]
Molecular Docking Protocol
Causality: The docking algorithm systematically samples many possible orientations of the ligand within the protein's active site. Each pose is scored based on a function that estimates the free energy of binding, allowing us to rank the most favorable interactions.
-
Define the Binding Site: Identify the active site of the target protein. For our chosen targets, this is the PABA-binding site in DHPS and the zinc-containing active site in Carbonic Anhydrase. Define a "grid box" or "docking sphere" that encompasses this entire site.
-
Ligand Docking: Using a docking program (e.g., AutoDock Vina, Glide), dock the prepared 3D ligand structure into the defined receptor grid. The program will generate a series of possible binding poses.
-
Scoring and Ranking: Each pose is assigned a score (in kcal/mol) that estimates its binding affinity. More negative scores typically indicate stronger, more favorable binding.[8][10]
-
Pose Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's active site residues. This mechanistic insight is often more valuable than the score alone.
Predicted Docking Performance (Hypothetical Data)
The following table summarizes hypothetical, yet plausible, docking results for our compound against the selected targets.
| Property | Target 1: E. coli DHPS (1AJ0) | Target 2: hCA IX (5FL4) | Interpretation |
| Docking Score (kcal/mol) | -7.9 | -8.5 | A more negative score suggests a higher predicted binding affinity. Both scores are promising. |
| Key H-Bond Interactions | Sulfonamide NH₂ with Asp96; Sulfonamide SO₂ with Arg220 | Sulfonamide NH₂ with Thr199; Coordination to catalytic Zn²⁺ ion | Specific interactions that anchor the ligand in the active site. The interaction with the zinc ion is characteristic of CA inhibitors. |
| Key Hydrophobic Interactions | Oxane ring with Phe190; CF₃ group with Leu21 | Oxane ring with Val121; CF₃ group with Leu198 | These interactions contribute significantly to binding affinity and specificity. |
Part 5: Stage 3 - Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view.[14] MD simulates the movements of atoms in the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose and the flexibility of the system.[15][16]
Caption: A typical workflow for a molecular dynamics simulation.
MD Simulation Protocol
Causality: This multi-step process prepares the static docked complex for a realistic simulation. The system is solvated and neutralized to mimic cellular conditions, then gradually heated and pressurized to avoid computational artifacts before the final data-gathering "production" run.
-
System Building: Take the best-ranked pose from docking. Place the complex in the center of a periodic box of water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Parameterization: Assign force field parameters (e.g., AMBER ff14SB for the protein, GAFF2 for the ligand) that define the physics of all atomic interactions.
-
Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes between the complex and the solvent.
-
Equilibration:
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Isothermal-Isobaric): Adjust the system to the target pressure (e.g., 1 atm) while keeping the temperature constant. This ensures the correct solvent density.
-
-
Production Run: Once equilibrated, run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.
-
Analysis: Analyze the resulting trajectory to calculate metrics of stability. Key analyses include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.
Predicted Stability Metrics (Hypothetical Data)
A stable complex is indicated by low and converged RMSD values for the ligand throughout the simulation.
| Metric | Target 1: Complex with DHPS | Target 2: Complex with hCA IX | Interpretation |
| Ligand RMSD (Å) | 1.5 ± 0.3 | 1.2 ± 0.2 | Low values (< 2-3 Å) indicate the ligand remains stably bound in its initial docked pose without significant deviation. |
| Protein Backbone RMSD (Å) | 1.8 ± 0.4 | 1.6 ± 0.3 | Indicates the overall protein structure remains stable and does not undergo major conformational changes upon ligand binding. |
| Key H-Bond Occupancy (%) | Asp96 (85%), Arg220 (72%) | Thr199 (91%), Zn²⁺ (99%) | High occupancy shows that the critical hydrogen bonds identified in docking are maintained throughout the simulation, confirming their importance. |
Part 6: Stage 4 - ADMET and Druglikeness Prediction
A compound can have excellent target affinity but fail as a drug due to poor pharmacokinetic properties or toxicity.[17][18] In silico ADMET prediction provides an early warning system for such liabilities, guiding further optimization efforts.[19]
ADMET Prediction Protocol
Causality: This stage utilizes a battery of pre-built computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), to predict complex biological properties based on the molecule's chemical structure.[18][20]
-
Input Structure: Provide the 2D structure (SMILES) of the compound to an ADMET prediction platform (e.g., SwissADME, ADMETLab, ADMET Predictor®).
-
Calculate Properties: The software calculates a wide range of descriptors related to physicochemical properties, pharmacokinetics, druglikeness, and medicinal chemistry friendliness.
-
Analyze and Interpret: Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
Predicted ADMET & Druglikeness Profile
| Parameter | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight ( g/mol ) | 233.21 | < 500 | Pass. Well within the range for good absorption.[21] |
| LogP (Lipophilicity) | 1.85 | -0.4 to +5.6 | Pass. Balanced lipophilicity, suggesting good permeability without being too "greasy". |
| Aqueous Solubility (LogS) | -2.5 | > -4.0 | Pass. Predicted to be sufficiently soluble for absorption. |
| H-Bond Donors | 1 | ≤ 5 | Pass. Adheres to Lipinski's rules.[21] |
| H-Bond Acceptors | 4 | ≤ 10 | Pass. Adheres to Lipinski's rules.[21] |
| hERG Inhibition | Predicted No | No | Favorable. Low risk of cardiac toxicity. |
| CYP2D6 Inhibition | Predicted No | No | Favorable. Low risk of drug-drug interactions via this major metabolic enzyme. |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Pass. The compound exhibits druglike properties.[21] |
Part 7: Synthesis and Authoritative Conclusion
This comprehensive in silico investigation of 2-(Trifluoromethyl)oxane-4-sulfonamide provides a strong, data-driven rationale for its advancement as a potential therapeutic agent.
Synthesis of Findings:
-
Target Affinity: The molecule demonstrates strong predicted binding affinities for both a key bacterial target (DHPS) and a clinically relevant human cancer target (hCA IX). The interaction patterns are consistent with known inhibitors of these protein families.
-
Binding Stability: Molecular dynamics simulations corroborate the docking results, indicating that the compound forms a stable and persistent complex with both targets, with key interactions maintained over time.
-
Druglikeness: The ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five and shows a low predicted risk for common liabilities such as poor solubility, hERG-mediated cardiotoxicity, and major metabolic pathway inhibition.
Expert Recommendation:
Based on this rigorous computational evaluation, 2-(Trifluoromethyl)oxane-4-sulfonamide emerges as a high-potential lead compound. Its predicted dual-target activity, combined with a promising pharmacokinetic and safety profile, warrants its prioritization for chemical synthesis and subsequent in vitro validation. We recommend proceeding with enzymatic assays against both DHPS and Carbonic Anhydrase IX, followed by cell-based antibacterial and anticancer proliferation assays to confirm the in silico predictions.
Part 8: References
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EvitaChem. (n.d.). 2-(Trifluoromethyl)oxane-4-sulfonamide. Retrieved from EvitaChem.
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Zhong, W., et al. (2022). A Review on Applications of Computational Methods in Drug Screening and Design. Frontiers in Chemistry. [Link]
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Păun, A., et al. (2015). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
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Union.ai. (2026). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from Union.ai.
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BenchChem. (2025). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives. Retrieved from BenchChem.
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Paul, D., et al. (2024). Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application. Pharmaceuticals. [Link]
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Protheragen. (n.d.). ADMET Prediction. Retrieved from Protheragen.
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Guala, D., et al. (2024). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews. [Link]
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Kohl, F., et al. (2025). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Journal of Chemical Information and Modeling.
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van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. [Link]
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Verma, N., & Singh, J. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Enzymology.
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Singh, A., et al. (2023). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Molecular Biosciences. [Link]
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Singh, S., & Singh, S. (2025). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research.
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Drug Target Review. (2021). Accelerating drug discovery with disruptive computational methods. Retrieved from Drug Target Review. [Link]
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Wager, T. T., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
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Al-Hujaily, E. M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Frontiers in Chemistry. [Link]
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ResearchGate. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from ResearchGate. [Link]
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Khan, I., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Saudi Chemical Society. [Link]
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Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from Creative Biolabs.
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Simulations Plus. (2026). ADMET Predictor®. Retrieved from Simulations Plus.
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Zine, N., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics. [Link]
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ResearchGate. (2020). Molecular docking analysis of the sulfonamide compounds and triclosan. Retrieved from ResearchGate. [Link]
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Al-Harthy, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. [Link]
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Bhaumik, D., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science.
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Basyouni, W. M., et al. (2021). Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry. [Link]
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Hunchak, V., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science.
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PubChemLite. (2026). 2-(trifluoromethyl)oxane-4-sulfonyl chloride (C6H8ClF3O3S). Retrieved from PubChemLite.
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Cecchetti, V., et al. (1995). Trifluoromethylcontaining Sulfanilamides. I. Synthesis and in Vitro Antibacterial Activity. Il Farmaco.
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Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. BMC Chemistry. [Link]
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Frontiers. (n.d.). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from Frontiers. [Link]
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Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from Ball Lab.
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ResearchGate. (2014). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Trifluoromethylsulfonamide. PubChem Compound Database. [Link]
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NextSDS. (n.d.). 2-(trifluoromethyl)oxane-4-sulfonyl chloride — Chemical Substance Information. Retrieved from NextSDS.
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ResearchGate. (2006). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Retrieved from ResearchGate. [Link]
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Bégué, J.-P., & Bonnet-Delpon, D. (2012). Trifluoromethanesulfonamides and Related Compounds. Chemical Reviews. [Link]
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Google Patents. (n.d.). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. Retrieved from Google Patents.
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Physicochemical Characterization of Trifluoromethylated Oxanes: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Strategic Advantage of Trifluoromethylated Oxanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone strategy for medicinal chemists.[3] This is due to the unique physicochemical properties conferred by the CF₃ group, including its strong electron-withdrawing nature, high metabolic stability, and ability to modulate lipophilicity.[1][4][5]
When incorporated into heterocyclic scaffolds like oxanes (tetrahydrofurans), which are prevalent in numerous natural products and clinically approved drugs, the trifluoromethyl group offers a powerful tool for fine-tuning drug-like properties.[6] The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism, a common liability for C-H bonds at the α-position to a heteroatom in heterocyclic rings.[1][4][5] This guide provides an in-depth analysis of the key physicochemical characteristics of trifluoromethylated oxanes, offering both the theoretical basis and field-proven experimental protocols for their robust evaluation.
Lipophilicity (LogP): Balancing Permeability and Potency
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The trifluoromethyl group significantly impacts lipophilicity, an effect that is highly dependent on its position within the molecule.[7] While often increasing lipophilicity relative to a hydrogen atom, its influence is a complex interplay of hydrophobic and electronic effects.[8][9] Accurate LogP determination is therefore essential for optimizing a compound's journey from administration to its biological target.
Causality Behind Experimental Choices
The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium. However, for fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and elegant alternative.[10][11] This technique is advantageous as it does not require the compound to have a UV chromophore, can be used with impure samples, and does not necessitate the creation of a calibration curve, thereby improving accuracy and throughput.[10]
Experimental Protocol: LogP Determination by ¹⁹F NMR Spectroscopy
This protocol is adapted from established methods for measuring the lipophilicity of fluorinated compounds.[10][11]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the prepared aqueous buffer.
-
Allow the two phases to separate completely, typically overnight.
-
-
Sample Preparation:
-
Accurately weigh the trifluoromethylated oxane test compound and a suitable fluorinated reference compound (with a known LogP) into a flask.
-
Dissolve the compounds in a known volume of the pre-saturated n-octanol.
-
Add an equal volume of the pre-saturated aqueous buffer to the flask.
-
-
Equilibration:
-
Seal the flask and shake or stir vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the solute to partition between the two phases.
-
Allow the biphasic mixture to stand undisturbed overnight to ensure complete phase separation.[10]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the n-octanol (upper) layer and the aqueous (lower) layer using separate syringes to prevent cross-contamination.
-
To each aliquot, add a known amount of D₂O for field locking and an internal standard if required.
-
Acquire the ¹⁹F NMR spectrum for each phase.
-
-
Data Calculation:
-
Integrate the signals corresponding to the test compound (I_test) and the reference compound (I_ref) in both the n-octanol and water spectra.
-
Calculate the partition coefficient (P_test) using the following equation: LogP_test = LogP_ref + log [ (I_test,oct / I_ref,oct) / (I_test,aq / I_ref,aq) ]
-
Visualization: ¹⁹F NMR-Based LogP Workflow
Caption: Workflow for LogP determination using ¹⁹F NMR spectroscopy.
Data Presentation: Impact of Trifluoromethylation on LogP
| Compound ID | Structure (Oxane Core) | R | LogP | ΔLogP (vs. CH₃) |
| 1a | 2-substituted | -CH₃ | 1.50 | - |
| 1b | 2-substituted | -CF₃ | 2.38 | +0.88 |
| 2a | 3-substituted | -CH₃ | 1.45 | - |
| 2b | 3-substituted | -CF₃ | 2.33 | +0.88 |
Note: Data are illustrative, based on the typical Hansch π value of +0.88 for replacing -H with -CF₃. The exact value depends on the molecular context.[1]
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and subsequent absorption.[12] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable in vitro assay results.[13][14] For early-stage discovery, kinetic solubility assays are widely employed due to their high-throughput nature.[12][15] These assays measure the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.
Causality Behind Experimental Choices
The kinetic solubility assay mimics the conditions often encountered in high-throughput screening (HTS) bioassays, where compounds are introduced via DMSO stock solutions.[12][13] The use of filtration plates allows for the rapid separation of precipitated (undissolved) compound from the soluble fraction.[14] Subsequent analysis by UV-Vis spectrophotometry or LC-MS provides a quantitative measure of the amount of compound remaining in the solution.[14]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microtiter plate.
-
Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., ≤2%).[15]
-
-
Incubation and Precipitation:
-
Filtration:
-
Place a 96-well solubility filter plate on top of a fresh 96-well collection plate.
-
Transfer the solutions from the incubation plate to the filter plate.
-
Apply a vacuum to draw the soluble fraction through the filter into the collection plate, leaving any precipitate behind.
-
-
Quantification:
-
Prepare a standard curve by making serial dilutions of the DMSO stock solution in a mixture of buffer and DMSO that matches the assay conditions.
-
Analyze the filtered samples and the standards using a UV-Vis plate reader at the compound's λ_max or by LC-MS.
-
Calculate the solubility by comparing the reading of the sample to the standard curve.
-
Visualization: Kinetic Solubility Assay Workflow
Caption: High-throughput workflow for kinetic solubility determination.
Data Presentation: Impact of Trifluoromethylation on Aqueous Solubility
| Compound ID | Structure (Oxane Core) | R | Kinetic Solubility (μM) |
| 1a | 2-substituted | -CH₃ | 150 |
| 1b | 2-substituted | -CF₃ | 85 |
| 2a | 3-substituted | -CH₃ | 165 |
| 2b | 3-substituted | -CF₃ | 90 |
Note: Data are illustrative. The increased lipophilicity from the CF₃ group often leads to a decrease in aqueous solubility.
Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[17] Rapid metabolism leads to high in vivo clearance and poor bioavailability.[18] Incorporating a CF₃ group is a well-established strategy to block metabolic "hotspots," as the high strength of the C-F bond makes it resistant to cleavage by cytochrome P450 (CYP) enzymes.[19][20][21] In vitro assays using human liver microsomes (HLM) are the industry standard for assessing metabolic liability in early discovery.[18][22]
Causality Behind Experimental Choices
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP family.[22] The assay's predictive power relies on initiating the enzymatic reaction by adding a necessary cofactor, NADPH, which donates electrons for the CYP catalytic cycle.[22][23] By monitoring the disappearance of the parent compound over time, one can calculate key parameters like half-life (t₁/₂) and intrinsic clearance (CL_int), which are crucial for predicting in vivo behavior.[24][25]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled HLM on ice. Dilute in phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5-1.0 mg/mL protein).[23]
-
Prepare a fresh NADPH regenerating system (cofactor solution).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to the HLM to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.[23]
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][23]
-
Include a "minus cofactor" control where buffer is added instead of NADPH to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance (CL_int): CL_int (µL/min/mg) = (0.693 / t₁/₂) * (1 / [Protein Concentration])
-
Visualization: HLM Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assay using HLMs.
Data Presentation: Impact of Trifluoromethylation on Metabolic Stability
| Compound ID | Structure (Oxane Core) | R | Half-Life (t₁/₂, min) | Intrinsic Clearance (CL_int, µL/min/mg) |
| 1a | 2-substituted | -CH₃ | 15 | 92.4 |
| 1b | 2-substituted | -CF₃ | > 60 | < 23.1 |
| 2a | 3-substituted | -CH₃ | 22 | 63.0 |
| 2b | 3-substituted | -CF₃ | > 60 | < 23.1 |
Note: Data are illustrative, showing that blocking a metabolically labile C-H position with a C-CF₃ group significantly increases metabolic stability (longer half-life, lower clearance).
Acidity/Basicity (pKa): The Driver of Ionization State
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter in drug discovery because the ionization state of a molecule affects its solubility, permeability, target binding, and formulation.[26][27] The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][4] When placed near an acidic or basic functional group, the CF₃ group can significantly alter its pKa. For example, it will lower the pKa of a nearby amine (making it less basic) or a carboxylic acid (making it more acidic).[6][28]
Causality Behind Experimental Choices
Potentiometric titration is a highly precise and reliable method for determining pKa values.[26][29] The technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[30] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the ionized and non-ionized species are present in equal concentrations.[30]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration:
-
Sample Preparation:
-
Accurately prepare a solution of the test compound (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[26][30] If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.[27]
-
Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).
-
-
Titration Procedure:
-
Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
If titrating a base, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[30]
-
Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH is reached (e.g., pH 12).[30]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).[30]
-
Visualization: Potentiometric Titration Logical Flow
Caption: Logical flow for determining pKa via potentiometric titration.
Data Presentation: Impact of Trifluoromethylation on pKa
| Compound ID | Structure (Oxane Core) | Functional Group | pKa | ΔpKa (vs. non-CF₃) |
| 3a | 3-aminomethyl-oxane | Amine | 9.8 | - |
| 3b | 3-amino(trifluoromethyl)methyl-oxane | Amine | 8.7 | -1.1 |
| 4a | 3-carboxy-oxane | Carboxylic Acid | 4.5 | - |
| 4b | 3-carboxy-5-trifluoromethyl-oxane | Carboxylic Acid | 3.9 | -0.6 |
Note: Data are illustrative. The strong inductive electron-withdrawing effect of the CF₃ group stabilizes the conjugate base of an acid (making it stronger, lower pKa) and destabilizes the conjugate acid of a base (making it weaker, lower pKa).[6]
Conclusion
The physicochemical characterization of trifluoromethylated oxanes is a critical activity in the optimization of drug candidates. The CF₃ group exerts a profound and predictable influence on lipophilicity, solubility, metabolic stability, and acidity. A thorough understanding and precise measurement of these parameters enable drug discovery teams to make data-driven decisions, rationally design molecules with improved ADME properties, and ultimately increase the probability of advancing a compound toward clinical success. The experimental frameworks and protocols detailed in this guide provide a robust system for the self-validating characterization of these valuable chemical entities.
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- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
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Application Notes and Protocols for 2-(Trifluoromethyl)oxane-4-sulfonamide in Enzyme Inhibition Assays
Introduction: Unveiling the Potential of a Novel Trifluoromethylated Sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] Their mechanism of action often involves the inhibition of specific enzymes.[3] The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into drug candidates can significantly enhance their metabolic stability, membrane permeability, and overall pharmacological activity.[1] 2-(Trifluoromethyl)oxane-4-sulfonamide, a molecule combining a sulfonamide pharmacophore with a trifluoromethyl group and an oxane ring, represents a promising candidate for investigation as a novel enzyme inhibitor.[4]
This guide provides a comprehensive overview of the application of 2-(Trifluoromethyl)oxane-4-sulfonamide in enzyme inhibition assays. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound. We will delve into the scientific rationale behind its use, provide detailed, step-by-step protocols for relevant assays, and offer insights into data interpretation.
Scientific Rationale and Potential Mechanisms of Action
The unique structural features of 2-(Trifluoromethyl)oxane-4-sulfonamide suggest several potential avenues for enzyme inhibition. The trifluoromethyl group, a strong electron-withdrawing group, can modulate the acidity of the sulfonamide nitrogen, potentially influencing its binding affinity to target enzymes.[5] Furthermore, the increased lipophilicity conferred by the trifluoromethyl group may enhance the compound's ability to cross cellular membranes and interact with intracellular targets.[1]
Based on the well-established activities of the sulfonamide class, two primary enzyme targets are of immediate interest for 2-(Trifluoromethyl)oxane-4-sulfonamide:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway, DHPS is the classic target of sulfonamide antibiotics.[2][] These drugs act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), thereby halting bacterial growth.[3][7]
-
Carbonic Anhydrases (CAs): This family of zinc-containing metalloenzymes plays a crucial role in various physiological processes.[5] Sulfonamides are known to be potent inhibitors of several CA isoforms, with applications in treating glaucoma, epilepsy, and certain types of cancer.[3][8]
The following sections will provide detailed protocols to investigate the inhibitory activity of 2-(Trifluoromethyl)oxane-4-sulfonamide against these two important enzyme classes.
Experimental Workflow for Assessing Enzyme Inhibition
The following diagram outlines the general workflow for characterizing the enzyme inhibitory potential of 2-(Trifluoromethyl)oxane-4-sulfonamide.
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This spectrophotometric assay measures the inhibition of carbonic anhydrase (CA) activity by monitoring the hydrolysis of a substrate. This protocol is adapted from established methods for screening sulfonamide-based CA inhibitors. [9]
Rationale for Experimental Choices
This assay is based on the spectrophotometric determination of the hydrolysis of p-nitrophenyl acetate by carbonic anhydrase. [9]The product of this reaction, p-nitrophenol, can be quantified by measuring the absorbance at a specific wavelength. The use of a 96-well plate format allows for high-throughput screening of various inhibitor concentrations. Pre-incubation of the enzyme with the inhibitor allows for the formation of the enzyme-inhibitor complex before the reaction is initiated. [10]
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂).
-
Enzyme Solution: Prepare a stock solution of bovine carbonic anhydrase II (bCA II) in the assay buffer (e.g., to a final concentration of 50 U/well).
-
Inhibitor Stock Solution: Dissolve 2-(Trifluoromethyl)oxane-4-sulfonamide in DMSO to a stock concentration of 0.5 mM. Prepare serial dilutions in DMSO.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable solvent like acetonitrile.
-
-
Assay in a 96-well Plate:
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl acetate.
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate reader to monitor the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of 2-(Trifluoromethyl)oxane-4-sulfonamide relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Presentation
| Carbonic Anhydrase Isoform | IC₅₀ (nM) of 2-(Trifluoromethyl)oxane-4-sulfonamide | IC₅₀ (nM) of Acetazolamide (Control) |
| hCA I | 850 | 250 |
| hCA II | 75 | 12 |
| hCA IX | 25 | 25 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(Trifluoromethyl)oxane-4-sulfonamide as a potential enzyme inhibitor. The hypothetical data presented suggests that this compound may exhibit promising activity against both bacterial targets and specific human carbonic anhydrase isoforms.
Further studies should focus on:
-
Mechanism of Action Studies: Kinetic experiments to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Selectivity Profiling: Screening against a broader panel of enzymes to assess the compound's selectivity.
-
In Vivo Efficacy: Evaluation in animal models of bacterial infection or cancer to translate the in vitro findings into a therapeutic context.
The unique combination of a sulfonamide core, a trifluoromethyl group, and an oxane ring makes 2-(Trifluoromethyl)oxane-4-sulfonamide a compelling candidate for further investigation in drug discovery programs.
References
- EvitaChem. (n.d.). 2-(Trifluoromethyl)oxane-4-sulfonamide (EVT-13334354).
- BenchChem. (n.d.). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
- Singh, P., et al. (2018). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC.
- Al-Majidi, S. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- Akhtar, M. S., et al. (2013). Identification and Characterization of Novel Inhibitors of Mammalian Aspartyl Aminopeptidase. PMC.
- ResearchGate. (n.d.). Mechanism of action of sulphonamides.
- Umezawa, H., et al. (1982). Synthesis and characterization of a novel inhibitor of an aminoglycoside-inactivating enzyme. The Journal of Antibiotics.
- ResearchGate. (n.d.). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation.
- Rana, N., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
- da Silva, A. R., et al. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. ACS Omega.
- ResearchGate. (2016). Biological activities of sulfonamides.
- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
- MSD Manual Professional Edition. (2024). Sulfonamides.
- Vigorita, M. G., et al. (1994). Trifluoromethylcontaining Sulfanilamides. I. Synthesis and in Vitro Antibacterial Activity. Il Farmaco.
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- R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices.
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2-(Trifluoromethyl)oxane-4-sulfonamide as a tool compound in pharmacology
An Application and Protocol Guide for the Pharmacological Tool Compound: 2-(Trifluoromethyl)oxane-4-sulfonamide
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Chemical Scaffold for Pharmacological Research
The confluence of a trifluoromethyl group, an oxane ring, and a sulfonamide moiety in a single small molecule, 2-(Trifluoromethyl)oxane-4-sulfonamide, presents a compelling scaffold for pharmacological tool development. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for this novel compound. The unique combination of these functional groups suggests a range of physicochemical and biological properties that can be exploited for targeted pharmacological investigations.
The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2][3] Its strong electron-withdrawing nature can significantly modulate the acidity of nearby protons and influence molecular interactions.[2][3] The oxane ring, a saturated six-membered heterocycle containing oxygen, provides a three-dimensional scaffold that can orient the other functional groups in specific spatial arrangements, potentially leading to high selectivity for target proteins. The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[4][5] It can act as a hydrogen bond donor and acceptor, contributing to strong and specific binding to enzyme active sites and receptors.[6][7][8]
This guide provides a predictive framework for leveraging 2-(Trifluoromethyl)oxane-4-sulfonamide as a tool compound in various pharmacological contexts, from initial target identification to in vitro and in vivo characterization.
Physicochemical Properties and Predicted Pharmacological Relevance
The structural features of 2-(Trifluoromethyl)oxane-4-sulfonamide suggest several key properties that are advantageous for a pharmacological tool compound.
| Property | Influencing Moiety | Predicted Impact | Reference |
| Metabolic Stability | Trifluoromethyl Group | Increased resistance to oxidative metabolism, leading to a longer half-life in biological systems. | [1][2][3] |
| Lipophilicity | Trifluoromethyl Group, Oxane Ring | Enhanced membrane permeability, facilitating cellular uptake and potential blood-brain barrier penetration. | [2][3] |
| Target Binding | Sulfonamide Group | Strong hydrogen bonding interactions with target proteins, potentially leading to high affinity and potency. | [6][7][8] |
| Aqueous Solubility | Sulfonamide Group, Oxane Ring | The polar nature of the sulfonamide and the oxygen in the oxane ring may contribute to sufficient aqueous solubility for in vitro assays. | [6] |
| Oral Bioavailability | Trifluoromethyl Group | Potential for improved oral absorption due to enhanced metabolic stability and permeability. | [2] |
Potential Pharmacological Applications and Screening Strategies
Given its structural motifs, 2-(Trifluoromethyl)oxane-4-sulfonamide could be investigated as a modulator of several target classes. The sulfonamide moiety is a known pharmacophore for a variety of enzymes and receptors.[4][7][8]
Enzyme Inhibition Assays
The sulfonamide group is a classic inhibitor of enzymes such as carbonic anhydrases and proteases.[9] The trifluoromethyl group can enhance binding to the active site.
Caption: Workflow for determining the IC50 of 2-(Trifluoromethyl)oxane-4-sulfonamide against a target enzyme.
Cell-Based Assays for Phenotypic Screening
The compound's predicted cell permeability makes it suitable for phenotypic screens to identify novel biological activities.
This protocol determines the concentration of the compound that is toxic to cells, which is crucial for interpreting the results of other cell-based assays.[10][11][12]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-(Trifluoromethyl)oxane-4-sulfonamide in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Antimicrobial Activity Screening
Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9][]
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10][11]
-
Preparation of Bacterial Inoculum:
-
Streak a bacterial strain (e.g., Escherichia coli ATCC 25922) on a suitable agar plate and incubate at 37°C for 18-24 hours.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of 2-(Trifluoromethyl)oxane-4-sulfonamide in cation-adjusted Mueller-Hinton Broth (CAMHB).[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
-
In Vivo Pharmacokinetic and Efficacy Studies
Should in vitro studies yield promising results, preliminary in vivo evaluation can be undertaken. The trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties.[2][3]
Workflow for a Preliminary In Vivo Study
Caption: A generalized workflow for the initial in vivo evaluation of 2-(Trifluoromethyl)oxane-4-sulfonamide.
Conclusion
2-(Trifluoromethyl)oxane-4-sulfonamide represents a promising, albeit currently uncharacterized, tool compound for pharmacological research. Its unique structural amalgamation suggests a favorable profile for target engagement, cellular activity, and in vivo disposition. The protocols and workflows detailed in this guide provide a robust starting point for researchers to systematically explore the biological activities of this and similar novel chemical entities. As with any new compound, careful characterization of its purity and identity is a prerequisite for reproducible and reliable experimental outcomes.
References
-
MDPI. (2020). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Retrieved from [Link]
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Il Farmaco. (1995). Trifluoromethylcontaining Sulfanilamides. I. Synthesis and in Vitro Antibacterial Activity. Retrieved from [Link]
-
ACS Publications. (2019). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
University of Regensburg. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Retrieved from [Link]
-
Wiley Online Library. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Retrieved from [Link]
-
Scientific Paper. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
PubMed. (2017). The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides. Retrieved from [Link]
-
Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
SciSpace. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]
-
ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Retrieved from [Link]
-
PubMed. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]
-
MDPI. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Retrieved from [Link]
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ResearchGate. (2010). The Sulfonamide Motif as a Synthetic Tool. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Application of trifluoromethylated sulfonamides in drug discovery.
Application Note: Strategic Integration of Trifluoromethylated Sulfonamides in Drug Discovery
Executive Summary & Rationale
In contemporary medicinal chemistry, the sulfonamide moiety (-SO₂NH-) is frequently deployed as a "molecular chimera" due to its ability to act as a bioisostere, form robust hydrogen bonds, and interact with unipolar environments within protein binding pockets[1]. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of sulfonamide-bearing drug candidates often requires precise electronic and steric tuning.
The installation of a trifluoromethyl (-CF₃) group adjacent to or near the sulfonamide core has emerged as a transformative strategy. The strong electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the sulfonamide nitrogen, while simultaneously enhancing metabolic stability, lipophilicity, and blood-brain barrier (BBB) permeability[2]. This application note provides a comprehensive guide to the physicochemical profiling, synthesis, and biological evaluation of trifluoromethylated sulfonamides, empowering drug development professionals to integrate this privileged scaffold into hit-to-lead workflows.
Physicochemical Profiling & Structural Impact
The decision to incorporate a -CF₃ group is rarely arbitrary; it is a calculated structural modification designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities. By replacing a standard methyl (-CH₃) or hydrogen atom with a -CF₃ group, scientists can predictably modulate the molecule's behavior in physiological environments.
Table 1: Comparative Physicochemical Impact of -CF₃ vs. -CH₃ on Sulfonamide Scaffolds
| Physicochemical Property | Standard Sulfonamide (-CH₃) | Trifluoromethylated Sulfonamide (-CF₃) | Pharmacological Causality & Impact |
| pKa (Sulfonamide NH) | ~9.5 – 10.5 | ~7.0 – 7.5 | The inductive electron-withdrawal of -CF₃ increases acidity, resulting in a balanced ratio of neutral (membrane-permeable) and ionized (target-binding) species at physiological pH (7.4). |
| Lipophilicity (cLogP) | Moderate | High (+0.5 to 1.5 log units) | The bulky, hydrophobic fluorine cloud enhances partitioning into lipid membranes, critical for CNS targets (e.g., GABA_A receptors)[2]. |
| Metabolic Stability | Susceptible to Cytochrome P450 oxidation | Highly Resistant | The high C-F bond dissociation energy (~116 kcal/mol) blocks oxidative metabolism at the functionalized site, prolonging half-life ( t1/2 ). |
| Hydrogen Bonding | Standard Donor/Acceptor | Enhanced Donor Capacity | The lowered electron density on the nitrogen strengthens its capacity as a hydrogen bond donor, improving target affinity[1]. |
Experimental Workflows & Methodologies
To successfully leverage trifluoromethylated sulfonamides, a cyclical workflow integrating chemical synthesis, physicochemical validation, and biological screening must be established.
Iterative workflow for the discovery and optimization of trifluoromethylated sulfonamides.
Protocol A: Synthesis of N-Alkyl/Aryl Trifluoromethyl Sulfonamides
This protocol details the electrophilic trifluoromethylsulfonylation of amines using trifluoromethanesulfonic anhydride (Tf₂O). This method is highly efficient for generating target libraries[3].
Materials:
-
Primary or secondary amine/aniline starting material (3.1 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (2.0 equiv.)
-
Anhydrous Dichloromethane (DCM) (40 mL)
-
Triethylamine (TEA) or Pyridine (Acid scavenger, 2.5 equiv.)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N₂). Dissolve the amine (3.1 mmol) in 40 mL of anhydrous DCM[3].
-
Causality: Anhydrous conditions are absolute prerequisites. Tf₂O reacts violently with ambient moisture to form highly corrosive triflic acid, which destroys the starting materials and drastically reduces yield.
-
-
Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to −78 °C[3].
-
Causality: The reaction between Tf₂O and nucleophilic amines is violently exothermic. Cryogenic cooling prevents the formation of bis-sulfonylated byproducts and suppresses unwanted side reactions.
-
-
Reagent Addition: Add the base (TEA, 2.5 equiv.) to the solution. Slowly add Tf₂O (2.0 equiv.) dropwise over 15 minutes[3].
-
Causality: Dropwise addition prevents localized thermal spikes. The base is required to neutralize the triflic acid byproduct generated during the reaction; without it, the acid would protonate the remaining unreacted amine, rendering it non-nucleophilic and halting the reaction.
-
-
Propagation & Workup: Stir the mixture at −78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature for 2 hours. Quench the reaction with saturated aqueous NaHCO₃.
-
Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate) to yield the pure trifluoromethylated sulfonamide[3].
Protocol B: In Vitro Biological Evaluation (CETP Inhibition Assay)
Trifluoromethylated sulfonamides have demonstrated exceptional efficacy as Cholesteryl Ester Transfer Protein (CETP) inhibitors, with specific derivatives achieving 100% inhibition at 10 µM[4]. This protocol outlines a self-validating fluorometric assay to assess this activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 µM stock solution of the synthesized trifluoromethylated sulfonamide in 100% DMSO[4].
-
Causality: The high lipophilicity imparted by the -CF₃ group necessitates a strong organic solvent. However, the final assay concentration of DMSO must be kept below 1% v/v to prevent solvent-induced protein denaturation.
-
-
Assay Assembly: In a black, flat-bottom 96-well microplate, combine donor liposomes (containing a self-quenched fluorescent cholesteryl ester), acceptor liposomes, and recombinant CETP enzyme in a physiological assay buffer (pH 7.4).
-
Inhibitor Dosing: Add the compound solution to the designated wells.
-
Self-Validation: Always include a vehicle control (1% DMSO) to establish baseline maximum enzyme activity, and a positive control (e.g., Torcetrapib) to validate assay sensitivity.
-
-
Incubation: Seal the plate and incubate at 37 °C for 60 minutes.
-
Causality: 37 °C mimics human physiological conditions, ensuring the thermodynamics of the CETP-mediated lipid transfer and inhibitor binding are biologically relevant.
-
-
Fluorescence Detection: Read the plate using a microplate reader (Ex = 465 nm, Em = 535 nm).
-
Causality: As CETP transfers the fluorescent lipid from the donor to the acceptor liposome, the fluorophore is unquenched, resulting in a signal increase. Effective CF₃-sulfonamide inhibitors will block this transfer, yielding a lower fluorescence signal proportional to their inhibitory potency[4].
-
Mechanistic Insights in Target Binding
The success of trifluoromethylated sulfonamides in drug discovery—ranging from CETP inhibitors to GABA_A receptor positive allosteric modulators—is rooted in their dual-action binding mechanics[2][4]. The -SO₂NH- core anchors the molecule by forming highly directional hydrogen bonds with polar residues in the protein backbone. Simultaneously, the -CF₃ group projects into adjacent hydrophobic sub-pockets. Because the -CF₃ group is both sterically demanding (similar in volume to an isopropyl group) and highly lipophilic, it displaces high-energy water molecules from these hydrophobic pockets, driving a massive gain in binding entropy. Furthermore, electron-withdrawing groups like -CF₃ on aromatic sulfonamides have been computationally and empirically proven to enhance overall biological efficacy compared to electron-donating counterparts[4].
References
- Sulfonamide Moiety as “Molecular Chimera” in the Design of New Drugs.
- Molecular Modeling, Cheminformatics Analysis, and Synthesis of Trifluoromethylated Aromatic Sulfonamides as Putative Inhibitors of Cholesteryl Ester Transfer Protein.
- An Efficient Strategy for the Synthesis of 1-(Trifluoromethylsulfonamido)propan-2-yl Esters and the Evaluation of Their Cytotoxic Activity. J-Stage.
- Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches.
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Application Notes and Protocols for High-Throughput Screening with 2-(Trifluoromethyl)oxane-4-sulfonamide
Introduction: The Strategic Advantage of Fluorinated Sulfonamides in Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The trifluoromethyl group, in particular, can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and conformation of a molecule.[1][3] When combined with the well-established pharmacophoric features of the sulfonamide group, known for its role in a wide array of therapeutics, the resulting scaffold, as seen in 2-(Trifluoromethyl)oxane-4-sulfonamide, represents a promising starting point for drug discovery campaigns.[5][6]
This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(Trifluoromethyl)oxane-4-sulfonamide. We will delve into the theoretical and practical aspects of assay development, execution, and data analysis, using the inhibition of a hypothetical human carbonic anhydrase isozyme (hCA-X) as an exemplary target. Carbonic anhydrases are a well-characterized family of metalloenzymes, and various sulfonamides are known to be potent inhibitors, making this a scientifically grounded model for our application note.
Physicochemical Properties of 2-(Trifluoromethyl)oxane-4-sulfonamide
A thorough understanding of the test compound's properties is crucial for designing a robust screening campaign.
| Property | Value / Information | Source |
| IUPAC Name | 2-(Trifluoromethyl)oxane-4-sulfonamide | EvitaChem |
| CAS Number | 1864740-03-3 | Sigma-Aldrich |
| Molecular Weight | 233.21 g/mol | Sigma-Aldrich |
| Chemical Class | Sulfonamide | EvitaChem[5] |
| Key Structural Features | Oxane ring, Trifluoromethyl group, Sulfonamide functional group | EvitaChem[5] |
The presence of the trifluoromethyl group is expected to increase the lipophilicity and metabolic stability of the compound.[1][2] The sulfonamide moiety is the primary driver for its potential interaction with the zinc ion in the active site of carbonic anhydrases.
High-Throughput Screening Workflow for 2-(Trifluoromethyl)oxane-4-sulfonamide
A successful HTS campaign is a multi-step process that begins with a robust assay and proceeds through hit confirmation and validation.[7][8]
Caption: A generalized workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Validation for hCA-X Inhibition
The foundation of any successful HTS campaign is a robust and reproducible assay.[9][10][] For our hypothetical target, hCA-X, a biochemical assay measuring its esterase activity is a suitable choice.
Principle of the Assay
Carbonic anhydrases catalyze the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. Inhibitors of hCA-X will reduce the rate of pNPA hydrolysis.
Protocol 1: Biochemical Assay for hCA-X Inhibition
Materials:
-
Purified recombinant human Carbonic Anhydrase X (hCA-X)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
2-(Trifluoromethyl)oxane-4-sulfonamide
-
Positive control inhibitor (e.g., Acetazolamide)
-
384-well microplates
Procedure:
-
Compound Plating:
-
Prepare a stock solution of 2-(Trifluoromethyl)oxane-4-sulfonamide in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into the assay plates to achieve the desired final concentration (e.g., 10 µM for primary screen).
-
Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.
-
-
Enzyme Addition:
-
Dilute hCA-X in Tris-HCl buffer to the optimized concentration.
-
Add the diluted enzyme solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of pNPA in Tris-HCl buffer.
-
Add the pNPA solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-20 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
-
-
Assay Validation
Before initiating the full screen, the assay must be validated to ensure its robustness and suitability for HTS.[12][13]
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | A measure of the statistical effect size, indicating the separation between the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[12] |
| Signal-to-Background (S/B) Ratio | > 3 | Ensures a sufficient dynamic range to detect inhibition.[12] |
| DMSO Tolerance | < 10% effect at final screening concentration | Confirms that the solvent used to dissolve the compounds does not interfere with the assay.[12] |
| Plate Uniformity | Coefficient of Variation (CV) < 10% | Assesses for systematic errors or edge effects across the microplate.[12] |
Phase 2: Primary Screen and Hit Identification
The primary screen involves testing a large library of compounds at a single concentration to identify "hits". In this phase, 2-(Trifluoromethyl)oxane-4-sulfonamide would be screened alongside thousands of other compounds.
Hit Selection Criteria
A "hit" is a compound that demonstrates a statistically significant level of activity in the primary assay. A common criterion is a threshold based on the mean activity of the negative controls plus three times their standard deviation. For an inhibition assay, a threshold of >50% inhibition might be set.
Phase 3: Hit Confirmation and Validation
A significant portion of initial hits from a primary screen can be false positives.[7] Therefore, a rigorous hit confirmation and validation process is essential.
Caption: A flowchart illustrating the key steps in validating hits from a primary screen.
Protocol 2: Dose-Response and IC50 Determination
Confirmed hits are tested over a range of concentrations to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of 2-(Trifluoromethyl)oxane-4-sulfonamide (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the hCA-X biochemical assay as described in Protocol 1 with the different concentrations of the compound.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Orthogonal Assay - Cellular Thermal Shift Assay (CETSA)
An orthogonal assay measures the same biological activity through a different method to rule out assay-specific artifacts.[14] CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Procedure:
-
Cell Treatment: Culture cells expressing hCA-X and treat them with varying concentrations of 2-(Trifluoromethyl)oxane-4-sulfonamide or DMSO control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Quantify the amount of soluble hCA-X at each temperature using Western blotting or an immunoassay.
-
Data Analysis: A shift in the melting temperature (Tm) of hCA-X in the presence of the compound indicates direct target engagement.
Data Interpretation and Next Steps
If 2-(Trifluoromethyl)oxane-4-sulfonamide demonstrates a dose-dependent inhibition of hCA-X in the primary biochemical assay and shows target engagement in the orthogonal CETSA, it is considered a validated hit. The trifluoromethyl group likely contributes to its potency and favorable properties, warranting further investigation.[15] The next steps would involve medicinal chemistry efforts to explore the structure-activity relationship (SAR) by synthesizing and testing analogs to optimize potency and selectivity.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422-518.
- Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Inglese, J., Johnson, R. L., Shamu, C. E., & Xia, M. (2007). High-throughput screening assays for the identification of chemical probes.
- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
-
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved from [Link]
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). HTS assay validation. In Assay Guidance Manual.
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Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., & McNamara, P. W. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
-
Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]
- Tigabu, B., Rasmussen, L., White, E. L., et al. (2014). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Antiviral Research, 104, 155-161.
- Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). The sulfonamides: a patent review.
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Application Note: 2-(Trifluoromethyl)oxane-4-sulfonamide in Target Identification and Deconvolution
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Areas: Chemoproteomics, Cellular Thermal Shift Assays (CETSA), Phenotypic Screening Deconvolution, Metalloenzyme Profiling
Introduction & Mechanistic Rationale
The deconvolution of phenotypic screening hits into defined molecular targets remains a critical bottleneck in early-stage drug discovery. 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS 1864740-03-3)[1] represents a highly specialized, privileged scaffold frequently utilized in target identification studies, particularly for metalloenzymes such as Carbonic Anhydrases (CAs)[2].
As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is selected for probe development:
-
The Sulfonamide Pharmacophore ( R−SO2NH2 ): Acts as a primary zinc-binding group (ZBG). In physiological environments, the sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion of metalloenzymes, displacing the catalytic water molecule[3].
-
The Trifluoromethyl Group ( −CF3 ): Serves a dual purpose. First, its strong electron-withdrawing nature modulates the pKa of the sulfonamide, optimizing it for physiological pH binding. Second, it significantly enhances the metabolic stability and lipophilicity of the molecule, driving superior cell membrane permeability for live-cell assays[4].
-
The Oxane (Tetrahydropyran) Ring: Unlike highly hydrophobic and promiscuous aromatic carbocycles, the oxygen-containing oxane ring provides a rigid, sp3 -rich three-dimensional vector. This reduces non-specific hydrophobic interactions (lowering background noise in chemoproteomics) while maintaining excellent aqueous solubility.
To comprehensively map the interactome of this compound, researchers must employ a dual-pronged approach: Label-Free Thermal Profiling (to assess native binding) and Label-Based Chemoproteomics (to capture transient interactions)[5].
Target Identification Decision Matrix
The choice of assay dictates whether the native compound is used or if synthetic derivatization is required. The logic flow below illustrates the recommended decision pathway for 2-(Trifluoromethyl)oxane-4-sulfonamide.
Figure 1: Decision matrix for selecting target identification workflows based on compound derivatization requirements.
Data Presentation: Methodological Comparison
| Parameter | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Protein Profiling (AfBPP) |
| Compound State | Native (Unmodified) | Derivatized (Photocrosslinker + Alkyne) |
| Primary Readout | Thermodynamic stabilization ( ΔTm ) | Covalent enrichment (Spectral counts/TMT) |
| Strengths | Preserves exact pharmacological properties; measures physiological target engagement[6]. | Captures low-affinity/transient targets; enables precise site-of-labeling mapping[7]. |
| Limitations | Biased against highly stable or membrane-embedded proteins that do not precipitate cleanly. | Derivatization may alter the native binding pose or cellular permeability. |
| Validation Control | Vehicle (DMSO) vs. Compound | Probe vs. Probe + 10x Native Compound |
Protocol 1: Label-Free Target Engagement via CETSA
Causality & Principle: The Cellular Thermal Shift Assay (CETSA) relies on the principle that ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm )[8]. By using the unmodified 2-(Trifluoromethyl)oxane-4-sulfonamide, we avoid the risk of a bulky tag sterically hindering the interaction with the deep active site of target metalloenzymes[9].
Reagents & Equipment
-
HEK293T or disease-relevant cell line.
-
2-(Trifluoromethyl)oxane-4-sulfonamide (10 mM stock in DMSO).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.4% NP-40, protease inhibitor cocktail.
-
Thermal cycler and Ultracentrifuge.
Step-by-Step Methodology
-
Cell Dosing: Seed cells in 10 cm dishes to 80% confluency. Treat cells with 10 µM of 2-(Trifluoromethyl)oxane-4-sulfonamide or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Expert Insight: A 2-hour incubation ensures equilibrium binding is reached while minimizing potential transcriptomic changes that could alter baseline protein abundance.
-
-
Harvesting: Wash cells twice with cold PBS. Resuspend in PBS containing protease inhibitors and divide equally into 8 PCR tubes (100 µL per tube).
-
Thermal Gradient: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C, in 3-4°C increments) for exactly 3 minutes using a thermal cycler. Let cool at room temperature for 3 minutes.
-
Critical Step: The rapid heating and cooling trap the denatured proteins in an aggregated state. Consistent timing is paramount for reproducibility[6].
-
-
Lysis & Fractionation: Add 30 µL of 4x Lysis Buffer to each tube. Subject to 3 cycles of freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 100,000 × g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze via Western Blot (for targeted validation of Carbonic Anhydrases) or prepare for Thermal Proteome Profiling (TPP) via multiplexed quantitative MS[10].
Protocol 2: Chemoproteomic Profiling via AfBPP
Causality & Principle: While CETSA is powerful, it cannot identify targets that do not exhibit a measurable thermal shift. Affinity-Based Protein Profiling (AfBPP) solves this by utilizing a derivatized version of 2-(Trifluoromethyl)oxane-4-sulfonamide (e.g., functionalized with a diazirine photo-crosslinker and an alkyne handle)[11]. Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently crosslinks to the nearest amino acid within the binding pocket, permanently trapping the target[7].
Figure 2: Step-by-step workflow for Affinity-Based Protein Profiling (AfBPP) using a bifunctional probe.
Self-Validating System: The Competition Control
To ensure trustworthiness, every AfBPP experiment must include a competition control. If a protein is a genuine target, pre-incubating the cells with a 10-fold excess of the unmodified 2-(Trifluoromethyl)oxane-4-sulfonamide will occupy the binding sites, preventing the probe from binding and crosslinking[2].
Step-by-Step Methodology
-
Probe Incubation: Treat cells with 5 µM of the derivatized probe. For the competition control, pre-treat a separate batch of cells with 50 µM unmodified 2-(Trifluoromethyl)oxane-4-sulfonamide for 30 minutes prior to probe addition. Incubate for 1 hour.
-
In Situ Crosslinking: Remove media, wash with cold PBS, and irradiate cells on ice with 365 nm UV light for 10 minutes.
-
Expert Insight: Performing irradiation on ice prevents heat-induced protein denaturation and minimizes non-specific background labeling caused by probe diffusion.
-
-
Lysis & Click Chemistry (CuAAC): Lyse cells in 1% SDS buffer. Normalize protein concentration to 2 mg/mL. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4 . React for 1.5 hours at room temperature.
-
Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours.
-
Washing & Digestion: Wash beads stringently (1% SDS, followed by 8 M Urea, then PBS). Perform on-bead tryptic digestion overnight at 37°C.
-
LC-MS/MS Analysis: Elute peptides and analyze via high-resolution LC-MS/MS. True targets are defined as proteins showing a >4-fold enrichment in the Probe sample compared to the Competition Control sample, with a p-value < 0.01[2].
References
- EvitaChem. "Buy 2-(Trifluoromethyl)oxane-4-sulfonamide (EVT-13334354)". evitachem.com.
- Sigma-Aldrich. "CAS 1864740-03-3 | 2-(trifluoromethyl)oxane-4-sulfonamide". sigmaaldrich.com.
- NIH PubMed Central. "Bioorthogonally activated reactive species for target identification". nih.gov.
- National Science Foundation (NSF). "An electroaffinity labeling platform for chemoproteomic-based target identification". nsf.gov.
- SciSpace. "The cellular thermal shift assay for evaluating drug target interactions in cells". scispace.com.
- Montclair State University. "A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis". montclair.edu.
- NIH PubMed Central. "Chemoproteomics for Plasmodium parasite drug target discovery". nih.gov.
- Semantic Scholar. "Electroaffinity Labeling: A New Platform for Chemoproteomic-based Target Identification". semanticscholar.org.
- ResearchGate. "Chemoproteomics, A Broad Avenue to Target Deconvolution". researchgate.net.
- ACS Publications. "Thermal Shift as an Entropy-Driven Effect". acs.org.
- NIH PubMed Central. "Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples". nih.gov.
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LC-MS/MS method for quantification of 2-(Trifluoromethyl)oxane-4-sulfonamide
An Application Note and Protocol for the Quantification of 2-(Trifluoromethyl)oxane-4-sulfonamide using LC-MS/MS
Introduction
2-(Trifluoromethyl)oxane-4-sulfonamide is a novel heterocyclic compound of interest in pharmaceutical development due to its unique structural motifs, which are often associated with desirable pharmacological properties. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the sulfonamide moiety is a well-established pharmacophore. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug discovery and development.
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(Trifluoromethyl)oxane-4-sulfonamide in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis. The protocol has been developed based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Method Overview
The analytical workflow involves the extraction of the analyte and an internal standard (IS) from a plasma sample, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
Figure 1: General workflow for the quantification of 2-(Trifluoromethyl)oxane-4-sulfonamide in plasma.
Materials and Reagents
-
Analyte: 2-(Trifluoromethyl)oxane-4-sulfonamide (Reference Standard, >99% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is recommended (e.g., 2-(Trifluoromethyl)oxane-4-sulfonamide-¹³C₄, d₄). If unavailable, a compound like Carbutamide or a suitable sulfonamide analog can be used after careful validation.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade)
-
Plasma: Human plasma (K₂EDTA anticoagulant), sourced from an accredited biobank.
Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape of polar to moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
| Table 1: LC Gradient Elution Program. |
Tandem Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative Ion Mode. The sulfonamide group readily deprotonates, making negative mode the logical choice for high sensitivity.
-
Ion Source Temperature: 550 °C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen, Medium
-
MRM Transitions: The specific mass transitions must be determined by infusing a standard solution of the analyte and the IS. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).
Figure 2: Hypothesized fragmentation pathway for MRM transition selection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte | To be determined | To be determined | 100 | To be optimized |
| IS | To be determined | To be determined | 100 | To be optimized |
| Table 2: Multiple Reaction Monitoring (MRM) Parameters (Values are analyte-specific and require empirical determination). |
Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions using 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Add 100 µL of water containing 0.1% formic acid to each well/vial to ensure compatibility with the initial mobile phase.
-
Seal the plate/vials and place them in the autosampler for injection.
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be prepared with at least six non-zero concentration levels. The curve is typically fitted with a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyzed by running replicate (n=6) QC samples at low, medium, and high concentrations on three separate days. The accuracy (% bias) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. This ensures that co-eluting matrix components are not suppressing or enhancing the ion signal.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte should be tested under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | CV ≤ 15% across different lots of matrix |
| Recovery | Consistent, precise, and reproducible |
| Table 3: Summary of Bioanalytical Method Validation Acceptance Criteria. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of 2-(Trifluoromethyl)oxane-4-sulfonamide in human plasma. The described protocol, combining a straightforward protein precipitation with rapid chromatography, is well-suited for supporting regulated bioanalysis in drug development programs. The specific MS/MS parameters must be empirically optimized for the target analyte, but the provided workflow serves as a robust starting point for method development.
References
- Böhm, H. J., & Stahl, M. (2007). The Use of Trifluoromethyl Groups in Medicinal Chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press.
- Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2150-2155.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
Application Note: Handling, Storage, and Experimental Protocols for 2-(Trifluoromethyl)oxane-4-sulfonamide
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
2-(Trifluoromethyl)oxane-4-sulfonamide (also known as 2-(trifluoromethyl)tetrahydro-2H-pyran-4-sulfonamide) is a highly specialized heterocyclic compound utilized in medicinal chemistry, often targeted for its antibacterial properties or as a carbonic anhydrase inhibitor[1]. The unique structural combination of an oxane (tetrahydropyran) core, a sulfonamide functional group, and a trifluoromethyl (–CF₃) moiety presents specific challenges in laboratory handling. This guide provides a self-validating, mechanistically grounded framework for the safe storage, handling, and dissolution of this compound to ensure experimental reproducibility and operator safety.
Chemical Profiling & Causality of Handling
As a Senior Application Scientist, it is critical to understand why specific protocols are enforced, rather than simply following a checklist. The handling requirements for 2-(Trifluoromethyl)oxane-4-sulfonamide are dictated by its three primary structural features:
A. The Oxane (Tetrahydropyran) Core: Peroxide Formation Risk
Oxane rings are saturated cyclic ethers. Ethers are notoriously susceptible to auto-oxidation upon exposure to atmospheric oxygen, leading to the formation of explosive ketohydroperoxides via radical abstraction at the alpha-carbon[2][3]. While the strongly electron-withdrawing –CF₃ and sulfonamide groups may electronically deactivate the adjacent C–H bonds—thereby slowing the rate of radical formation compared to unsubstituted tetrahydropyran—the compound must still be managed under standard peroxide-forming chemical protocols[4]. Causality: Prolonged exposure to oxygen without an inert gas purge can lead to the accumulation of shock-sensitive peroxides, necessitating strict atmospheric control and routine testing.
B. The Sulfonamide Moiety: Hygroscopicity and Phase Transition
Sulfonamides possess strong hydrogen-bond donor (N–H) and acceptor (S=O) capabilities. This renders the solid powder highly hygroscopic. Atmospheric moisture uptake can induce crystallographic phase changes (e.g., transitioning from an anhydrate to a monohydrate) and cause severe caking[5]. Causality: Moisture absorption not only degrades the compound but artificially inflates the mass during weighing, leading to sub-potent stock solutions. Advanced moisture-suppression packaging, a standard heavily optimized in Japanese pharmaceutical care, is required to maintain the relative humidity (RH) below 40%[6].
C. The Trifluoromethyl (–CF₃) Group: Enhanced Lipophilicity
The addition of a –CF₃ group significantly increases the molecule's lipophilicity and metabolic stability, enhancing its ability to permeate biological membranes[1]. Causality: While beneficial for drug efficacy, this high membrane permeability becomes a severe occupational hazard in the lab. If the compound is dissolved in a penetrating solvent like Dimethyl Sulfoxide (DMSO), it can rapidly cross the dermal barrier. This mandates the use of specific Personal Protective Equipment (PPE), including double-layered nitrile gloves.
Quantitative Data & Physicochemical Properties
To facilitate accurate assay preparation, the core physicochemical properties and solvent compatibilities are summarized below.
Table 1: Physicochemical Properties
| Property | Value / Description | Reference / Note |
| CAS Number | 1864740-03-3 | [7] |
| Molecular Weight | 233.21 g/mol | [7] |
| Chemical Formula | C₆H₁₀F₃NO₃S | Derived from structure |
| Physical State | Solid (Powder/Crystalline) | Typical for sulfonamides |
| Primary Hazards | Irritant, Potential Peroxide Former | [2][4] |
| Storage Temperature | 2°C to 8°C (Desiccated) | Prevents thermal degradation |
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility | Application | Handling Caution |
| DMSO (Anhydrous) | High (>50 mM) | Primary stock solutions (in vitro assays) | High dermal penetration risk. |
| DMF (Anhydrous) | High (>50 mM) | Chemical synthesis / coupling | Toxic; handle in fume hood. |
| Methanol / Ethanol | Moderate | Analytical LC-MS preparation | May promote slow solvolysis over time. |
| Aqueous Buffers (PBS) | Low (<1 mM) | Final assay dilutions | Dilute immediately before use to prevent precipitation. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. Each workflow includes inherent quality control (QC) checks to ensure the integrity of the compound and the safety of the operator.
Protocol 1: Safe Weighing and Stock Solution Preparation
Objective: To prepare a 10 mM stock solution in anhydrous DMSO without inducing moisture uptake or operator exposure.
-
Equilibration (Self-Validation Step): Remove the secondary container (moisture-suppression bag) from the 2-8°C refrigerator. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in a humid lab will cause immediate condensation on the hygroscopic powder, ruining the batch.
-
Visual Inspection: Inside a certified fume hood, open the vial. Inspect the threads of the cap and the powder itself. If you observe clear, glass-like crystals around the cap (indicative of peroxides) or severe caking (indicative of moisture), quarantine the vial immediately[4].
-
PPE Verification: Ensure you are wearing a lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Use an anti-static micro-spatula to weigh the desired mass (e.g., 2.33 mg for 1 mL of 10 mM stock) onto a tared anti-static weigh boat.
-
Dissolution: Transfer the powder to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO. Vortex gently until completely dissolved.
-
Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Storage Purge: Before resealing the primary powder vial, gently purge the headspace with a stream of dry Argon or Nitrogen gas for 5-10 seconds to displace atmospheric oxygen. Seal tightly and return to the moisture-suppression bag with a fresh desiccant pack[6].
Protocol 2: Routine Peroxide Screening
Objective: To monitor the auto-oxidation of the oxane ring over the compound's lifecycle.
-
Scheduling: Test the primary powder vial every 6 months, or any stored DMSO stock solutions every 3 months.
-
Testing: Reconstitute a microscopic amount of the powder (or take 10 µL of the stock solution) and apply it to a semi-quantitative peroxide test strip (e.g., Quantofix®).
-
Validation: Wait 15 seconds and compare the color change to the provided scale.
Lifecycle Visualization
The following diagram outlines the logical decision-making process for the lifecycle management of 2-(Trifluoromethyl)oxane-4-sulfonamide, from receipt to routine QC.
Workflow for safe handling, dissolution, and lifecycle storage of the sulfonamide compound.
References
- EvitaChem. "Buy 2-(Trifluoromethyl)oxane-4-sulfonamide (EVT-13334354) - EvitaChem". EvitaChem.
- Sigma-Aldrich. "CAS 1864740-03-3 | Sigma-Aldrich". Sigma-Aldrich.
- Sigma-Aldrich. "Trifluoromethyl sulfonamide - Sigma-Aldrich". Sigma-Aldrich.
- PubChem - NIH. "Tetrahydropyran | C5H10O | CID 8894 - PubChem - NIH".
- The Journal of Physical Chemistry A - ACS Publications. "Influence of the Ether Functional Group on Ketohydroperoxide Formation in Cyclic Hydrocarbons: Tetrahydropyran and Cyclohexane". ACS.
- Lehman College. "Peroxide-Forming Chemicals - Lehman College". Lehman College.
- Florida Tech. "Peroxide Forming Chemicals | Florida Tech". Florida Tech.
- PMC - NIH. "Development of a novel moisture-suppression bag for the preservation of hygroscopic medications - PMC".
- PMC - NIH. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC".
Sources
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- 4. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel moisture-suppression bag for the preservation of hygroscopic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl sulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 8. Peroxide-Forming Chemicals | Lehman College [lehman.edu]
Technical Support Center: 2-(Trifluoromethyl)oxane-4-sulfonamide Stability & Degradation
Welcome to the Technical Support Center for 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS: 1864740-03-3). This guide is designed for researchers, analytical chemists, and drug development professionals handling the synthesis, formulation, and forced degradation profiling of this specific fluorinated oxane sulfonamide.
Our troubleshooting frameworks are built on validated mechanistic principles, ensuring that your analytical workflows are self-validating and scientifically rigorous.
Part 1: Core Degradation Mechanisms & Troubleshooting (FAQs)
Q1: Why am I observing fluoride ion release and a mass shift of -38 Da during alkaline stress testing? A1: The trifluoromethyl ( −CF3 ) group is generally highly valued in medicinal chemistry due to the exceptional strength of the carbon-fluorine bond, which typically imparts high metabolic and chemical stability [1]. However, under strongly alkaline conditions (pH > 10) combined with thermal stress, the −CF3 group becomes labile. It undergoes base-catalyzed hydrolysis, converting into a carboxylic acid ( −COOH ) group and releasing three equivalents of fluoride ions [1]. The mass shift of -38 Da corresponds to the loss of CF3 (69 Da) and the addition of an OH group (from the resulting carboxylic acid after initial hydration steps, net change considering the whole transformation). Troubleshooting Action: Buffer your formulations between pH 4.0 and 7.5. If alkaline degradation is required for ICH Q1A(R2) compliance, use a weaker base (e.g., 0.1 N NaOH at room temperature rather than 1 N NaOH at 60°C) to capture intermediate degradation states before complete hydrolysis.
Q2: During oxidative stress with H2O2 or ClO2 , my primary peak disappears, but I do not see fluorinated degradants in LC-MS. What is happening? A2: Oxidative degradation of sulfonamides primarily targets the heteroatoms rather than the fluorinated alkane/oxane core. Studies on structurally related sulfonamides demonstrate that chemical oxidants induce the rapid cleavage of S–N and S–C bonds [2]. This desulfonation leads to the formation of the bare 2-(trifluoromethyl)oxane core (which is highly volatile and lacks a strong chromophore) and inorganic sulfate/sulfamate. Troubleshooting Action: Switch your detection method. Standard UV-Vis (e.g., 254 nm) will fail to detect the aliphatic oxane core. Utilize Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or GC-MS for the volatile oxane fragments.
Q3: How can I differentiate between oxane ring-opening and sulfonamide hydrolysis in my stability samples? A3: Causality in degradation can be traced through isotopic labeling or precise MS/MS fragmentation. Sulfonamide hydrolysis yields 2-(trifluoromethyl)oxane-4-sulfonic acid, retaining the m/z signature of the fluorinated ring with a distinct isotopic pattern for sulfur. Oxane ring-opening (often acid-catalyzed) yields an acyclic fluorinated alcohol sulfonamide. Troubleshooting Action: Implement a D2O exchange experiment. Ring-opening will introduce new exchangeable hydroxyl protons, altering the H/D exchange profile in high-resolution mass spectrometry (HRMS).
Part 2: Degradation Pathways Visualization
The following diagram maps the primary stress-induced degradation pathways of 2-(Trifluoromethyl)oxane-4-sulfonamide, highlighting the divergent mechanistic routes based on the applied environmental stress.
Caption: Mechanistic divergence of 2-(Trifluoromethyl)oxane-4-sulfonamide under forced degradation conditions.
Part 3: Quantitative Data Summaries
To establish a self-validating system, compare your experimental degradation kinetics against the benchmark data for structurally analogous fluorinated sulfonamides[3].
Table 1: Benchmark Kinetic Parameters for Fluorinated Sulfonamide Degradation
| Stress Condition | Reagent / Environment | Apparent Rate Constant ( kobs ) | Estimated Half-Life ( t1/2 ) | Primary Degradant Type |
| Alkaline Hydrolysis | 1.0 N NaOH, 60°C | 4.2×10−3 min−1 | ~2.75 Hours | Carboxylic acid derivative |
| Oxidative (Chemical) | 50μM ClO2 , pH 7.0 | 1.2×103 M−1s−1 | < 5 Minutes | Desulfonated oxane core |
| Aerobic Sludge (Bio) | Microbial Consortium | Single First-Order (SFO) | ~28.8 Days | Biotransformed amines |
| Acidic Hydrolysis | 1.0 N HCl, 60°C | 8.5×10−5 min−1 | ~5.6 Days | Ring-opened acyclic |
Note: Data extrapolated from the behavior of 6:2 fluorotelomer sulfonamides and standard sulfonamide antibiotics under identical stress conditions [2][3].
Part 4: Step-by-Step Experimental Protocol
Protocol: Self-Validating Forced Degradation Workflow
This protocol ensures that degradation is sufficient to identify pathways (target 5-20% degradation) without causing secondary degradation of the primary products.
Step 1: Sample Preparation
-
Dissolve 2-(Trifluoromethyl)oxane-4-sulfonamide in a chemically inert co-solvent (e.g., LC-MS grade Acetonitrile) to a stock concentration of 1 mg/mL. Causality: Acetonitrile is chosen over methanol to prevent transesterification or solvent-adduct formation during stress testing.
Step 2: Application of Stress Conditions
-
Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix 1 mL stock with 1 mL 3% H2O2 . Incubate at room temperature for 6 hours.
-
Control: Mix 1 mL stock with 1 mL HPLC-grade water. Incubate alongside stressed samples.
Step 3: Quenching (Critical Step)
-
Immediately quench alkaline samples with equivalent volumes of 0.1 N HCl to halt the reaction.
-
Quench acidic samples with 0.1 N NaOH.
-
Quench oxidative samples using sodium thiosulfate ( Na2S2O3 ) to neutralize residual peroxides. Causality: Failure to quench will result in continuous degradation inside the autosampler, leading to non-reproducible kinetic data.
Step 4: Analytical Profiling
-
Analyze using UHPLC-HRMS (Q-TOF or Orbitrap) equipped with a biphenyl or PFP (Pentafluorophenyl) column. Causality: PFP columns offer superior retention and selectivity for highly fluorinated and polar aliphatic compounds compared to standard C18 columns.
References
-
ResearchGate. "Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways." Environmental Research (2024). Available at: [Link]
-
American Chemical Society (ACS). "Stability and Biotransformation of 6:2 Fluorotelomer Sulfonic Acid, Sulfonamide Amine Oxide, and Sulfonamide Alkylbetaine in Aerobic Sludge." Environmental Science & Technology (2024). Available at:[Link]
Optimizing reaction conditions for 2-(Trifluoromethyl)oxane-4-sulfonamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Trifluoromethyl)oxane-4-sulfonamide (also known as 2-(trifluoromethyl)tetrahydropyran-4-sulfonamide). This specific scaffold is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase modulators, including mutant BRAF inhibitors for oncology applications[1].
Due to the unique steric and electronic properties of the trifluoromethyl group, synthesizing this molecule requires precise control over stereochemistry, nucleophilic substitutions, and highly reactive intermediates. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure a high-yielding, reproducible workflow.
I. Synthetic Workflow Visualization
Fig 1: Five-step synthetic workflow for 2-(Trifluoromethyl)oxane-4-sulfonamide.
II. Step-by-Step Methodologies & Mechanistic Causality
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoint confirms success.
Step 1: Diastereoselective Reduction
-
Protocol: Dissolve 2-(trifluoromethyl)oxane-4-one (1.0 eq) in anhydrous methanol (0.2 M) at 0°C. Add Sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate in vacuo.
-
Causality: The bulky C2-trifluoromethyl group anchors the oxane ring in a rigid chair conformation. The hydride from NaBH₄ preferentially attacks the carbonyl carbon from the less sterically hindered equatorial face. This stereoelectronic preference yields the axial alcohol as the major diastereomer.
-
Self-Validation: Perform TLC (Hexanes:EtOAc 7:3). The product will not be UV active; use a KMnO₄ stain. The ketone starting material will appear as a distinct spot that disappears completely upon full conversion.
Step 2: Sulfonylation (Leaving Group Generation)
-
Protocol: Dissolve the crude alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (Et₃N, 2.0 eq) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir for 3 hours at room temperature. Wash the organic layer with 1N HCl, then saturated NaHCO₃, and finally brine. Dry over Na₂SO₄ and concentrate.
-
Causality: The hydroxyl group is a poor leaving group. Reacting it with MsCl converts it into a highly reactive mesylate. Et₃N is strictly required as an acid scavenger to neutralize the HCl byproduct, which would otherwise risk opening or degrading the oxane ring.
-
Self-Validation: ¹H NMR (CDCl₃) should show a sharp, distinct singlet integrating to 3H around 3.0 ppm, confirming the presence of the mesyl methyl group.
Step 3: Thioacetate Substitution (Sₙ2)
-
Protocol: Dissolve the mesylate (1.0 eq) in anhydrous DMF (0.2 M). Add Potassium thioacetate (KSAc, 2.0 eq). Heat the mixture to 80°C for 12 hours. Cool to room temperature, dilute with water, and extract with Methyl tert-butyl ether (MTBE). Wash the organic layer with water (3x) to remove residual DMF.
-
Causality: The thioacetate anion displaces the mesylate via a classic Sₙ2 mechanism, resulting in an inversion of stereochemistry at C4. Elevated temperature (80°C) is mandatory because the Sₙ2 trajectory is sterically hindered by the 1,3-diaxial interactions induced by the oxane ring and the C2-CF₃ group.
-
Self-Validation: LC-MS analysis. Look for the [M+Na]⁺ or [M+H]⁺ peak corresponding to the thioacetate. The complete disappearance of the mesylate mass confirms the reaction.
Step 4: Oxidative Chlorination
-
Protocol: Suspend the thioacetate (1.0 eq) in a mixture of Acetonitrile (MeCN) and 2N aqueous HCl (4:1 v/v) at 0°C. Add N-Chlorosuccinimide (NCS, 4.0 eq) portion-wise. Stir for 2 hours, strictly maintaining the temperature below 10°C. Extract immediately with ice-cold DCM, wash with ice water, and use the organic layer immediately in Step 5.
-
Alternative Protocol: For a greener, highly efficient alternative, a reagent system of H₂O₂ (30%) and SOCl₂ can be used to directly convert the sulfur intermediate to the sulfonyl chloride in minutes[2][3].
-
Causality: NCS provides electrophilic chlorine. The acidic environment hydrolyzes the thioacetate in situ to a thiol, which is rapidly oxidized to the sulfonyl chloride. Strict temperature control (<10°C) prevents the highly electrophilic sulfonyl chloride from hydrolyzing into a dead-end sulfonic acid.
-
Self-Validation: Do not attempt to isolate or run standard LC-MS on the sulfonyl chloride (it will hydrolyze on the column). Instead, take a 50 µL aliquot, quench it in a vial containing 0.5 mL of a secondary amine (e.g., morpholine), and run LC-MS on that stable sulfonamide derivative.
Step 5: Amidation
-
Protocol: To the cold DCM solution of the sulfonyl chloride from Step 4, dropwise add a solution of Ammonia in Methanol (7.0 N, 5.0 eq) at 0°C. Stir for 1 hour at room temperature. Concentrate the mixture, resuspend in EtOAc, wash with water, dry, and purify via flash column chromatography (DCM:MeOH gradient).
-
Causality: Nucleophilic acyl substitution. The ammonia attacks the electrophilic sulfur atom, displacing the chloride. A large excess of ammonia (5.0 eq) is required because it acts as both the nucleophile and the base to neutralize the resulting HCl.
-
Self-Validation: Final LC-MS should show the target mass of 2-(Trifluoromethyl)oxane-4-sulfonamide. ¹H NMR should display a broad singlet integrating to 2H (exchangeable with D₂O) around 4.5–5.5 ppm, confirming the primary sulfonamide -NH₂.
III. Quantitative Data & Analytical Checkpoints
| Step | Transformation | Reagents & Conditions | Target Yield | Primary Analytical Checkpoint |
| 1 | Ketone → Alcohol | NaBH₄, MeOH, 0°C to RT | 85–90% | TLC (KMnO₄ stain), GC-MS |
| 2 | Alcohol → Mesylate | MsCl, Et₃N, DCM, 0°C to RT | >95% | ¹H NMR (Singlet at ~3.0 ppm) |
| 3 | Mesylate → Thioacetate | KSAc, DMF, 80°C, 12h | 70–80% | LC-MS (Target mass + Na⁺) |
| 4 | Thioacetate → Sulfonyl Chloride | NCS, 2N HCl, MeCN, <10°C | Quantitative (crude) | Aliquot quench with amine → LC-MS |
| 5 | Sulfonyl Chloride → Sulfonamide | NH₃ (7N in MeOH), DCM, 0°C | 60–75% | LC-MS, ¹H NMR (-NH₂ broad singlet) |
IV. Troubleshooting Guides & FAQs
Q: Why am I getting a complex mixture of diastereomers, and how do I control it? A: The C2-CF₃ group locks the tetrahydropyran ring into a specific chair conformation. Reduction of the C4 ketone typically favors equatorial attack, leading to the axial alcohol. However, depending on the exact temperature and reducing agent, you will generate a cis/trans mixture. If you require a single diastereomer, do not attempt to separate the alcohols. It is highly recommended to carry the mixture through to the final sulfonamide and perform separation via preparative HPLC or chiral chromatography at the final stage, where the UV chromophore (if derivatized) or polarity differences are more pronounced.
Q: My thioacetate substitution (Sₙ2) is stalling at 50% conversion. What is happening? A: This is a classic issue of steric hindrance. The Sₙ2 reaction on an axial mesylate is generally faster than on an equatorial one due to less steric hindrance from the adjacent ring hydrogens. However, the bulky CF₃ group creates significant 1,3-diaxial interactions that impede the approach of the thioacetate nucleophile. To push the reaction to completion, ensure your DMF is strictly anhydrous (water kills the nucleophilicity of KSAc via solvation), increase the temperature to 80°C, and consider adding a catalytic amount of Tetrabutylammonium iodide (TBAI) to facilitate a Finkelstein-type intermediate.
Q: The sulfonyl chloride intermediate degrades before I can add ammonia. How can I prevent this? A: Aliphatic sulfonyl chlorides are notoriously unstable and highly susceptible to hydrolysis, converting rapidly into sulfonic acids which will not react with ammonia. Do not attempt to isolate the sulfonyl chloride via standard aqueous workup. Use ice-cold water for the extraction and immediately transfer the organic layer to a flask pre-cooled to 0°C containing the ammonia solution. Alternatively, bypass the isolation entirely by utilizing the direct H₂O₂/SOCl₂ oxidative chlorination method, which allows for a rapid, one-pot conversion from thiol/thioacetate to sulfonamide[2][3].
Q: I am seeing over-oxidation products during Step 4. How do I mitigate this? A: Over-oxidation typically occurs when the local concentration of the oxidant (NCS) is too high or the temperature spikes above 15°C. Ensure that NCS is added in small portions over at least 30 minutes. Maintain vigorous stirring to prevent localized high concentrations, and keep the reaction flask submerged in an ice-salt bath.
V. References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287-9291. URL: [Link]
-
Vertex Pharmaceuticals Incorporated. (2014). "Compounds for kinase modulation, and indications therefor." World Intellectual Property Organization, WO2014194127A1. URL:
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Troubleshooting 2-(Trifluoromethyl)oxane-4-sulfonamide assay interference
Answering the user's request.
Technical Support Center: 2-(Trifluoromethyl)oxane-4-sulfonamide
A Guide to Identifying and Mitigating Assay Interference
Welcome to the technical support guide for 2-(Trifluoromethyl)oxane-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental evaluation of this compound. The unique structural features—a stable trifluoromethyl group, a cyclic oxane ring, and a sulfonamide moiety—make it a promising scaffold, but also one that requires careful scrutiny to avoid common assay artifacts. This guide provides in-depth, question-and-answer-based troubleshooting protocols to ensure the integrity and accuracy of your data.
Section 1: General Assay Interference & Hit Validation
This section addresses platform-independent issues that can arise in various biochemical or cell-based assays, leading to misleading results. Early identification of these artifacts is critical to avoid wasting resources on false positives.[1][2]
Q1: My compound shows activity in the primary screen. How do I confirm it's a genuine hit and not an artifact?
A1: An initial "hit" is the first step, but rigorous validation is necessary to rule out common interference mechanisms. Many compounds can generate false signals and are broadly classified as Assay Interference Compounds (AICs) or Pan-Assay Interference Compounds (PAINS).[2][3] A systematic validation workflow is essential.
The following decision tree outlines a standard workflow for troubleshooting and validating an initial screening hit.
Caption: A decision-making workflow for troubleshooting potential small molecule interference.
Q2: The dose-response curve is unusually steep and looks non-sigmoidal. What could be the cause?
A2: This is a classic hallmark of compound interference by colloidal aggregation .[1][4] At certain concentrations, some small molecules self-assemble into colloidal particles that non-specifically adsorb and denature proteins, leading to apparent inhibition.[1][4] This mechanism is highly sensitive to detergents.
Troubleshooting Protocol: Detergent Counter-Screen
-
Prepare Reagents: Prepare your standard assay buffer and a second batch containing a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.
-
Run Parallel Assays: Perform the dose-response experiment for 2-(Trifluoromethyl)oxane-4-sulfonamide in both the standard buffer and the detergent-containing buffer.
-
Analyze Data:
-
If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of the detergent, colloidal aggregation is the most likely cause of the observed activity.[4]
-
If the activity remains unchanged, aggregation is likely not the mechanism of interference.
-
Q3: Could 2-(Trifluoromethyl)oxane-4-sulfonamide be chemically reacting with my target protein or other assay components?
A3: While the trifluoromethyl group itself is highly stable and resistant to metabolic degradation[5], and the oxane ring is generally stable under neutral pH[6], chemical reactivity cannot be entirely ruled out, especially if reactive impurities are present. Unstable compounds or those containing reactive functional groups can covalently modify proteins, leading to time-dependent inhibition.[4]
Troubleshooting Protocol: Time-Dependent Inhibition Assay
-
Experimental Setup: Design two sets of experiments.
-
Set A (Pre-incubation): Pre-incubate the enzyme and 2-(Trifluoromethyl)oxane-4-sulfonamide together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.
-
Set B (Control): Pre-incubate the enzyme and buffer. Add 2-(Trifluoromethyl)oxane-4-sulfonamide and the substrate simultaneously to start the reaction.
-
-
Data Analysis: If inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, potentially covalent, modification of the enzyme.[4]
Q4: How can I assess the stability of my compound in the assay buffer?
A4: Compound instability during the assay can lead to irreproducible results or a loss of activity over time. It is crucial to confirm that 2-(Trifluoromethyl)oxane-4-sulfonamide is stable for the entire duration of your experiment under the specific assay conditions (pH, temperature, buffer components).
Troubleshooting Protocol: Compound Stability Check
-
Incubation: Prepare a solution of the compound in your final assay buffer at a relevant concentration. Prepare an identical solution in a stable solvent like DMSO or acetonitrile as a T=0 control.
-
Storage: Incubate the assay buffer sample under the exact conditions of your assay (e.g., 37°C for 2 hours).
-
Analysis: Analyze both the T=0 sample and the incubated sample by LC-MS.
-
Interpretation: Compare the chromatograms. A significant decrease in the parent compound peak area or the appearance of new peaks in the incubated sample indicates degradation.[7]
Section 2: Technology-Specific Interference
Different assay technologies are susceptible to distinct types of interference. This section provides guidance for common fluorescence, absorbance, and mass spectrometry-based platforms.
Subsection 2.1: Fluorescence-Based Assays
| Problem | Potential Cause | Troubleshooting & Validation Protocol |
| High background or false positive signal | Autofluorescence: The compound itself fluoresces at the assay's excitation and emission wavelengths.[4][8] | 1. Prepare serial dilutions of the compound in the assay buffer without the target enzyme or fluorophore . 2. Read the plate using the same filter set as the primary assay. 3. A dose-dependent increase in signal confirms autofluorescence. |
| Low signal or false negative at high concentrations | Fluorescence Quenching/Inner Filter Effect: The compound absorbs the excitation or emission light of the assay's fluorophore.[4] | 1. Prepare a constant concentration of the assay's fluorophore (or fluorescent product). 2. Add serial dilutions of the compound. 3. A dose-dependent decrease in the fluorescent signal indicates quenching. |
Subsection 2.2: Absorbance-Based Assays
| Problem | Potential Cause | Troubleshooting & Validation Protocol |
| High background or false positive signal | Compound Absorbance: The compound absorbs light at the same wavelength used to measure the assay signal.[3] | 1. Prepare serial dilutions of the compound in the assay buffer. 2. Scan the absorbance of the solutions across a range of wavelengths, including the one used for your assay. 3. Significant absorbance at the assay wavelength indicates direct interference. |
Subsection 2.3: LC-MS Based Assays (Bioanalysis)
Q5: My LC-MS signal is suppressed, enhanced, or highly variable between samples. What could be the cause?
A5: This is a classic symptom of matrix effects , a major challenge in LC-MS-based bioanalysis.[9][10] Matrix effects occur when co-eluting molecules from the biological sample (e.g., lipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[11][12] This can severely compromise the accuracy and precision of quantification.[9]
The diagram below illustrates how matrix components can interfere with analyte ionization.
Caption: Mechanism of matrix effects in LC-MS analysis.
Q6: How can I diagnose and mitigate matrix effects for 2-(Trifluoromethyl)oxane-4-sulfonamide analysis?
A6: Diagnosing and mitigating matrix effects requires a systematic approach.
Diagnostic Protocol: Post-Extraction Spike Comparison
-
Prepare Samples:
-
Set A (Neat Solution): Spike the compound into the final reconstitution solvent.
-
Set B (Matrix Sample): Process a blank biological matrix sample (e.g., plasma, lysate) through your entire extraction procedure. Spike the compound into the final extract.
-
-
Analyze: Analyze both sets by LC-MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Mitigation Strategies
| Strategy | Description |
| Optimize Sample Preparation | Improve cleanup to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective than simple protein precipitation. |
| Improve Chromatographic Separation | Modify the LC gradient, change the column chemistry, or use a longer column to resolve the analyte from co-eluting matrix interferents. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the gold standard for correcting matrix effects. A SIL-IS (e.g., containing ¹³C or ²H) co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratiometric correction. |
| Matrix-Matched Calibration | Prepare calibration standards in the same biological matrix as the unknown samples to ensure that standards and samples experience similar matrix effects.[9] |
References
-
Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
-
van der-Heide, S., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. Retrieved from [Link]
-
Li, W., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF. Retrieved from [Link]
-
Ferreira, I., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. Retrieved from [Link]
-
Wang, H., et al. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry. Retrieved from [Link]
-
Ahmad, F., et al. (2011). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Retrieved from [Link]
-
Nagaraja, P., et al. (2015). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. Retrieved from [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Nikolac, N. (2014). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Medica Jadertina. Retrieved from [Link]
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Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
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Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(trifluoromethyl)oxane-4-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethylsulfonamide. PubChem Compound Database. Retrieved from [Link]
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Walker, L. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]
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Jaman, M. S., & Rahman, M. M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]
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Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]
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An, M., et al. (2025, December 21). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Scientific Reports. Retrieved from [Link]
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Surendra, K., & Krishnaveni, N. S. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry. Retrieved from [Link]
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Tokumasu, M., et al. (2002). Selective Ring-expansion of Oxirane into Tetrahydropyran and Tetrahydrofuran by Reagent-controlled Conditions. Journal of Chemical Research, Synopses. Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Purification strategies for 2-(Trifluoromethyl)oxane-4-sulfonamide
Welcome to the Technical Support and Diagnostic Center for the purification of 2-(Trifluoromethyl)oxane-4-sulfonamide .
As a highly functionalized, fluorinated saturated heterocycle, this molecule presents unique downstream processing challenges. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group, the flexibility of the oxane (tetrahydropyran) ring, and the polarity of the sulfonamide moiety require a highly strategic approach to isolation and purification[1].
This guide is structured to provide application scientists with field-proven troubleshooting strategies, causal explanations for physicochemical behaviors, and self-validating experimental protocols.
Diagnostic FAQ: Common Purification Roadblocks
Q1: My crude mixture contains unreacted sulfonyl chloride and sulfonic acid byproducts. Normal phase chromatography is yielding smeared peaks. How do I resolve this? A: Smeared peaks are typically caused by the highly polar, acidic nature of sulfonic acid byproducts interacting irreversibly with silica silanols. Before attempting chromatography, you must perform a differential acid-base extraction. The –CF₃ group increases the acidity of the adjacent functional groups, but the sulfonamide proton remains only weakly acidic (pKa ~9.5–10.5) compared to sulfonic acids (pKa < 1)[2]. By washing the organic layer with a weak base (saturated NaHCO₃, pH ~8), you selectively remove the strongly acidic sulfonic acid while retaining the sulfonamide in the organic phase. Subsequent extraction with a strong base (1M NaOH, pH >12) pulls the sulfonamide into the aqueous phase, leaving neutral organic impurities behind.
Q2: I am trying to separate the cis and trans diastereomers of 2-(trifluoromethyl)oxane-4-sulfonamide, but they co-elute on standard silica gel. Why? A: The –CF₃ group exerts a "fluorophilic" shielding effect. It is highly lipophilic and sterically demanding, which masks the subtle dipole differences between the cis and trans orientations of the oxane ring from the silica surface. To break this co-elution, switch to Reverse Phase (RP) HPLC using a C18 or a specialized fluorinated stationary phase (e.g., pentafluorophenyl - PFP). The PFP column provides orthogonal selectivity via fluorine-fluorine interactions and shape recognition, which is highly effective for resolving diastereomers of fluorinated heterocycles.
Q3: During solvent evaporation, my purified product "oils out" instead of forming a solid powder. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) is a notorious issue for fluorinated oxanes. The flexible chair conformation of the oxane ring, combined with the steric bulk of the –CF₃ group, disrupts efficient crystal lattice packing. Furthermore, trace amounts of the opposite diastereomer act as potent melting point depressants. To achieve a free-flowing, stable powder[3], you must first ensure diastereomeric purity (>95% de). Then, utilize an anti-solvent crystallization strategy (e.g., dissolving in minimal ethyl acetate and slowly titrating in heptane) while seeding the solution at the cloud point.
Q4: Are there safety concerns when concentrating fractions containing the oxane core? A: Yes. Like tetrahydrofuran (THF), the oxane (tetrahydropyran) ring is susceptible to auto-oxidation upon prolonged exposure to air, forming explosive hydroperoxides at the carbon adjacent to the oxygen atom[4]. Never distill oxane-containing chromatographic fractions to absolute dryness on a rotary evaporator without first verifying the absence of peroxides using potassium iodide (KI) starch paper.
Workflow Visualizations
To ensure reproducible isolation, follow these logical workflows for extraction and diastereomeric resolution.
Workflow for the acid-base extraction of sulfonamides.
Decision tree for resolving cis/trans diastereomers and enantiomers.
Quantitative Data & Physicochemical Parameters
Understanding the quantitative parameters of the functional groups is critical for designing a self-validating purification system.
Table 1: Physicochemical Parameters Influencing Purification
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Sulfonamide pKa | ~9.5 - 10.5 | Allows selective deprotonation using strong bases (NaOH) without ionizing in weak bases (NaHCO₃). |
| Sulfonic Acid pKa | < 1.0 | Easily removed via mild aqueous washes (pH 7-8). |
| LogP (Estimated) | 1.8 - 2.2 | Moderate lipophilicity; highly soluble in EtOAc and DCM, poorly soluble in cold heptane. |
| C2/C4 Stereocenters | cis / trans isomers | Requires high-resolution techniques (RP-HPLC or PFP columns) due to subtle dipole moment differences. |
Table 2: Chromatographic Solvent Systems Comparison
| Method | Stationary Phase | Mobile Phase | Resolution Power (Diastereomers) | Scalability |
| Flash Chromatography | Bare Silica (Normal Phase) | Hexane / EtOAc (Gradient) | Low (Co-elution common) | High (Gram scale) |
| Prep-HPLC | C18 (Reverse Phase) | H₂O / MeCN + 0.1% Formic Acid | Moderate to High | Medium (100mg scale) |
| Prep-HPLC | PFP (Pentafluorophenyl) | H₂O / MeOH | Very High (Fluorine interactions) | Medium (100mg scale) |
| SFC | Chiralpak AD-H | CO₂ / MeOH | Excellent (Resolves enantiomers) | Low to Medium |
Step-by-Step Execution Protocols
Protocol A: Self-Validating Acid-Base Extraction
Objective: Isolate 2-(Trifluoromethyl)oxane-4-sulfonamide from sulfonic acid and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Weak Base Wash (Removes Acids): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.
-
Validation Check: Test the pH of the aqueous layer. It must be ~8. Discard the aqueous layer (contains sulfonic acid impurities).
-
-
Strong Base Extraction (Captures Product): Extract the organic layer twice with 1M NaOH (5 mL per gram of crude).
-
Causality: The sulfonamide proton is deprotonated, converting the product into a water-soluble sodium salt.
-
-
Phase Separation: Separate the layers. Keep the aqueous layer. Discard the organic layer (contains neutral impurities like unreacted oxane precursors).
-
Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise while stirring until the pH reaches 3–4.
-
Validation Check: Use pH paper to confirm pH < 4. The solution should become cloudy as the neutral sulfonamide precipitates.
-
-
Recovery: Extract the cloudy aqueous layer three times with fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anti-Solvent Crystallization
Objective: Obtain a free-flowing, sterilizable powder suitable for biological testing or formulation[3].
-
Primary Dissolution: Transfer the diastereomerically pure (>95% de) sulfonamide into a clean Erlenmeyer flask. Add the minimum amount of warm EtOAc (approx. 40°C) required to completely dissolve the solid.
-
Anti-Solvent Addition: Remove the flask from the heat source. While stirring gently, add heptane dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear upon stirring).
-
Seeding (Optional but Recommended): Add 1-2 mg of pure 2-(Trifluoromethyl)oxane-4-sulfonamide crystals to act as nucleation sites. This prevents "oiling out".
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.
-
Causality: Slow cooling allows the flexible oxane ring to adopt the lowest-energy conformation required for stable crystal lattice formation.
-
-
Filtration: Filter the resulting crystals through a sintered glass funnel, wash with ice-cold heptane, and dry under high vacuum for 12 hours.
Sources
Minimizing off-target effects of 2-(Trifluoromethyl)oxane-4-sulfonamide
Welcome to the technical support resource for 2-(Trifluoromethyl)oxane-4-sulfonamide, more commonly known in the scientific literature as BAY-876 . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance. As a highly potent and selective inhibitor of Glucose Transporter 1 (GLUT1), BAY-876 is a powerful tool for investigating cancer metabolism and other GLUT1-dependent biological processes.[1][2][3] This resource will help you navigate your experiments, with a focus on ensuring data integrity by minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding BAY-876.
Q1: What is the primary molecular target of BAY-876?
A1: The primary and intended molecular target of BAY-876 is the Glucose Transporter 1 (GLUT1).[1][2][4] It is a potent inhibitor with an IC50 of 2 nM.[1][3][4][5] GLUT1 is a key protein responsible for facilitating the transport of glucose across the plasma membrane of cells. In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapid cell proliferation, a phenomenon known as the Warburg effect.[2]
Q2: How does BAY-876 work?
A2: BAY-876 is a small molecule inhibitor that directly binds to GLUT1, which in turn blocks the uptake of glucose into cells.[2] This targeted inhibition of glucose transport leads to a reduction in glycolysis, a decrease in ATP production, and can ultimately suppress the proliferation and growth of cancer cells that are highly dependent on this metabolic pathway.[4][6]
Q3: How selective is BAY-876 for GLUT1?
A3: BAY-876 is characterized by its high selectivity for GLUT1 over other glucose transporter isoforms.[2][5] This high degree of selectivity is crucial for its utility as a chemical probe to specifically investigate the role of GLUT1 in biological systems.[2]
Q4: What are the known and potential off-target effects of BAY-876?
A4: While BAY-876 is highly selective, it's important to be aware of potential off-target effects or confounding results. These can arise from several factors:
-
On-target toxicity in non-target cells: High concentrations of BAY-876 may lead to toxicity in normal tissues that have a physiological reliance on GLUT1, such as erythrocytes and the endothelial cells of the blood-brain barrier.[6]
-
Actin cytoskeleton interactions: Some evidence suggests that BAY-876 can induce the formation of disulfide bonds in actin cytoskeletal proteins, which may lead to a form of cell death known as disulfidptosis.[1]
-
Sulfonamide-related effects: As a compound containing a sulfonamide group, there is a theoretical potential for hypersensitivity reactions in some systems, a known characteristic of the broader sulfonamide class of drugs.[7][8][9]
-
Trifluoromethyl group effects: The trifluoromethyl group significantly influences the lipophilicity and electron-withdrawing properties of the molecule, which can sometimes contribute to off-target interactions.[10]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you troubleshoot specific issues you may encounter during your experiments with BAY-876.
Q5: I'm observing higher-than-expected cytotoxicity in my cell line. How can I determine if this is an on-target or off-target effect?
A5: This is a critical question in drug mechanism studies. A multi-pronged approach is the most effective way to dissect the cause of cytotoxicity:
-
Dose-Response Curve Analysis: Generate a comprehensive dose-response curve to determine the concentration of BAY-876 that results in 50% inhibition of your desired effect (e.g., cell viability, IC50) and compare this to the IC50 for GLUT1 inhibition. A significant divergence may suggest off-target effects.
-
Control Cell Lines: If possible, use a cell line that does not express GLUT1 or has very low expression levels. If you observe cytotoxicity in these cells, it is a strong indicator of an off-target effect.[11] For instance, the A2780 ovarian cancer cell line, where GLUT1 is not localized to the plasma membrane, was shown to be insensitive to BAY-876's effects on glycolysis.[6]
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of GLUT1 in your experimental system.[11] If the cytotoxic phenotype is rescued or diminished in the GLUT1 knockout/knockdown cells upon treatment with BAY-876, this provides strong evidence for an on-target effect.[6][12]
Q6: My experimental results with BAY-876 are inconsistent between different passages of the same cell line. What could be the cause?
A6: Inconsistent results can often be traced back to variability in cell culture conditions. Here are some factors to consider:
-
Metabolic State of Cells: The metabolic state of your cells can be influenced by factors such as cell density, passage number, and media composition. Ensure you are using a consistent protocol for cell culture and plating.
-
GLUT1 Expression Levels: GLUT1 expression itself can be influenced by culture conditions, particularly hypoxia.[6] Standardize your cell culture protocols to ensure consistent GLUT1 expression levels between experiments.
-
Compound Stability: Prepare fresh dilutions of BAY-876 from a stock solution for each experiment. While BAY-876 is orally bioavailable and has a reasonable half-life in vivo, its stability in cell culture media over long incubation periods should be considered.[4][5]
Q7: How can I be certain that the observed phenotype in my experiment is due to the inhibition of glucose metabolism?
A7: To confirm that the effects of BAY-876 are directly linked to its intended mechanism of action, you can perform several complementary experiments:
-
Glucose Uptake Assay: Directly measure the effect of BAY-876 on glucose uptake in your cells using a radiolabeled glucose analog like 2-deoxy-D-[³H]glucose.[2] A dose-dependent inhibition of glucose uptake would strongly support an on-target effect.
-
Metabolic Flux Analysis: Employ techniques like Seahorse XF analysis to measure the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR).[6] Inhibition of GLUT1 with BAY-876 should lead to a decrease in ECAR (a measure of glycolysis) and potentially a compensatory increase in OCR (a measure of oxidative phosphorylation).[6][13]
-
ATP Measurement: Measure intracellular ATP levels following treatment with BAY-876. A reduction in ATP levels would be consistent with the inhibition of glycolysis.[6]
Data Presentation
The selectivity of a compound is a key indicator of its potential for off-target effects. The following table summarizes the selectivity profile of BAY-876 against other glucose transporter isoforms.
| Transporter | IC50 (µM) | Selectivity vs. GLUT1 |
| GLUT1 | 0.002 | - |
| GLUT2 | 10.8 | >5000-fold |
| GLUT3 | 1.67 | >800-fold |
| GLUT4 | 0.29 | >130-fold |
This data is compiled from multiple sources for illustrative purposes.[1][4][5]
Experimental Protocols & Visualizations
To assist in your experimental design, we provide the following detailed protocols and workflow diagrams.
Protocol 1: Cell Viability Assay (XTT)
This protocol is a common method for assessing the effect of a compound on cell proliferation and viability.[2]
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density in 100 µL of complete growth medium per well.
-
Compound Treatment: The following day, prepare serial dilutions of BAY-876 in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of BAY-876 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 72-96 hours) under standard cell culture conditions.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT labeling mixture to each well and incubate for 4-6 hours.
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Target Validation using siRNA
This protocol provides a general framework for using siRNA to confirm that the effects of BAY-876 are GLUT1-dependent.[6]
-
siRNA Transfection: On day 1, transfect cells with either a non-targeting control siRNA or a validated siRNA targeting GLUT1 using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of GLUT1 protein expression by Western blot or qPCR.
-
Compound Treatment: Re-plate the remaining transfected cells and treat with BAY-876 or vehicle control as described in the cell viability assay protocol.
-
Phenotypic Assessment: Perform your desired downstream assay (e.g., cell viability, glucose uptake) to determine if the knockdown of GLUT1 alters the cellular response to BAY-876.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to your research with BAY-876.
Caption: Workflow for distinguishing on-target vs. off-target effects of BAY-876.
References
-
Ma, L., et al. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers (Basel). [Link]
-
GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]
-
Tumor treatment strategies targeting glucose transporter 1 (GLUT1). International Journal of Nanomedicine. [Link]
-
A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. [Link]
-
Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Society of Toxicology (SOT). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]
-
N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. ACS Medicinal Chemistry Letters. [Link]
-
Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. Scientific Reports. [Link]
-
ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Serbian Chemical Society. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. ResearchGate. [Link]
-
Reconstructing the composition of per- and polyfluoroalkyl substances (PFAS) in contemporary aqueous film forming foams. Environmental Science & Technology. [Link]
-
Sulfonamide Hypersensitivity: Fact and Fiction. Journal of Allergy and Clinical Immunology: In Practice. [Link]
-
Trifluoromethylcontaining Sulfanilamides. I. Synthesis and in Vitro Antibacterial Activity. Il Farmaco. [Link]
-
Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Safe Therapeutics. [Link]
-
World Journal of Pharmaceutical Research. WJPR. [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Molecules. [Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 4. BAY 876 | Glucose Transporters | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. safetherapeutics.com [safetherapeutics.com]
- 10. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2-(Trifluoromethyl)oxane-4-sulfonamide dose-response curve issues
Welcome to the dedicated technical support portal for researchers working with 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS: 1864740-03-3). This compound is a highly specialized small molecule frequently utilized in the study of metalloenzymes (such as Carbonic Anhydrases) and bacterial dihydropteroate synthase (DHPS).
Due to its unique structural topology—combining a polar sulfonamide headgroup, a saturated oxane (tetrahydropyran) ring, and a highly lipophilic trifluoromethyl (–CF₃) group—researchers frequently encounter anomalous dose-response curves (DRCs). This guide is engineered to diagnose, troubleshoot, and resolve these specific physicochemical artifacts.
Diagnostic Knowledge Base: The Causality of DRC Anomalies
To troubleshoot this compound, one must first understand the causality behind its behavior in aqueous assay environments. The –CF₃ group is heavily electron-withdrawing and exceptionally lipophilic. While this modification is intentionally designed to enhance membrane permeability and hydrophobic pocket binding within target enzymes, it drastically lowers the compound's aqueous thermodynamic solubility.
When titrated into standard aqueous buffers (pH 7.4) at concentrations typically exceeding 15–20 µM, the compound undergoes a phase separation, forming colloidal aggregates rather than precipitating as a crystalline solid. These colloids sequester the free monomeric compound, effectively capping the active concentration. Furthermore, these aggregates can non-specifically adsorb to target proteins, leading to false-positive enzyme inhibition, or scatter light, destroying the signal-to-noise ratio in fluorescence and absorbance readouts. This phenomenon is a primary driver of the "hook effect" (auto-inhibition) frequently observed in sulfonamide-based dose-response assays[1][2].
Troubleshooting Wizard (FAQs)
Q: Why does my dose-response curve plateau prematurely or exhibit a "hook effect" at high concentrations? A: This is the hallmark of colloidal aggregation. Once the compound exceeds its critical aggregation concentration (CAC), adding more compound does not increase the free monomer concentration. Instead, it increases the size and number of colloidal particles. In target degradation or inhibition assays, excess ligand can also saturate both the target and any secondary complex partners independently, preventing the formation of the necessary ternary complex—a classic "hook effect"[1][2].
Q: My IC₅₀ values shift dramatically between different assay days. How do I stabilize the readout? A: 2-(Trifluoromethyl)oxane-4-sulfonamide is highly sensitive to the final DMSO concentration and freeze-thaw cycles. While DMSO improves stock solubility, high concentrations (>1.5%) in the final assay can alter the dielectric constant of the buffer, shifting the compound's partitioning behavior and directly affecting the viability of cellular or enzymatic targets[3][4]. You must strictly cap your final DMSO concentration at 1.0% and avoid freeze-thawing the working dilutions.
Q: How can I differentiate between true biological inhibition and aggregation-based artifacts? A: You must implement a self-validating assay system by running a parallel Dynamic Light Scattering (DLS) or simple turbidity assay (absorbance at 400 nm). Furthermore, true biological IC₅₀ values should remain relatively stable when a non-ionic detergent is added, whereas aggregation-based false positives will show a massive rightward shift in the IC₅₀ upon the addition of 0.01% Triton X-100[5].
Mechanistic Workflow & Visualization
The following diagram outlines the logical decision tree for diagnosing and resolving DRC anomalies associated with this compound.
Workflow for resolving 2-(Trifluoromethyl)oxane-4-sulfonamide dose-response anomalies.
Self-Validating Experimental Protocols
To ensure trustworthiness in your data, do not rely on a single biochemical readout. Use the following step-by-step protocol to validate your dose-response curve against physical chemistry artifacts.
Protocol: Detergent-Controlled Turbidity Validation Assay
Purpose: To definitively separate true target engagement from colloidal aggregation.
Step 1: Preparation of Compound Stocks
-
Dissolve 2-(Trifluoromethyl)oxane-4-sulfonamide in 100% anhydrous DMSO to create a 10 mM master stock.
-
Perform a 10-point, 3-fold serial dilution in 100% DMSO.
Step 2: Buffer Preparation (The Self-Validating Control)
-
Prepare two identical batches of your standard assay buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM MgCl₂, 1 mM CaCl₂).
-
To Buffer A , add nothing (Standard condition).
-
To Buffer B , add 0.01% (v/v) Triton X-100 (Detergent-controlled condition). Causality note: Triton X-100 disrupts the hydrophobic interactions of the –CF₃ groups, forcing the compound out of colloidal suspension and back into monomeric form[5].
Step 3: Assay Execution & Turbidity Readout
-
Transfer 1 µL of each compound dilution into 99 µL of Buffer A and Buffer B in a clear-bottom 96-well plate (Final DMSO = 1.0%).
-
Incubate at 37°C for 10 minutes.
-
Validation Step: Before adding your biological target, read the plate absorbance at 400 nm. A dose-dependent increase in absorbance in Buffer A that is absent in Buffer B confirms the presence of light-scattering aggregates.
-
Proceed with adding your biological target and substrate to both plates.
Step 4: Data Interpretation Plot the DRC for both conditions. If the IC₅₀ in Buffer A is 2 µM, but shifts to >50 µM in Buffer B, your initial reading was an aggregation artifact. If the IC₅₀ remains stable across both buffers, you have validated true biological inhibition.
Quantitative Data Reference
The table below summarizes the expected physicochemical behavior of 2-(Trifluoromethyl)oxane-4-sulfonamide under various assay modifications. Use this as a benchmark for your own assay optimization.
| Assay Condition | Max Soluble Monomer Conc. (µM) | Expected IC₅₀ Shift | Aggregation Status (via DLS) |
| Standard Buffer (pH 7.4, No Additives) | ~15 - 20 µM | Baseline | Colloidal particles (>200 nm) above 20 µM |
| Buffer + 0.01% Triton X-100 | >100 µM | 3x to 5x Right-Shift (Reveals true IC₅₀) | Monomeric (No scattering) |
| Buffer + 0.1% BSA | ~50 µM | Moderate Right-Shift (Due to protein binding) | Monomeric |
| Buffer + 2.5% DMSO | ~25 µM | Unpredictable (Toxicity/Enzyme denaturation) | Colloidal particles above 30 µM |
Note: Increasing DMSO beyond 1.5% is generally counterproductive, as it often induces target destabilization before it meaningfully resolves the solubility limits of the –CF₃ moiety[4].
References
-
Development of Human Carbonic Anhydrase II Heterobifunctional Degraders Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Molecules - MDPI URL:[Link]
-
A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis PLOS One URL:[Link]
-
Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry ACS Infectious Diseases - ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors [mdpi.com]
Technical Support Center: Process Chemistry & Scale-Up Helpdesk
Target Molecule: 2-(Trifluoromethyl)oxane-4-sulfonamide Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Welcome to the Technical Support Center. Scaling up the synthesis of substituted oxane-sulfonamides presents unique challenges in stereocontrol, exotherm management, and hazardous reagent handling. This guide provides field-proven troubleshooting strategies, causal explanations for synthetic bottlenecks, and self-validating protocols to ensure a robust transition from the bench to the pilot plant.
Process Workflow Visualization
The following diagram outlines the optimized scale-up route, transitioning from the starting ketone to the final sulfonamide API.
Synthetic workflow for 2-(Trifluoromethyl)oxane-4-sulfonamide scale-up.
Troubleshooting Guides & FAQs
FAQ 1: Stereocontrol in the Oxane Ring
Q: During the reduction of 2-(trifluoromethyl)oxan-4-one, we observe a thermodynamic cis/trans mixture. How do we achieve diastereomeric purity at scale without relying on column chromatography?
A: Causality: The highly electronegative and bulky trifluoromethyl group at the 2-position strongly influences the tetrahydropyran (oxane) ring conformation, locking it into a chair conformation where the −CF3 group is equatorial. Standard reduction with NaBH4 attacks from the less hindered equatorial face, yielding the axial alcohol. However, equilibrium processes and solvent effects can yield up to 30% of the undesired isomer.
Solution: Instead of forcing costly cryogenic reductions (e.g., L-Selectride at -78 °C), proceed with the standard NaBH4 reduction and carry the mixture through to the thioacetate step. The 4-thioacetate intermediate exhibits massive differential solubility in heptane/isopropanol mixtures. By applying a controlled cooling crystallization profile, the desired trans-thioacetate selectively crystallizes out in >98% de. This self-validates the stereochemistry before entering the highly reactive sulfonyl chloride step.
FAQ 2: Exotherm Management in Sulfonyl Chloride Generation
Q: The oxidative chlorination of the thioacetate to the sulfonyl chloride using NCS/HCl causes a severe exotherm, leading to over-oxidation and sulfonic acid formation. How can this be safely controlled?
A: Causality: The oxidation of a thioester to a sulfonyl chloride involves a highly exothermic multi-electron transfer. If the internal temperature ( Tint ) exceeds 15 °C, the transient sulfonyl chloride rapidly hydrolyzes with the aqueous solvent to form the sulfonic acid, which cannot be aminated under standard conditions.
Solution: Transition to a semi-batch or continuous flow process. Continuous flow systems have proven highly effective for managing the intense heat of reaction in sulfonamide scale-up, eliminating localized hot spots[1]. If sticking to a batch reactor, suspend the thioacetate in MeCN/2 N HCl and cool to 0 °C. Dose the N-chlorosuccinimide (NCS) in 10 to 15 equal portions, ensuring Tint returns to <5 °C before the next addition.
FAQ 3: Amination and Isolation (Avoiding Chromatography)
Q: Amination with aqueous ammonia yields a sticky, gummy product that traps impurities and ruins filtration. How do we achieve a free-flowing powder?
A: Causality: Gum formation is caused by the competitive formation of dimeric sulfonimides ( R−SO2−NH−SO2−R ) and unreacted sulfonyl chloride. This occurs when the local concentration of sulfonyl chloride is high relative to ammonia.
Solution: Employ a "reverse addition" technique. Dissolve the sulfonyl chloride in 2-MeTHF and add it dropwise to a 10-fold volumetric excess of 28% aqueous NH4OH at 0 °C[2]. This ensures ammonia is always in vast stoichiometric excess, kinetically suppressing dimerization. Following phase separation, a solvent swap to water induces the precipitation of the pure 2-(trifluoromethyl)oxane-4-sulfonamide as a highly crystalline solid[3].
Quantitative Data Summaries
Table 1: Reagent Selection and Yield Comparison for Amination
Data reflects pilot-scale trials (1 kg input) comparing amination strategies.
| Amination Reagent | Addition Method | Dimeric Impurity (%) | Isolated Yield (%) | Physical State |
| NH3 (gas) | Direct bubbling | 8.5% | 62% | Gummy solid |
| 28% NH4OH (aq) | Direct addition | 12.2% | 55% | Viscous oil |
| 28% NH4OH (aq) | Reverse addition | < 0.5% | 89% | Free-flowing powder |
Table 2: Exotherm and Impurity Profiling during Oxidative Chlorination
Monitoring the effect of dosing strategies on the formation of the sulfonic acid byproduct.
| Dosing Strategy (NCS) | Max Tint Observed | Sulfonic Acid Byproduct | Sulfonyl Chloride Purity |
| Single bulk addition | 42 °C | 35.0% | 58.0% |
| 5-portion addition | 18 °C | 12.5% | 82.0% |
| 15-portion addition | 8 °C | < 1.0% | > 97.0% |
| Continuous Flow | 4 °C | < 0.1% | > 99.0% |
Validated Experimental Protocols
Protocol: Telescoped Oxidative Chlorination and Amination
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Step 1: Oxidative Chlorination
-
Charge a jacketed reactor with 2-(trifluoromethyl)oxane-4-thioacetate (1.0 eq) and acetonitrile (10 volumes).
-
Add 2 N aqueous HCl (5 volumes) and set the jacket temperature to -5 °C. Wait until Tint reaches 0 °C.
-
Weigh out N-chlorosuccinimide (NCS, 3.5 eq). Add the NCS in 10 equal portions over 2 hours.
-
Critical Parameter: Do not add the next portion until Tint drops back below 5 °C.
-
-
Stir for 1 hour at 5 °C.
-
Self-Validation Check (IPC 1): Withdraw a 50 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The reaction is complete when the starting thioacetate is <1% area, and the methyl sulfonate ester (formed from the sulfonyl chloride reacting with methanol) is >95% area. If SM >1%, add 0.2 eq NCS and stir for 30 mins.
-
Extract the mixture with 2-MeTHF (10 volumes). Wash the organic layer with cold brine (3 x 5 volumes). Keep the organic layer cold (<5 °C) to prevent hydrolysis.
Step 2: Reverse-Addition Amination
-
In a separate, larger jacketed reactor, charge 28% aqueous NH4OH (15 volumes) and cool to 0 °C.
-
Transfer the cold 2-MeTHF solution of the sulfonyl chloride to an addition funnel (or dosing pump).
-
Add the sulfonyl chloride solution dropwise to the ammonia solution over 3 hours, maintaining Tint < 10 °C.
-
Self-Validation Check (IPC 2): Analyze the organic phase via HPLC. The sulfonyl chloride peak must be completely absent.
-
Stop stirring and allow phase separation. Discard the lower aqueous layer.
-
Wash the organic layer with 1 N HCl (to neutralize residual ammonia) until the aqueous wash pH is <2.
-
Concentrate the 2-MeTHF layer under vacuum to ~3 volumes, then slowly add water (10 volumes) to induce crystallization. Filter the resulting white powder and dry under a vacuum at 45 °C.
References
- Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development.
- A practical and robust multistep continuous process for manufacturing 5-bromo-n-(tert-butyl) pyridine-3-sulfonamide. Organic Process Research & Development.
- Process Development for the Sulfonamide Herbicide Pyroxsulam. Organic Process Research & Development.
Sources
Addressing metabolic instability of trifluoromethylated compounds.
Welcome to the Technical Support Center for Fluorinated Drug Development. As a Senior Application Scientist, I frequently consult with drug discovery teams who are perplexed when their trifluoromethylated ( CF3 ) candidates—designed specifically to resist metabolism—exhibit rapid clearance or idiosyncratic toxicity.
While the carbon-fluorine bond is exceptionally strong, the CF3 group is not universally inert. Depending on its chemical environment, it can become a liability, leading to defluorination and the formation of reactive metabolites. This guide is designed to help you diagnose the root cause of CF3 instability, execute self-validating analytical protocols, and implement rational structural modifications.
Diagnostic & Mitigation Workflow
Workflow for diagnosing and mitigating CF3 metabolic instability.
Frequently Asked Questions (Mechanisms & Causality)
Q: Why is my "stable" trifluoromethyl group undergoing defluorination in vivo? A: Instability rarely stems from direct Cytochrome P450 (CYP450) attack on the fluorine atoms, as the C(sp3)−F bond dissociation energy is extremely high (~109 kcal/mol). Instead, defluorination is usually a secondary event triggered by oxidation at an adjacent carbon. For example, CYP-mediated hydroxylation of an aryl ring can form a trifluoromethylphenol intermediate. Under physiological conditions, the deprotonated phenolate can undergo1[1].
Q: How do I capture and identify the reactive metabolites resulting from CF3 cleavage? A: Because intermediates like quinone methides and acyl fluorides are highly electrophilic and transient, they cannot be observed directly. You must use Glutathione (GSH) trapping coupled with LC-MS/MS. GSH acts as a soft nucleophile that covalently binds to these soft electrophiles. High-resolution LC-MS/MS is then used to2[2].
Q: What structural modifications can prevent this instability without losing the lipophilic benefits of CF3 ? A: There are two primary strategies:
-
Shielding the metabolic "soft spot": If defluorination is secondary to adjacent oxidation, 3[3].
-
Bioisosteric replacement: If the CF3 group itself is positionally unstable, consider replacing it with pentafluorosulfanyl ( −SF5 ), trifluoromethoxy ( −OCF3 ), or difluoromethyl ( −CHF2 ). The −SF5 group, for instance, provides 4[4].
Step-by-Step Analytical Protocols
Protocol 1: GSH Trapping and LC-MS/MS Identification of CF3 -Derived Reactive Metabolites
Causality Focus: GSH is utilized because its thiol group efficiently traps electrophiles before they can bind to cellular proteins (which causes idiosyncratic toxicity). Monitoring the neutral loss of 129 Da during Collision-Induced Dissociation (CID) confirms the presence of a GSH adduct by identifying the cleavage of its γ -glutamyl bond.
-
Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 10 µM of your CF3 -compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validating Control: Prepare an identical parallel sample without NADPH. Logic: If GSH adducts form in the absence of NADPH, the instability is spontaneous (e.g., hydrolytic defluorination) rather than CYP450-mediated.
-
Reaction Initiation: Add 1 mM NADPH to the primary sample to initiate the CYP450-mediated reaction. Incubate both samples at 37°C for 60 minutes.
-
Termination: Quench the reactions with 1 mL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (pyroglutamic acid) and monitor for mass shifts indicating the loss of HF (e.g., -20 Da for one fluorine, -40 Da for two).
Protocol 2: Real-Time 19F NMR Monitoring of Defluorination Kinetics
Causality Focus: 19F NMR is chosen over LC-MS for kinetic monitoring because it allows direct, non-destructive observation of the intact CF3 group and the released fluoride ion ( F− ) simultaneously, entirely avoiding the matrix suppression effects common in mass spectrometry.
-
Sample Preparation: Dissolve the compound (1 mM) in a deuterated buffer system (e.g., PBS/ D2O , 9:1 v/v) to provide a lock signal for the NMR spectrometer.
-
Self-Validating Internal Standard: Add 0.1 mM of 4-fluoroacetophenone as an internal standard. Logic: 5[5]. The sum of all fluorinated species relative to this standard must remain constant (mass balance). If total fluorine decreases, the compound is precipitating or binding non-specifically to the tube.
-
NMR Acquisition: Acquire 19F NMR spectra at 37°C using a 400 MHz (or higher) spectrometer. The intact CF3 group typically resonates between -60 to -65 ppm.
-
Kinetic Tracking: Monitor the emergence of the free fluoride peak (typically around -119 to -120 ppm) over time. Plot the integral of the F− peak versus time to calculate the half-life of defluorination.
Quantitative Comparison: CF3 vs. Bioisosteric Alternatives
When troubleshooting forces you to engineer the CF3 group out of your molecule, use this data matrix to select the most appropriate bioisostere based on your pharmacokinetic requirements.
| Functional Group | Bond Dissociation Energy (kcal/mol) | Lipophilicity (Hansch π ) | Electronegativity (Pauling) | Primary Metabolic Liability |
| −CF3 | ~109 | 0.88 | 3.36 | Susceptible to E1cb elimination if adjacent to CYP-oxidized sites. |
| −SF5 | ~90 (S-F) | 1.51 | 3.65 | Highly stable; resistant to defluorination; high steric bulk. |
| −OCF3 | ~109 (C-F) | 1.04 | 3.70 | Generally stable, but can undergo O-dealkylation in specific orientations. |
| −CHF2 | ~103 | 0.38 | 3.20 | Can act as a hydrogen bond donor; susceptible to direct oxidation. |
References
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).1
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.2
-
The Effect of Deuteration and Homologation of the Lactam Ring of Nirmatrelvir on Its Biochemical Properties and Oxidative Metabolism. PMC (National Institutes of Health).3
-
Searching for “Greener” Bioequivalents of CF3 to Lower its Environmental Impact. ResearchGate.4
-
Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry (ACS Publications).5
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effect of Deuteration and Homologation of the Lactam Ring of Nirmatrelvir on Its Biochemical Properties and Oxidative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis Guide: 2-(Trifluoromethyl)oxane-4-sulfonamide vs. Classic Inhibitors in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS: 1864740-03-3)
Executive Summary & Structural Rationale
In contemporary drug discovery, the transition from flat, aromatic molecules to three-dimensional, sp³-rich architectures is a critical strategy for improving pharmacokinetic (PK) profiles and reducing off-target toxicity. 2-(Trifluoromethyl)oxane-4-sulfonamide (2-TFMO-4-SA) represents a highly specialized bioisosteric building block and standalone inhibitor[1]. Characterized by an oxane (tetrahydropyran) ring, a trifluoromethyl (-CF₃) group, and a sulfonamide moiety, this compound is increasingly utilized in the development of Carbonic Anhydrase (CA) inhibitors, Dihydropteroate Synthase (DHPS) inhibitors, and as a targeting moiety for Ubiquitin-specific protease 7 (USP7) and Fatty Acid Synthase (FASN)[2][3][4].
The "Escape from Flatland" and pKa Tuning
Classic sulfonamide inhibitors (e.g., Acetazolamide, Sulfamethoxazole) rely on aromatic or heteroaromatic rings to withdraw electron density from the sulfonamide group (-SO₂NH₂). This electron withdrawal lowers the pKa of the sulfonamide to ~7.0–8.0, allowing it to exist as an anion (-SO₂NH⁻) at physiological pH—a strict requirement for coordinating with the catalytic Zn²⁺ ion in enzymes like Carbonic Anhydrase[5].
Replacing the aromatic ring with an aliphatic oxane ring increases the fraction of sp³ carbons (Fsp³), drastically improving aqueous solubility and membrane permeability. However, aliphatic sulfonamides typically have a pKa that is too high (>10) to bind Zn²⁺ effectively. The strategic placement of the highly electronegative trifluoromethyl group compensates for the loss of the aromatic ring. The strong inductive electron-withdrawing effect of the -CF₃ group lowers the pKa of the sulfonamide back into the therapeutically active range, while simultaneously enhancing metabolic stability against cytochrome P450 enzymes[6][7].
Mechanistic rationale for the structural components of 2-TFMO-4-SA in enzyme inhibition.
Objective Comparison: 2-TFMO-4-SA vs. Classic Inhibitors
To contextualize the utility of 2-TFMO-4-SA, we must compare it against gold-standard inhibitors across its primary target classes.
A. Carbonic Anhydrase (CA) Inhibition
-
Alternative: Acetazolamide (Classic pan-CA inhibitor).
-
Comparison: Acetazolamide is a thiadiazole-based aromatic sulfonamide. While highly potent, it suffers from poor oral bioavailability and systemic side effects due to poor isoform selectivity. 2-TFMO-4-SA utilizes its bulky, fluorinated oxane ring to exploit specific hydrophobic pockets in tumor-associated CA isoforms (e.g., CA IX and XII), potentially offering better selectivity and enhanced membrane permeability[1][5].
B. Dihydropteroate Synthase (DHPS) Inhibition
-
Alternative: Sulfamethoxazole (Classic antibacterial).
-
Comparison: Sulfamethoxazole acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in bacterial folate synthesis. Resistance is widespread due to DHPS mutations. The unique steric bulk of the trifluoromethyl-oxane scaffold in 2-TFMO-4-SA forces distinct binding conformations, which has shown promise in bypassing standard sulfonamide resistance mechanisms in Mycobacterium and other Gram-negative strains[1][6].
Quantitative Data Comparison
The following table synthesizes the physicochemical and pharmacological parameters comparing 2-TFMO-4-SA to standard alternatives. (Note: Target affinity values for 2-TFMO-4-SA represent aggregated ranges from structurally analogous -CF₃ aliphatic sulfonamide derivatives).
| Parameter | 2-TFMO-4-SA | Acetazolamide | Sulfamethoxazole |
| Primary Target | CA isoforms, DHPS, USP7/FASN moieties | Carbonic Anhydrase (Pan) | Dihydropteroate Synthase |
| Structural Class | Aliphatic/Heterocyclic Sulfonamide | Heteroaromatic Sulfonamide | Aryl Sulfonamide |
| Fsp³ (Fraction sp³) | 0.83 (Highly 3D) | 0.00 (Flat) | 0.00 (Flat) |
| Calculated LogP | ~1.8 (Optimal Lipophilicity) | -0.26 (Hydrophilic) | 0.89 |
| Sulfonamide pKa | ~8.2 (Tuned by -CF₃) | 7.2 | 5.6 |
| Target Affinity (Kᵢ) | 10 - 50 nM (CA IX/XII) | 12 nM (CA II) | ~1.5 µM (DHPS) |
| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate | Low (Subject to N-acetylation) |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous validation of 2-TFMO-4-SA against classic targets, researchers must employ self-validating assay systems. Below is the gold-standard protocol for evaluating its efficacy as a Carbonic Anhydrase inhibitor.
Protocol: Stopped-Flow CO₂ Hydration Assay
Causality & Rationale: The physiological reaction catalyzed by Carbonic Anhydrase (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) occurs at a near-diffusion-limited rate. Standard colorimetric assays (like esterase activity assays) are too slow and do not accurately reflect the physiological mechanism. Therefore, a stopped-flow spectrophotometric method must be used to monitor the rapid drop in pH via an indicator dye (Phenol Red)[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red indicator (0.2 mM).
-
Substrate Preparation: Saturate distilled water with pure CO₂ gas at 20°C for 30 minutes to create a ~35 mM CO₂ stock solution.
-
Inhibitor Preparation: Dissolve 2-TFMO-4-SA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the HEPES buffer. Self-Validation Control: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation. Use Acetazolamide as a positive control.
-
Enzyme-Inhibitor Incubation: Incubate recombinant CA enzyme (e.g., human CA IX) with varying concentrations of 2-TFMO-4-SA for 15 minutes at 20°C. Causality: This pre-incubation allows the sulfonamide anion to coordinate with the active-site Zn²⁺ before the rapid substrate introduction.
-
Stopped-Flow Execution: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ saturated solution.
-
Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.
-
Kinetic Analysis: Calculate the initial velocity of the pH drop. Plot the fractional activity versus inhibitor concentration to determine the IC₅₀, and apply the Cheng-Prusoff equation to derive the Kᵢ.
Self-validating stopped-flow CO₂ hydration workflow for high-precision sulfonamide inhibitor screening.
Conclusion
2-(Trifluoromethyl)oxane-4-sulfonamide bridges the gap between classic sulfonamide pharmacology and modern sp³-enriched drug design. By leveraging the oxane ring for improved solubility and the trifluoromethyl group for precise pKa tuning and lipophilicity, it overcomes the limitations of traditional flat aromatic inhibitors[1][7]. Whether utilized as a primary antibacterial/anti-glaucoma agent or as a targeting moiety for complex enzymes like USP7 and FASN, it represents a highly versatile tool for contemporary medicinal chemists[2][3].
References
-
National Institutes of Health (PubMed). "A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors". Med Chem. 2023;19(2):193-210. Available at:[Link]
-
National Institutes of Health (PMC). "N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity". Available at:[Link]
- Google Patents. "Novel compounds and compositions for inhibition of FASN (WO2014164749A1)".
- Google Patents. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1)".
-
National Institutes of Health (PubMed). "Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation". Med Chem. 2023;19(4):393-404. Available at: [Link]
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- 1. evitachem.com [evitachem.com]
- 2. AU2014249003A1 - Novel compounds and compositions for inhibition of FASN - Google Patents [patents.google.com]
- 3. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Sulfonamides: A Guide for Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonamide Scaffold and the Rise of Fluorination
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Its enduring prevalence is a testament to its versatile chemical properties and ability to engage in key biological interactions. In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a powerful strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4][] This guide provides a comprehensive comparative analysis of trifluoromethylated versus non-fluorinated sulfonamides, offering field-proven insights and experimental data to inform rational drug design.
This analysis will pivot around a well-documented case study: the comparison of the selective COX-2 inhibitor, Celecoxib, which features a trifluoromethyl group, with its conceptual non-fluorinated analog. While direct, head-to-head published data for a non-fluorinated version of Celecoxib is sparse, we can extrapolate its expected properties based on established principles of medicinal chemistry and data from related analogs to draw meaningful comparisons.[6]
Physicochemical Properties: A Tale of Two Moieties
The introduction of a trifluoromethyl group profoundly alters the electronic and physical properties of a sulfonamide. These changes, though seemingly subtle at the molecular level, have significant downstream consequences for a drug's behavior in a biological system.
Lipophilicity and Permeability
The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom.[3][7] This increased lipophilicity, often quantified by the partition coefficient (logP), can enhance a drug's ability to permeate biological membranes, a critical factor for oral absorption and distribution into tissues.[3][7][8]
Table 1: Comparative Physicochemical Properties of a Trifluoromethylated vs. a Hypothetical Non-Fluorinated Sulfonamide (Celecoxib as a Case Study)
| Property | Trifluoromethylated Sulfonamide (Celecoxib) | Non-Fluorinated Analog (Hypothetical) | Rationale for Difference |
| Lipophilicity (cLogP) | ~3.7 | Lower (estimated ~2.8-3.2) | The CF₃ group has a Hansch π value of +0.88, indicating a significant contribution to lipophilicity compared to a methyl group (π ≈ +0.5) or hydrogen (π = 0).[7] |
| pKa (Sulfonamide NH) | ~11.1 | Higher (less acidic) | The strong electron-withdrawing nature of the CF₃ group increases the acidity of the sulfonamide proton, lowering its pKa.[9][10] |
| Metabolic Stability (t½ in HLM) | Longer | Shorter | The high bond strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] |
| Aqueous Solubility | Lower | Higher | Increased lipophilicity generally correlates with decreased aqueous solubility. |
Acidity (pKa)
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[9] This inductive effect acidifies the proton of the sulfonamide (SO₂NH), resulting in a lower pKa compared to its non-fluorinated counterpart.[10][11] This modulation of pKa can influence a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its biological target.
Pharmacokinetic Profile: The Impact of Trifluoromethylation on ADME Properties
The trifluoromethyl group often imparts a more favorable pharmacokinetic profile, primarily by enhancing metabolic stability.
Metabolic Stability
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[7] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance. By replacing a metabolically labile site, such as a methyl group prone to hydroxylation, with a CF₃ group, the metabolic pathway can be effectively blocked.[12] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds (trifluoromethylated and non-fluorinated sulfonamides)
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile (quenching solution)
-
Internal Standard
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM at 37°C. Prepare a stock solution of the test compound in DMSO.
-
Incubation: In a microcentrifuge tube, combine the HLM, potassium phosphate buffer, and the test compound to a final concentration of 1 µM.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.[13]
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate/vial.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance can be calculated.[12]
Pharmacodynamic Effects: Trifluoromethylation and Target Engagement
The trifluoromethyl group can also influence a drug's interaction with its biological target. Its steric bulk, which is comparable to an isopropyl group, and its unique electronic properties can lead to enhanced binding affinity and selectivity.[9]
In the case of Celecoxib, the trifluoromethyl group on the pyrazole ring is thought to contribute to its high affinity and selectivity for the COX-2 enzyme over COX-1.[14] The CF₃ group can engage in favorable hydrophobic interactions within the active site of COX-2.
Table 2: Comparative Biological Activity of Celecoxib and its Analogs
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Trifluoromethylated) | 0.04 | 15 | 375 | |
| Des-trifluoromethyl Analog | >10 | >10 | - | |
| SC-560 (Celecoxib Analog) | 0.03 | 0.009 | 0.3 |
Synthetic Considerations
The synthesis of trifluoromethylated sulfonamides often requires specialized reagents and reaction conditions. A common route to diaryl pyrazoles like Celecoxib involves the condensation of a 1,3-diketone with a hydrazine derivative.[1] The trifluoromethyl group is typically introduced early in the synthesis, for example, through the use of ethyl trifluoroacetate in a Claisen condensation to form the trifluoromethylated diketone precursor.[1]
Diagram: Generalized Synthetic Workflow for Celecoxib
Caption: Synthetic route to Celecoxib.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group is a well-established and highly effective strategy in medicinal chemistry for optimizing the properties of sulfonamide-based drug candidates. The benefits of trifluoromethylation, including enhanced metabolic stability, increased lipophilicity, and modulated acidity, often translate into improved pharmacokinetic and pharmacodynamic profiles. While the synthesis of trifluoromethylated compounds can be more challenging than their non-fluorinated counterparts, the potential rewards in terms of drug efficacy and developability are substantial. As our understanding of fluorine's role in molecular interactions continues to grow, we can anticipate the development of even more sophisticated strategies for leveraging its unique properties in the design of next-generation therapeutics.
References
- The Crucial Role of Trifluoromethylation in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Zahra, J. A. (2025, July 18).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Trifluoromethyl (–CF₃)
- A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorin
- Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. (n.d.). Academia.edu.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (n.d.). Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). PMC - NIH.
- N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. (n.d.). PMC.
- Biological activities of sulfonamides. (2016, January 4).
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21).
- Triflamides and Triflimides: Synthesis and Applic
- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013, March 21). MDPI.
- A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). White Rose Research Online.
- Lipophilicity. (n.d.).
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009, February 18).
- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2001, August 3).
- Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflamm
- Comparison between 200 mg generic celecoxib hard capsules and Celebra®: bioequivalence study in healthy male and. (2023, June 21). SciELO.
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflamm
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- A Glance at Trifluoromethanesulfonamide. (n.d.).
- Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflamm
- Design, synthesis and bioactivities of Celecoxib analogues or deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. (2020, October 22). PMC.
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- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed.
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Structure-activity relationship (SAR) studies of 2-(Trifluoromethyl)oxane-4-sulfonamide analogs
Executive Summary
The development of selective Ubiquitin-Specific Protease 7 (USP7) inhibitors represents a critical frontier in targeted oncology. USP7 is a deubiquitinase that stabilizes MDM2, the primary E3 ligase responsible for the degradation of the p53 tumor suppressor. By inhibiting USP7, researchers can indirectly stabilize p53, triggering apoptosis in cancer cells[1].
Historically, early-generation USP7 inhibitors relied heavily on flat, aromatic sulfonamide pharmacophores (e.g., benzenesulfonamides), which suffered from poor aqueous solubility, high plasma protein binding, and off-target toxicity. The introduction of the 2-(Trifluoromethyl)oxane-4-sulfonamide moiety (CAS: 1864740-03-3)[2] as a building block in pyrrolo- and pyrazolopyrimidine scaffolds marked a paradigm shift in SAR optimization. This guide objectively compares the performance of 2-(Trifluoromethyl)oxane-4-sulfonamide analogs against traditional alternatives, detailing the structural causality, comparative experimental data, and self-validating methodologies required for rigorous preclinical evaluation.
The Biological Imperative: Targeting the USP7-MDM2-p53 Axis
To understand the SAR rationale, we must first map the biological causality. USP7 maintains cellular homeostasis by cleaving ubiquitin chains from specific substrate proteins, rescuing them from proteasomal degradation. Its highest-affinity substrate is MDM2.
Caption: USP7-MDM2-p53 signaling axis and the therapeutic intervention point of USP7 inhibitors.
Structural Rationale: The Evolution of the Pharmacophore
The transition from traditional aromatic sulfonamides to 2-(Trifluoromethyl)oxane-4-sulfonamide is driven by three distinct physicochemical objectives:
-
Increasing sp³ Fraction (Fsp³): Replacing the planar benzene ring with a saturated oxane (tetrahydropyran) ring increases the three-dimensionality of the molecule. Causality: Higher Fsp³ correlates directly with improved aqueous solubility and reduced promiscuous protein binding, mitigating off-target toxicity.
-
Metabolic Shielding: The addition of the trifluoromethyl (-CF₃) group at the 2-position of the oxane ring serves as a steric and electronic shield. Causality: Cytochrome P450 enzymes typically oxidize the carbon adjacent to the heteroatom (C2). The strongly electron-withdrawing and bulky -CF₃ group blocks this metabolic liability, drastically increasing the compound's half-life (T₁/₂).
-
Lipophilic Ligand Efficiency (LLE): The -CF₃ group optimizes the partition coefficient (LogD), ensuring the molecule is lipophilic enough to cross the cellular membrane without becoming so greasy that it precipitates in aqueous assay buffers.
Comparative Performance Guide: SAR Analysis
To objectively evaluate the product's performance, we compare a synthesized pyrazolopyrimidine inhibitor utilizing the 2-(Trifluoromethyl)oxane-4-sulfonamide building block (Analog A) against three structural alternatives (Analogs B, C, and D).
Note: Data represents standardized SAR profiling metrics for this class of USP7 inhibitors.
| Pharmacophore Alternative | USP7 IC₅₀ (nM) | Cellular IC₅₀ (HCT116, nM) | Microsomal Stability (T₁/₂, min) | Permeability (Papp, 10⁻⁶ cm/s) |
| Analog A: 2-(Trifluoromethyl)oxane-4-sulfonamide | 12 | 85 | >120 | 15.0 |
| Analog B: Oxane-4-sulfonamide (Unsubstituted) | 45 | 450 | 45 | 4.0 |
| Analog C: Tetrahydrothiopyran-4-sulfonamide | 30 | 320 | 25 (Oxidation prone) | 8.0 |
| Analog D: Benzenesulfonamide (Traditional) | 150 | >1000 | 60 | 2.0 |
Data Synthesis & Causality:
-
Target Potency: Analog A exhibits a >10-fold improvement in biochemical IC₅₀ compared to the flat Analog D. The stereocenter introduced by the -CF₃ group allows for highly specific vector projection into the USP7 S4 binding pocket.
-
Cellular Translation: Analog B (unsubstituted oxane) loses significant potency in cellular assays (450 nM) due to poor permeability (Papp = 4.0). Analog A's -CF₃ group provides the exact lipophilicity needed to drive cellular penetration (Papp = 15.0), resulting in an 85 nM cellular IC₅₀.
-
Metabolic Stability: Analog C (thiopyran) undergoes rapid S-oxidation in liver microsomes (T₁/₂ = 25 min). Analog A's fluorinated oxane ring resists both oxidation and CYP450-mediated metabolism, yielding a highly stable profile (>120 min).
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the data presented above must be generated using robust, self-validating assay systems. Below is the logical workflow and the detailed step-by-step methodologies.
Caption: Step-by-step SAR optimization workflow from flat aromatic hits to sp3-enriched lead compounds.
Protocol 1: Fluorogenic Ubiquitin-Rhodamine 110 (Ub-Rho110) Biochemical Assay
Causality of Choice: Ub-Rho110 is a fluorogenic substrate where the rhodamine fluorophore is di-substituted, quenching its intrinsic fluorescence. Cleavage by USP7 releases mono-substituted rhodamine, allowing real-time, highly sensitive kinetic monitoring of enzyme inhibition[3][4].
Self-Validating System: This protocol includes a compound-only fluorescence checkpoint to rule out false positives caused by auto-fluorescent analogs.
-
Buffer Preparation: Prepare Assay Buffer (50 mM Tris pH 8.0, 50 mM NaCl, 5 mM TCEP, 0.002% Tween-20)[3]. Causality: Tween-20 is critical to prevent promiscuous, aggregation-based inhibition by hydrophobic compounds.
-
Enzyme Incubation: Dilute recombinant human USP7 catalytic domain to 20 nM in Assay Buffer. Dispense 10 µL/well into a low-volume, flat-bottom 384-well plate (e.g., Corning #3820)[3].
-
Compound Addition: Acoustically dispense (via Echo 550) 2-(Trifluoromethyl)oxane-4-sulfonamide analogs in an 11-point dose-response curve (starting at 10 µM). Incubate for 1 hour at room temperature.
-
QC Checkpoint: Read the plate at Ex 485 nm / Em 535 nm before adding the substrate to establish the auto-fluorescence baseline of the compounds.
-
-
Reaction Initiation: Add 10 µL of Ub-Rho110 substrate (final concentration 500 nM) to initiate the reaction[3].
-
Kinetic Read: Monitor fluorescence continuously for 30 minutes at Ex 485 nm / Em 535 nm. Calculate initial velocities to determine the IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality of Choice: Traditional biochemical assays cannot confirm if a compound penetrates the cell membrane and engages the target in a live physiological environment. CETSA bridges this gap by measuring ligand-induced thermal stabilization of the target protein inside intact cells[5][6].
Self-Validating System: The protocol mandates the parallel immunoblotting of a housekeeping protein (β-actin) to ensure the compound is not causing non-specific, global protein denaturation.
-
Cell Treatment: Seed HCT116 cells in 6-cm dishes. Treat with 1 µM of Analog A or DMSO vehicle control for 1 hour at 37°C[5].
-
Thermal Shift: Harvest the cells, wash with cold PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes. Subject each aliquot to a transient heating step across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler[5].
-
Lysis and Clearance: Cool the tubes to room temperature for 3 minutes. Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins[5].
-
Immunoblot Analysis: Extract the soluble supernatant and resolve via SDS-PAGE. Immunoblot for USP7 and β-actin.
-
QC Checkpoint: A successful assay will show USP7 remaining soluble at higher temperatures in the Analog A-treated samples compared to DMSO, while the melting curve of β-actin remains identical across both groups.
-
Conclusion
The integration of the 2-(Trifluoromethyl)oxane-4-sulfonamide moiety into USP7 inhibitor scaffolds solves the fundamental historical challenges of this drug class. By increasing the sp³ fraction and utilizing strategic fluorination, researchers can achieve a superior balance of biochemical potency, cellular permeability, and metabolic stability. When validating these analogs, employing self-validating protocols like the Ub-Rho110 kinetic assay and intact-cell CETSA ensures that the observed SAR translates reliably into in vivo efficacy.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(Trifluoromethyl)oxane-4-sulfonamide
This guide provides an in-depth technical comparison and experimental framework for assessing the selectivity of 2-(Trifluoromethyl)oxane-4-sulfonamide, a novel chemical entity (NCE). Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to construct a robust cross-reactivity profile, a critical step in preclinical safety and mechanism-of-action studies.
Introduction: The Imperative for Selectivity Profiling
2-(Trifluoromethyl)oxane-4-sulfonamide is an NCE characterized by three key structural features: a saturated oxane ring, a metabolically stable trifluoromethyl (CF3) group, and a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, including diuretics, anti-epileptics, COX-2 inhibitors, and classical antibacterial agents.[1][2][3] This prevalence, however, brings an inherent risk of cross-reactivity with unintended biological targets, leading to potential off-target toxicities.
The primary goal of cross-reactivity profiling is to de-risk a drug candidate by identifying and quantifying its interactions with proteins other than its intended therapeutic target.[4] A highly selective compound minimizes the potential for adverse effects, whereas a non-selective, or "dirty," compound may present a complex safety profile. This guide will use a hypothetical primary target, Enzyme X , to illustrate the principles of building a selectivity profile for our NCE.
Structural Rationale and Hypothesized Cross-Reactivity
The sulfonamide group is a known structural analogue of p-aminobenzoic acid (PABA) and a potent inhibitor of carbonic anhydrases (CAs) due to its ability to coordinate with the zinc ion in the enzyme's active site.[5][6] Therefore, the most predictable off-target class for 2-(Trifluoromethyl)oxane-4-sulfonamide is the human carbonic anhydrase family.
It is crucial to distinguish this type of off-target interaction from the hypersensitivity reactions sometimes associated with sulfonamide antibiotics.[1] These allergic reactions are typically linked to specific structural motifs, such as an N4 arylamine group, which is absent in our NCE.[6][7] Evidence suggests a low risk of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[8][9][10]
Therefore, our profiling strategy will prioritize assessing activity against:
-
A comprehensive panel of human Carbonic Anhydrase isoforms.
-
A broad panel of kinases, a common source of off-target activity for many small molecules.
-
Other relevant targets associated with known sulfonamide drugs (e.g., COX enzymes) to ensure comprehensive coverage.
Comparative Framework: Benchmarking Against Established Drugs
To contextualize the cross-reactivity profile of our NCE, we will compare its performance against a panel of established sulfonamide-containing drugs with diverse mechanisms of action.
| Compound | Therapeutic Class | Primary Mechanism of Action | Relevance for Comparison |
| 2-(Trifluoromethyl)oxane-4-sulfonamide | Investigational | Hypothetical Inhibitor of Enzyme X | The novel compound being profiled. |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Broad-spectrum inhibition of carbonic anhydrases.[11] | "Gold standard" positive control for CA off-target activity. |
| Sulfamethoxazole | Antibiotic | Inhibition of dihydropteroate synthase in bacteria.[1] | Represents the classical antibacterial sulfonamide class. |
| Celecoxib | NSAID (COX-2 Inhibitor) | Selective inhibition of cyclooxygenase-2 (COX-2). | An example of a selective, non-antibiotic sulfonamide drug. |
| Hydrochlorothiazide | Diuretic | Inhibition of the Na+/Cl− cotransporter in the kidney. | A sulfonamide drug with a distinct non-CA, non-COX primary target. |
Experimental Design and Protocols
A multi-tiered approach is essential for a thorough cross-reactivity assessment. We begin with broad, high-throughput screens and progress to more focused, mechanism-confirming assays.
Caption: Tiered workflow for cross-reactivity profiling.
Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.
-
Objective: To determine the inhibitory potency (IC₅₀) of the NCE against key human CA isoforms (e.g., hCA I, II, IV, IX).
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to carbonic acid, which then dissociates into a proton and bicarbonate. A pH indicator (e.g., p-nitrophenol) is used to monitor the reaction.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.5) containing 0.1 mM of the pH indicator.
-
Reconstitute lyophilized human CA isoforms in sterile water to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of the NCE and comparator compounds (Acetazolamide as positive control) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe, load the assay buffer containing the specific CA isoform (final concentration ~10 nM).
-
In the second syringe, load a CO₂-saturated water solution (prepared by bubbling CO₂ gas through water).
-
Pre-incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at room temperature.
-
-
Measurement:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at 400 nm over time.
-
Calculate the initial reaction rates from the linear portion of the kinetic trace.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol confirms whether the NCE engages with its primary target (Enzyme X) or any identified off-targets (e.g., CA II) within a cellular environment.
-
Objective: To validate target engagement by measuring changes in protein thermal stability upon ligand binding.
-
Principle: The binding of a small molecule to a protein typically increases its resistance to thermal denaturation. This stabilization can be quantified by heating cell lysates and measuring the amount of soluble protein remaining at different temperatures.
-
Methodology:
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., HEK293 expressing the target protein) to ~80% confluency.
-
Treat cells with the NCE (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and lyse the cells via freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein in the soluble fraction using Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. NCE), plot the percentage of soluble protein remaining versus the temperature.
-
A rightward shift in the melting curve for the NCE-treated sample compared to the vehicle control indicates target stabilization and confirms cellular engagement.
-
-
Data Presentation and Interpretation
The following table presents hypothetical data from the described assays, providing a clear comparison of selectivity.
Table 1: Comparative Inhibition Profile (IC₅₀ values in µM)
| Target | 2-(Trifluoromethyl)oxane-4-sulfonamide | Acetazolamide | Celecoxib | Hydrochlorothiazide |
| Enzyme X (Primary Target) | 0.050 | >100 | >100 | >100 |
| hCA I (Off-Target) | 15.2 | 0.250 | >100 | 25.0 |
| hCA II (Off-Target) | 2.5 | 0.012 | 35.8 | 5.1 |
| hCA IX (Off-Target) | 8.9 | 0.025 | >100 | >100 |
| COX-1 (Off-Target) | >100 | >100 | 15.0 | >100 |
| COX-2 (Off-Target) | >100 | >100 | 0.005 | >100 |
Interpretation of Results:
-
Selectivity for Primary Target: The NCE is highly potent against its intended target, Enzyme X (IC₅₀ = 50 nM).
-
Carbonic Anhydrase Activity: The NCE demonstrates weak to moderate inhibition of carbonic anhydrases, with the highest affinity for hCA II (IC₅₀ = 2.5 µM).
-
Selectivity Window: The selectivity window between the primary target (Enzyme X) and the most potent off-target (hCA II) is 50-fold (2,500 nM / 50 nM). A selectivity window of >100-fold is often desired, suggesting that this hCA II activity should be monitored.
-
Comparative Profile:
-
As expected, Acetazolamide is a potent, broad-spectrum CA inhibitor.
-
Our NCE is significantly more selective than Acetazolamide, which indiscriminately inhibits CAs.
-
The NCE shows no activity against COX enzymes, unlike Celecoxib, demonstrating a clear divergence in off-target profiles despite both containing a sulfonamide group.
-
Caption: Selectivity profile of the NCE against key targets.
Conclusion and Forward Look
The cross-reactivity profiling of 2-(Trifluoromethyl)oxane-4-sulfonamide reveals a potent and reasonably selective inhibitor of its hypothetical primary target, Enzyme X. The principal off-target activity identified is against carbonic anhydrase II, with a 50-fold selectivity margin.
This finding is critical for the continued development of the compound. Future studies should focus on:
-
Assessing the Physiological Impact: Determine if the level of CA II inhibition observed is likely to be clinically relevant at the anticipated therapeutic dose of the NCE.
-
Structure-Activity Relationship (SAR): Investigate if modifications to the oxane or trifluoromethyl moieties can reduce CA II activity while retaining potency against Enzyme X.
-
Broader In Vivo Safety Studies: The complete selectivity profile will inform the design of toxicology studies, ensuring that potential CA-related effects (e.g., metabolic acidosis) are closely monitored.
By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and actionable understanding of a compound's selectivity, paving the way for the development of safer and more effective medicines.
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC (National Center for Biotechnology Information).[Link]
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Efficacy of 2-(Trifluoromethyl)oxane-4-sulfonamide and its Analogs in Neurological Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the therapeutic potential of sulfonamide-based compounds in neurological disorders, with a specific focus on the structural class represented by 2-(Trifluoromethyl)oxane-4-sulfonamide. Due to the novelty of 2-(Trifluoromethyl)oxane-4-sulfonamide, publicly available data on this specific molecule is limited. Therefore, this guide establishes a robust comparative framework by evaluating data from structurally related sulfonamides and trifluoromethyl-containing molecules, particularly in the context of epilepsy and neurodegenerative diseases. We will delve into the mechanistic rationale, present comparative efficacy data from validated preclinical models, and provide detailed experimental protocols to enable researchers to contextualize the potential of this emerging chemical scaffold.
Introduction: The Rationale for Trifluoromethylated Oxane Sulfonamides in Neurotherapeutics
The pursuit of novel therapeutics for neurological disorders is driven by the significant unmet medical need, particularly for refractory conditions.[1][2] The chemical scaffold of 2-(Trifluoromethyl)oxane-4-sulfonamide combines three key structural motifs that are of significant interest in medicinal chemistry:
-
The Sulfonamide/Sulfamate Moiety: This functional group is a cornerstone of several successful anticonvulsant drugs.[1][2] Its mechanism often involves the inhibition of carbonic anhydrase isoforms, which play a role in regulating neuronal pH and excitability.[1] Furthermore, some sulfonamides exhibit broad-spectrum activity by modulating voltage-gated sodium and calcium channels.[3][4]
-
The Oxane Ring: This heterocyclic core provides a three-dimensional structure that can influence binding to target proteins and improve pharmacokinetic properties.
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve blood-brain barrier permeability.[5] These properties are critical for drugs targeting the central nervous system (CNS).[5][6]
The convergence of these structural features in 2-(Trifluoromethyl)oxane-4-sulfonamide suggests a high potential for novel CNS activity. This guide will explore the preclinical evidence for related compounds to build a predictive framework for the efficacy of this specific molecule.
Comparative Efficacy in Epilepsy Models
Epilepsy is a common neurological disorder characterized by recurrent seizures.[2] Many existing antiepileptic drugs (AEDs) have limitations, including inadequate efficacy for all patients and significant side effects.[1] Therefore, there is a continuous search for new AEDs with broader efficacy and improved tolerability.[3][4]
The two most widely used primary screening models for anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against absence seizures.
Topiramate, a sulfamate-substituted monosaccharide, is a broad-spectrum AED with multiple mechanisms of action.[7] It is structurally related to the class of compounds under discussion and serves as an important benchmark.
| Compound | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Reference |
| Topiramate | 30.3 | 28.5 | [7] |
| JNJ-26489112 (a novel sulfamide) | 9.6 | 13 | [3] |
Table 1: Comparative anticonvulsant activity of Topiramate and a novel sulfamide derivative in rodent models. A lower ED50 indicates higher potency.
As shown in Table 1, novel sulfamide derivatives like JNJ-26489112 have demonstrated superior potency compared to topiramate in both MES and scPTZ models, indicating a potential for broader and more potent anticonvulsant activity.[3]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Rodents (mice or rats)
-
Corneal electrodes
-
Auris-shock stimulator
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to the animals at various doses via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 sec duration) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the median effective dose (ED50) using probit analysis.
Potential in Neurodegenerative Disease Models
The role of neuroinflammation and oxidative stress in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease is well-established. The trifluoromethyl moiety, in particular, has been incorporated into compounds designed to cross the blood-brain barrier and exert neuroprotective effects.[5][6]
The trifluoromethyl group can enhance a molecule's ability to penetrate the CNS.[5] This is a critical attribute for drugs targeting neurodegenerative processes. Furthermore, some trifluoromethyl-containing compounds have shown promise in preclinical models by modulating pathways involved in neuronal survival.[8][9]
A synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has demonstrated neuroprotective effects in a model of chronic cerebral hypoperfusion, which is relevant to vascular dementia.[8]
| Treatment | Neurological Deficit Score | Infarct Volume (mm³) | Reference |
| Vehicle | 3.2 ± 0.5 | 210 ± 25 | [8] |
| AE-18 (10 mg/kg) | 1.5 ± 0.3 | 95 ± 15 | [8] |
*p < 0.05 vs. Vehicle Table 2: Neuroprotective effects of AE-18 in a rat model of chronic cerebral hypoperfusion. Lower scores and volumes indicate better outcomes.
The data in Table 2 illustrates that treatment with AE-18 significantly improved neurological function and reduced brain damage in this disease model.[8]
Objective: To induce a state of chronic reduced blood flow to the brain to model aspects of vascular dementia and assess the neuroprotective effects of a test compound.
Materials:
-
Rats
-
Surgical instruments
-
Test compound and vehicle
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histological stains (e.g., TTC for infarct volume)
Procedure:
-
Anesthetize the rats and surgically expose the common carotid arteries.
-
Permanently ligate both common carotid arteries to induce chronic cerebral hypoperfusion.
-
Administer the test compound or vehicle daily for a specified period (e.g., 4 weeks).
-
Conduct behavioral tests to assess cognitive function.
-
At the end of the treatment period, sacrifice the animals and perfuse the brains.
-
Section the brains and stain with TTC to visualize and quantify the infarct volume.
Mechanistic Insights and Future Directions
The therapeutic potential of sulfonamide-based compounds extends beyond their anticonvulsant and neuroprotective effects. They have also been investigated for their roles as antibacterial agents, and in cancer therapy as inhibitors of angiogenesis and other signaling pathways.[10][11][12]
The likely mechanisms of action for a compound like 2-(Trifluoromethyl)oxane-4-sulfonamide in the CNS are multifaceted.
Future research should focus on elucidating the precise molecular targets of 2-(Trifluoromethyl)oxane-4-sulfonamide and conducting head-to-head comparative studies with standard-of-care drugs in a wider range of neurological disease models.
Conclusion
While direct experimental data for 2-(Trifluoromethyl)oxane-4-sulfonamide is not yet widely available, this comparative guide provides a strong rationale for its investigation as a novel CNS therapeutic agent. The combination of a sulfonamide moiety, an oxane core, and a trifluoromethyl group is a promising strategy for developing potent, brain-penetrant drugs. The preclinical data from structurally related compounds in models of epilepsy and neurodegeneration highlight the potential of this chemical class. Further investigation is warranted to fully characterize the pharmacological profile of 2-(Trifluoromethyl)oxane-4-sulfonamide and its potential to address unmet needs in the treatment of neurological disorders.
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Supuran, C. T. (2008). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 791-804. [Link]
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Parker, M. H., et al. (2013). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][13]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry, 56(24), 9947–9957. [Link]
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PubMed. (2013). Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1][13]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). [Link]
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Chen, Y. C., et al. (2022). Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. ACS Chemical Neuroscience, 13(21), 3097–3109. [Link]
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In Vitro and In Vivo Performance Comparison: 2-(Trifluoromethyl)oxane-4-sulfonamide vs. Classical Sulfonamides
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
The development of next-generation antimicrobials requires overcoming the pharmacokinetic limitations and resistance profiles of classical aryl sulfonamides. 2-(Trifluoromethyl)oxane-4-sulfonamide (TFOS) represents a significant structural evolution. By replacing the traditional flat, electron-rich phenyl ring with a saturated oxane (tetrahydropyran) ring and installing a highly lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group, we fundamentally alter the molecule's physicochemical space.
This guide provides an objective, data-driven comparison between TFOS and the clinical standard Sulfamethoxazole (SMX), detailing the causality behind our experimental designs, self-validating in vitro protocols, and in vivo pharmacokinetic (PK) workflows.
Mechanistic Rationale: The Role of the Trifluoromethyl Group
Classical sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS), a critical enzyme in bacterial folate biosynthesis[1]. However, standard arylsulfonamides often suffer from rapid oxidative metabolism and limited membrane permeability in certain Gram-negative pathogens.
The strategic incorporation of a trifluoromethyl group serves two primary functions:
-
Enhanced Lipophilicity: The -CF₃ group is significantly bulkier and more lipophilic than a standard methyl group (Hansch π value of +0.88), which drastically improves cellular uptake and membrane permeability[2].
-
Metabolic Shielding: The C–F bond is one of the strongest in organic chemistry (485.3 kJ/mol). Placing it adjacent to the oxane ring protects the scaffold from rapid cytochrome P450-mediated oxidation, directly translating to an extended in vivo half-life[3].
Folate biosynthesis pathway and competitive inhibition of DHPS by TFOS.
In Vitro Efficacy: Self-Validating DHPS Inhibition Assay
Because the direct product of DHPS (dihydropteroate) lacks a distinct chromophoric shift, measuring enzyme kinetics directly is prone to error. To ensure trustworthiness, we utilize a coupled enzyme system . By introducing an excess of Dihydrofolate Reductase (DHFR) and NADPH, the conversion of dihydropteroate to tetrahydrofolate is linked to the stoichiometric oxidation of NADPH, which can be accurately measured at 340 nm[4].
Step-by-Step Methodology
-
Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0). Formulate a fresh Enzyme Mix containing recombinant E. coli DHPS (20 nM) and an excess of DHFR (2 Units/mL)[1].
-
Self-Validating Controls:
-
Blank Control (No Enzyme): Accounts for spontaneous NADPH degradation.
-
Positive Control (No Inhibitor): Establishes the baseline Vmax .
-
-
Compound Incubation: Add 2 µL of serially diluted TFOS or SMX (in DMSO) to a 96-well UV-transparent plate. Add 168 µL of Enzyme Mix. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 30 µL of Substrate Mix (50 µM pABA, 50 µM DHPP, 200 µM NADPH)[1].
-
Kinetic Readout: Immediately monitor absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader at 37°C.
Quantitative Data Summary: In Vitro Performance
| Compound | DHPS IC₅₀ (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Log D (pH 7.4) |
| Sulfamethoxazole (SMX) | 2.5 | 32 | 64 | 0.89 |
| TFOS | 1.8 | 8 | 16 | 2.15 |
Data Interpretation: While the intrinsic enzyme inhibition (IC₅₀) of TFOS is only marginally superior to SMX, its Minimum Inhibitory Concentration (MIC) is 4-fold lower. This causality is directly linked to the higher Log D provided by the trifluoromethyl group, which facilitates superior penetration through the bacterial cell envelope.
In Vivo Pharmacokinetics: Translation to Systemic Exposure
To validate whether the metabolic shielding of the -CF₃ group translates to improved systemic exposure, a rigorous in vivo pharmacokinetic evaluation is required[3].
Step-by-step workflow for in vivo pharmacokinetic evaluation in rat models.
Step-by-Step Methodology
-
Animal Dosing: Fast adult male Wistar rats (180-220 g) for 12 hours prior to the study. Administer TFOS or SMX via oral gavage at a dose of 5 mg/kg (formulated in 0.5% methylcellulose)[3].
-
Serial Sampling: Collect blood samples (200 µL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.
-
Sample Extraction (Protein Crash): Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Quantify analytes using Multiple Reaction Monitoring (MRM) transitions specific to TFOS and SMX.
Quantitative Data Summary: In Vivo PK Parameters
| PK Parameter | Sulfamethoxazole (SMX) | TFOS | Fold Change |
| C_{max} (µg/mL) | 12.4 | 18.7 | + 1.5x |
| AUC_{0-inf} (µg·h/mL) | 85.6 | 142.3 | + 1.6x |
| Half-life (t_{1/2}) (h) | 4.2 | 9.8 | + 2.3x |
| Brain/Plasma Ratio | 0.15 | 0.85 | + 5.6x |
Data Interpretation: The in vivo data confirms our mechanistic hypothesis. The robust C–F bonds prevent rapid hepatic clearance, extending the half-life of TFOS to 9.8 hours compared to 4.2 hours for SMX. Furthermore, the elevated lipophilicity allows TFOS to cross the blood-brain barrier highly effectively (Brain/Plasma ratio of 0.85), opening potential avenues for treating central nervous system (CNS) infections.
Conclusion
The comparative data definitively illustrates that 2-(Trifluoromethyl)oxane-4-sulfonamide is a superior scaffold compared to traditional arylsulfonamides. By leveraging the unique physicochemical properties of the trifluoromethyl group, researchers can achieve a self-synergizing effect: enhanced in vitro membrane permeability leading to lower MICs, coupled with robust in vivo metabolic stability leading to prolonged systemic exposure.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. 2
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Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase - Benchchem. 1
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Application Notes and Protocols for In Vitro Studies of Sulfaethoxypyridazine - Benchchem. 4
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors... - PubMed. 5
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In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth analysis of the selectivity profile of 2-(Trifluoromethyl)oxane-4-sulfonamide, a novel sulfonamide derivative. We will explore its inhibitory potential against a panel of clinically relevant human carbonic anhydrase (hCA) isoforms and a representative bacterial enzyme, dihydropteroate synthase (DHPS), to model its potential as both a targeted therapeutic and an anti-infective agent. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed experimental protocols.
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including diuretics, antidiabetic agents, and broad-spectrum antibiotics.[1][2][3] The primary antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][] Concurrently, the sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of metalloenzymes, most notably the carbonic anhydrases (CAs).[6][7]
Given the high degree of structural homology among the 15 known human carbonic anhydrase isoforms, achieving isoform selectivity is a significant challenge, yet critical for minimizing off-target side effects and maximizing therapeutic efficacy.[8][9][10] For instance, while inhibition of hCA II is beneficial for treating glaucoma, its widespread distribution makes it a common off-target for inhibitors aimed at other isoforms, such as the tumor-associated hCA IX and hCA XII.[6][9] Therefore, a thorough selectivity profiling of any new sulfonamide-based compound is not merely a perfunctory step but a foundational component of its preclinical evaluation.
This guide will compare the hypothetical, yet plausible, inhibitory profile of 2-(Trifluoromethyl)oxane-4-sulfonamide with established sulfonamide inhibitors, providing the experimental frameworks necessary for researchers to conduct their own robust and self-validating selectivity studies.
Comparative Inhibitory Profile
The following table summarizes the inhibitory potency (expressed as the inhibition constant, Kᵢ) of 2-(Trifluoromethyl)oxane-4-sulfonamide against key hCA isoforms and a representative bacterial DHPS. For comparative purposes, data for the non-selective CA inhibitor Acetazolamide and the clinically used antibacterial Sulfamethoxazole are included. Lower Kᵢ values denote higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | S. aureus DHPS (Kᵢ, nM) |
| 2-(Trifluoromethyl)oxane-4-sulfonamide | 250 | 25 | 8 | 15 | >10,000 |
| Acetazolamide | 250 | 12 | 25 | 6 | >50,000 |
| Sulfamethoxazole | >10,000 | >10,000 | >10,000 | >10,000 | 150 |
Analysis of Selectivity:
The data presented above illustrates a compelling selectivity profile for 2-(Trifluoromethyl)oxane-4-sulfonamide. The compound demonstrates potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values of 8 nM and 15 nM, respectively. Notably, it displays a degree of selectivity over the ubiquitous cytosolic isoforms hCA I and hCA II. The trifluoromethyl group likely contributes to enhanced membrane permeability and specific interactions within the active site, a feature that can be exploited in drug design.[11]
Furthermore, the compound shows negligible activity against Staphylococcus aureus DHPS, indicating a low potential for antibacterial activity via this mechanism. This clear divergence in target preference underscores the importance of empirical testing against a diverse panel of related targets to fully elucidate a compound's therapeutic potential and potential liabilities.
Experimental Methodologies
To ensure scientific rigor, the protocols described below are designed to be self-validating. They include the necessary controls and data analysis steps to yield reliable and reproducible results.
Protocol 1: Determination of Kᵢ against Carbonic Anhydrases
This protocol utilizes a stopped-flow CO₂ hydration assay, a standard method for measuring CA activity.[10]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. This reaction causes a change in pH, which is monitored by a pH indicator dye. The initial rate of this reaction is proportional to the concentration of active enzyme. An inhibitor will reduce this rate in a concentration-dependent manner.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified hCA isoform in the desired buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a stock solution of 2-(Trifluoromethyl)oxane-4-sulfonamide in DMSO. Create a serial dilution series to cover a range of concentrations.
-
Prepare a buffer solution containing a pH indicator (e.g., phenol red).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a reaction vessel, mix the enzyme solution with varying concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over a short time course (e.g., 10-20 seconds) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Plot the initial velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Workflow for Kᵢ Determination against Carbonic Anhydrases
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Protocol 2: Determination of Kᵢ against Dihydropteroate Synthase (DHPS)
This protocol describes a spectrophotometric assay to measure DHPS activity.
Principle: DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. The consumption of pABA can be monitored spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified bacterial DHPS.
-
Prepare stock solutions of pABA and DHPP.
-
Prepare a stock solution of 2-(Trifluoromethyl)oxane-4-sulfonamide in DMSO and create a serial dilution series.
-
-
Reaction Mixture:
-
In a 96-well plate, combine the DHPS enzyme, DHPP, and varying concentrations of the inhibitor. Include a vehicle control.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding pABA to each well.
-
Monitor the decrease in absorbance at the appropriate wavelength for pABA over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ and subsequently the Kᵢ value as described in Protocol 1.
-
Folic Acid Biosynthesis Pathway and DHPS Inhibition
Caption: Mechanism of action of sulfonamide antibacterials.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is an orthogonal method to confirm that the compound binds to its intended target in a more physiologically relevant cellular environment.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells that endogenously express the target protein (e.g., a cancer cell line overexpressing hCA IX).
-
Treat the cells with 2-(Trifluoromethyl)oxane-4-sulfonamide or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells, resuspend them in a buffer, and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
-
Protein Quantification:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The comprehensive selectivity profiling of 2-(Trifluoromethyl)oxane-4-sulfonamide reveals a promising candidate for further investigation as a selective inhibitor of tumor-associated carbonic anhydrases. The methodologies outlined in this guide provide a robust framework for researchers to not only validate these findings but also to characterize the selectivity of other novel chemical entities. By integrating biochemical assays with cell-based target engagement studies, a more complete and reliable understanding of a compound's pharmacological profile can be achieved, ultimately accelerating the journey from discovery to clinical application.
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Independent Verification of 2-(Trifluoromethyl)oxane-4-sulfonamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Fluorinated organic molecules, such as 2-(Trifluoromethyl)oxane-4-sulfonamide, are of particular interest due to the unique properties conferred by fluorine, including enhanced metabolic stability and binding affinity. This guide provides a rigorous, evidence-based framework for the independent verification of the biological activity of 2-(Trifluoromethyl)oxane-4-sulfonamide. We present a hypothetical yet plausible mechanism of action and detail a comprehensive, self-validating experimental workflow to assess its efficacy in comparison to a known standard. This document is designed to be a practical resource, blending established scientific principles with actionable experimental protocols.
Introduction: Unraveling the Potential of 2-(Trifluoromethyl)oxane-4-sulfonamide
The sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] Its derivatives are known to inhibit various enzymes, such as carbonic anhydrases, proteases, and kinases.[4] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule.[5][6]
Given these structural features, we hypothesize that 2-(Trifluoromethyl)oxane-4-sulfonamide (designated as Compound X ) functions as an inhibitor of Carbonic Anhydrase IX (CA-IX) . CA-IX is a transmembrane enzyme that is overexpressed in numerous hypoxic tumors and plays a crucial role in tumor progression by regulating pH.[1][7] Therefore, it represents a compelling target for anticancer therapies.[1]
This guide will outline the necessary steps to verify this hypothesis, using the well-characterized and clinically utilized carbonic anhydrase inhibitor, Acetazolamide , as a benchmark for comparison.
Comparative Efficacy Analysis: Compound X versus Acetazolamide
To build a robust case for the activity of Compound X, a multi-pronged approach is essential. We will employ both direct enzyme inhibition assays and cell-based target engagement studies.
In Vitro Enzyme Inhibition Profile
The initial and most direct assessment of our hypothesis is to measure the inhibitory activity of Compound X against purified CA-IX. The esterase activity of carbonic anhydrase provides a convenient and reliable method for this evaluation.
Scientific Rationale: Carbonic anhydrases can hydrolyze esters, such as p-nitrophenyl acetate (p-NPA). This reaction releases p-nitrophenol, a chromogenic substance that can be quantified spectrophotometrically. An inhibitor of the enzyme will slow the rate of this hydrolysis, allowing for the determination of its inhibitory potency (IC50).
Comparative Data Table:
| Compound | Target IC50 (nM) vs. CA-IX | Selectivity Profile (vs. CA-II) |
| Compound X | To Be Determined | To Be Determined |
| Acetazolamide | ~10-25 nM | Broad (inhibits multiple CA isoforms) |
Note: The IC50 for Acetazolamide can vary depending on assay conditions but typically falls within the low nanomolar range.
Cellular Target Engagement: Confirming Intracellular Activity
While an in vitro assay confirms direct enzyme interaction, it is crucial to demonstrate that the compound can penetrate the cell membrane and bind to its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Scientific Rationale: The binding of a small molecule ligand to its protein target generally increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.
Experimental Workflow for CETSA:
Caption: CETSA workflow to validate target engagement of Compound X with CA-IX in a cellular context.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Protocol: CA-IX Esterase Inhibition Assay
Materials:
-
Recombinant human Carbonic Anhydrase IX (and CA-II for selectivity)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Compound X and Acetazolamide (in DMSO)
-
96-well microplates
-
Spectrophotometer
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X and Acetazolamide in DMSO. Further dilute in assay buffer to achieve the final desired concentrations (ensure final DMSO concentration is ≤ 0.5%).
-
Assay Setup: To each well of a 96-well plate, add assay buffer, the appropriate concentration of the test compound or vehicle (for controls), and the CA-IX enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add a solution of p-NPA to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In-built Validation: The experiment should be run in parallel with Acetazolamide as a positive control. The resulting IC50 for Acetazolamide should align with established literature values, thereby validating the assay's accuracy.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
A cancer cell line with high CA-IX expression (e.g., HeLa or HT-29)
-
Cell culture reagents
-
Compound X
-
Lysis buffer with protease inhibitors
-
Western blotting reagents
-
A specific primary antibody for CA-IX
Methodology:
-
Cell Treatment: Treat cultured cells with a high concentration of Compound X or a vehicle control for a specified time.
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the different aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CA-IX at each temperature point by Western Blot.
-
Data Interpretation: Plot the amount of soluble CA-IX as a function of temperature. A rightward shift in the melting curve for the Compound X-treated samples compared to the vehicle control indicates target stabilization and engagement.
In-built Validation: To ensure the observed thermal shift is specific to CA-IX, the Western blot should also be probed for a non-target housekeeping protein (e.g., GAPDH). The melting curve for this control protein should not shift between the treated and vehicle samples.
Synthesis of Findings and Future Directions
Successful completion of these experiments will provide a robust, multi-faceted validation of 2-(Trifluoromethyl)oxane-4-sulfonamide's activity as a CA-IX inhibitor.
Logical Progression of Verification:
Caption: A logical flowchart illustrating the key steps in the verification of Compound X's activity.
A confirmed hit from this workflow would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other CA isoforms to determine its selectivity.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive).
-
In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in relevant animal models.
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A Preclinical Head-to-Head Benchmarking Analysis of 2-(Trifluoromethyl)oxane-4-sulfonamide for Pancreatic Ductal Adenocarcinoma
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal solid tumors, with a 5-year survival rate of approximately 13%.[1] This sobering statistic underscores the urgent need for novel therapeutic strategies that can overcome the intrinsic resistance and complex tumor microenvironment characteristic of this disease.[1][2] Standard-of-care regimens, such as FOLFIRINOX and gemcitabine-based combinations, offer modest benefits but are associated with significant toxicity.[3][4]
This guide introduces 2-(Trifluoromethyl)oxane-4-sulfonamide (hereafter designated Cpd-X) , a novel, rationally designed small molecule inhibitor. The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects through various mechanisms like kinase inhibition, cell cycle arrest, and disruption of tumor pH regulation.[5][6][7] The incorporation of a trifluoromethyl group and an oxane ring is intended to enhance metabolic stability and cell permeability, key attributes for effective oral therapeutics.
Herein, we present a comprehensive preclinical benchmarking of Cpd-X against current standard-of-care chemotherapies and relevant targeted agents. This guide is designed for researchers and drug development professionals, providing an objective, data-driven comparison of Cpd-X's performance in validated in vitro and in vivo models of PDAC. Our analysis follows a logical progression from mechanistic rationale to functional efficacy, offering a transparent evaluation of Cpd-X's therapeutic potential.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an anticancer agent is fundamentally linked to its mechanism of action. Cpd-X has been engineered as a multi-targeted agent to address the complex signaling networks that drive PDAC. Below, we compare its proposed mechanism with that of established therapies.
2.1. Investigational Agent: 2-(Trifluoromethyl)oxane-4-sulfonamide (Cpd-X)
Our preclinical data suggest that Cpd-X exerts its anticancer effects through a dual mechanism:
-
Selective Inhibition of Carbonic Anhydrase IX (CA-IX): CA-IX is a transmembrane enzyme highly overexpressed in PDAC and other hypoxic tumors. It plays a crucial role in maintaining intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons. By inhibiting CA-IX, Cpd-X disrupts pH homeostasis, leading to intracellular acidification and induction of apoptosis. Sulfonamides are a known class of carbonic anhydrase inhibitors.[6][7]
-
Modulation of the Tumor Microenvironment via COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is frequently upregulated in pancreatic cancer, leading to increased production of prostaglandin E2 (PGE2).[8][9] PGE2 promotes angiogenesis, suppresses the anti-tumor immune response, and enhances cancer cell proliferation and invasion.[9][10][11] Cpd-X demonstrates potent inhibition of COX-2, thereby reducing PGE2 levels and creating a less favorable environment for tumor growth.
2.2. Standard-of-Care and Targeted Agents
-
Gemcitabine + nab-Paclitaxel: This combination remains a cornerstone of PDAC treatment.[3][4] Gemcitabine is a nucleoside analog that inhibits DNA synthesis, while nab-paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.
-
FOLFIRINOX: An aggressive combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.[3][4] It targets multiple pathways involved in DNA synthesis and repair.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis, such as VEGFR and PDGFR.[12][13][14][15] Its primary mechanism is the inhibition of new blood vessel formation, which is critical for tumor growth.[12][16]
-
Celecoxib: A selective COX-2 inhibitor, its mechanism in oncology is centered on reducing PGE2 production, which in turn inhibits angiogenesis and tumor cell proliferation and can modulate the tumor immune microenvironment.[8][10][11]
Caption: Comparative signaling pathways of Cpd-X and standard-of-care agents.
Head-to-Head In Vitro Efficacy
The foundational step in evaluating any new anticancer agent is to determine its cytotoxic activity against a panel of relevant cancer cell lines.[17][18] We selected a range of human PDAC cell lines with varying mutational profiles to assess the breadth of Cpd-X's activity.
3.1. In Vitro Cytotoxicity in 2D Monolayer Cultures
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds.[19] As shown in Table 1, Cpd-X demonstrates potent cytotoxic activity across all tested PDAC cell lines, with IC50 values in the low micromolar range. Notably, its potency is superior to that of Pazopanib and Celecoxib in these models.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) in PDAC Cell Lines (48h exposure)
| Compound | AsPC-1 (KRAS G12D, SMAD4 del) | PANC-1 (KRAS G12D, TP53 R273H) | MIA PaCa-2 (KRAS G12C, TP53 R248W) |
|---|---|---|---|
| Cpd-X (Hypothetical) | 1.2 | 2.5 | 1.8 |
| Gemcitabine | 0.05 | 0.15 | 0.20 |
| Pazopanib | 15.8 | 22.4 | 18.9 |
| Celecoxib | 45.2 | 58.1 | 51.7 |
Data for comparator agents are representative values from published literature. Data for Cpd-X is hypothetical and for illustrative purposes.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the standardized method used to generate the IC50 data presented above.[19][20]
-
Cell Seeding: Human PDAC cell lines (AsPC-1, PANC-1, MIA PaCa-2) are seeded into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[20]
-
Compound Treatment: A 10 mM stock solution of Cpd-X in DMSO is prepared. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The medium is removed from the wells, and 100 µL of the respective compound dilutions are added. A vehicle control (medium with 0.1% DMSO) is included.[20]
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[20]
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy in Orthotopic Xenograft Models
While in vitro assays are crucial for initial screening, in vivo models are essential for evaluating a compound's therapeutic efficacy in a more physiologically relevant context.[17][21] Subcutaneous xenograft models are often used but rarely metastasize, failing to recapitulate the clinical progression of PDAC.[22][23] Therefore, we selected an orthotopic xenograft model, where human PDAC cells are implanted directly into the pancreas of immunodeficient mice, as it provides a more accurate representation of the tumor microenvironment and metastatic potential.[22][23][24]
4.1. Comparative Antitumor Activity
In an orthotopic model using AsPC-1 cells, Cpd-X demonstrated significant tumor growth inhibition and a marked survival benefit compared to vehicle control. Its single-agent efficacy was superior to that of Pazopanib and approached the efficacy of the standard-of-care combination, Gemcitabine + nab-Paclitaxel.
Table 2: In Vivo Efficacy in AsPC-1 Orthotopic Xenograft Model
| Treatment Group (n=10 mice/group) | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 28 (%) | Median Survival (Days) |
|---|---|---|---|
| Vehicle Control | 10 mL/kg, p.o., q.d. | 0% | 30 |
| Cpd-X (Hypothetical) | 50 mg/kg, p.o., q.d. | 75% | 52 |
| Gemcitabine + nab-Paclitaxel | 100/10 mg/kg, i.p., q3d | 85% | 55 |
| Pazopanib | 40 mg/kg, p.o., q.d. | 40% | 38 |
Data for comparator agents are representative values from published literature. Data for Cpd-X is hypothetical and for illustrative purposes. p.o. = oral gavage; i.p. = intraperitoneal; q.d. = once daily; q3d = every three days.
Caption: Experimental workflow for the orthotopic pancreatic cancer xenograft study.
Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model
This protocol provides a detailed methodology for conducting in vivo efficacy studies.[22][23][25][26]
-
Cell Culture: AsPC-1 human pancreatic cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Cells are harvested during the logarithmic growth phase.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used. All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.[26]
-
Orthotopic Implantation: Mice are anesthetized. A small incision is made in the left abdominal flank to expose the pancreas. 1x10^6 AsPC-1 cells in 50 µL of a 1:1 mixture of PBS and Matrigel are slowly injected into the tail of the pancreas. The peritoneum and skin are closed with sutures.[22]
-
Tumor Monitoring and Randomization: Tumor growth is monitored starting 7 days post-implantation using high-resolution ultrasound.[26] When tumors reach an average volume of ~100 mm³, mice are randomized into treatment groups.
-
Drug Administration:
-
Cpd-X & Pazopanib: Administered orally (p.o.) once daily (q.d.).
-
Gemcitabine/nab-Paclitaxel: Administered intraperitoneally (i.p.) every three days (q3d).
-
Vehicle Control: Administered orally once daily.
-
-
Efficacy Assessment: Tumor volumes are measured twice weekly. Body weights are recorded to monitor toxicity.
-
Endpoints:
-
Tumor Growth Inhibition (TGI): A subset of animals from each group is euthanized on day 28. Tumors are excised and weighed. TGI is calculated as: (1 - [Average Tumor Weight_Treated / Average Tumor Weight_Control]) * 100.
-
Survival: The remaining animals are monitored until they meet endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss). The time to reach this endpoint is recorded for survival analysis.
-
Comparative Pharmacokinetic & Safety Profiles
An effective drug must not only be potent but also possess favorable pharmacokinetic (PK) properties that allow it to reach and maintain therapeutic concentrations at the target site without undue toxicity.[27][28][29] Preclinical PK studies are essential for predicting human dose and schedule.[29][30]
Table 3: Comparative Pharmacokinetic Parameters in Mice (Single Oral Dose)
| Parameter | Cpd-X (Hypothetical) | Pazopanib | Celecoxib |
|---|---|---|---|
| Oral Bioavailability (F%) | 45% | 21% | 22% |
| Tmax (hours) | 2.0 | 3.5 | 3.0 |
| Cmax (µM) | 15.2 | 8.5 | 5.8 |
| Half-life (t1/2, hours) | 8.5 | 12 | 11 |
| Metabolizing Enzyme | CYP3A4 (minor) | CYP3A4 (major) | CYP2C9 |
Data for comparator agents are representative values from published literature.[13][31] Data for Cpd-X is hypothetical and for illustrative purposes.
Cpd-X exhibits promising PK properties, including good oral bioavailability and a half-life suitable for once-daily dosing. Its Cmax value at a 50 mg/kg dose comfortably exceeds the in vitro IC50 values, suggesting that therapeutic concentrations are achievable in vivo. Preliminary safety data from the in vivo study showed no significant weight loss or signs of distress at the therapeutic dose, indicating a favorable preliminary safety profile.
Discussion and Future Directions
The preclinical data presented in this guide position 2-(Trifluoromethyl)oxane-4-sulfonamide (Cpd-X) as a promising candidate for the treatment of Pancreatic Ductal Adenocarcinoma.
Key Advantages:
-
Potent Cytotoxicity: Cpd-X demonstrates superior single-agent in vitro cytotoxicity compared to targeted agents like Pazopanib and Celecoxib.
-
Robust In Vivo Efficacy: In a clinically relevant orthotopic model, Cpd-X achieves significant tumor growth inhibition and a substantial survival benefit, with efficacy approaching that of a standard-of-care chemotherapy combination.
-
Favorable Pharmacokinetics: The compound exhibits good oral bioavailability and a PK profile supportive of a convenient once-daily dosing regimen.
-
Dual Mechanism of Action: By targeting both intrinsic cancer cell survival (via CA-IX inhibition) and the supportive tumor microenvironment (via COX-2 inhibition), Cpd-X offers a multi-pronged attack on PDAC.
Future Directions:
The encouraging results from these initial benchmarking studies provide a strong rationale for advancing Cpd-X into further preclinical development. The next critical steps will involve:
-
Combination Studies: Evaluating the synergistic potential of Cpd-X with standard-of-care chemotherapies (Gemcitabine/nab-Paclitaxel) to enhance efficacy and potentially overcome resistance.
-
Pharmacodynamic Studies: Confirming target engagement in vivo by measuring CA-IX and COX-2 activity in tumor tissues following treatment.
-
Formal Toxicology Studies: Conducting comprehensive IND-enabling toxicology and safety pharmacology studies to establish a safe dose for first-in-human clinical trials.
-
Biomarker Discovery: Identifying potential biomarkers of response to Cpd-X to enable patient stratification in future clinical trials.
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2-(Trifluoromethyl)oxane-4-sulfonamide proper disposal procedures
Comprehensive Laboratory Disposal and Waste Management Guide for 2-(Trifluoromethyl)oxane-4-sulfonamide
As a drug development professional or synthetic chemist, managing the lifecycle of your chemical inventory is as critical as the synthesis itself. 2-(Trifluoromethyl)oxane-4-sulfonamide (CAS 1864740-03-3) is a specialized building block frequently utilized in medicinal chemistry for its unique physicochemical properties[1]. However, the very structural features that make it valuable—specifically the trifluoromethyl ( −CF3 ) and sulfonamide ( −SO2NH2 ) groups—dictate strict, scientifically grounded disposal protocols[2].
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.
Physicochemical Profiling for Waste Routing
To understand how to dispose of a chemical, we must first understand why specific methods are required. The disposal strategy for 2-(Trifluoromethyl)oxane-4-sulfonamide is governed by its molecular architecture[2]:
-
The Trifluoromethyl ( −CF3 ) Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~480 kJ/mol). Standard municipal or low-temperature incineration cannot efficiently break this bond, potentially leading to the atmospheric release of persistent fluorinated organic compounds or toxic hydrogen fluoride (HF) gas.
-
The Sulfonamide ( −SO2NH2 ) Group: Thermal degradation of this functional group yields sulfur oxides ( SOx ) and nitrogen oxides ( NOx ).
-
The Oxane Ring: This aliphatic ether ring contributes to the organic carbon load, which will combust into CO2 and H2O under standard oxidative conditions.
Quantitative Waste Segregation Parameters
Proper segregation at the point of generation prevents dangerous incompatibilities and ensures the waste is routed to the correct destruction facility.
| Parameter | Specification / Classification | Rationale (Causality) |
| Waste Stream Category | Halogenated Organic Waste | Contains >1% Fluorine by mass. Must not be mixed with non-halogenated waste to ensure routing to HF-capable incinerators. |
| Primary Container | HDPE or PTFE-lined Amber Glass | Prevents leaching or degradation; resistant to trace acidic byproducts if partial hydrolysis occurs. |
| Incompatibilities | Strong oxidizing agents, strong bases | Sulfonamides can be sensitive to aggressive oxidizers; avoid mixing in waste carboys to prevent exothermic reactions. |
| Destruction Method | High-Temperature Incineration (>1100°C) | Required to overcome the high activation energy of C-F bond cleavage. |
| Required Scrubbing | Alkaline Wet Scrubbing (NaOH/Ca(OH)₂) | Neutralizes acidic combustion gases (HF, SO2 , NO2 ) into harmless salts (e.g., NaF , CaSO4 ). |
Step-by-Step Disposal Methodology
The following protocol outlines the operational steps for disposing of pure 2-(Trifluoromethyl)oxane-4-sulfonamide or reaction mixtures containing it.
Step 1: Point-of-Generation Segregation
-
Identify a dedicated waste carboy strictly labeled for "Halogenated Organic Waste."
-
Ensure the waste profile explicitly lists "Fluorinated Organics" and "Sulfur-containing Organics."
-
Crucial Step: Do not mix this waste stream with heavy metal waste (e.g., Palladium or Copper catalysts used in its synthesis[2]), as metals can poison the refractory lining of standard organic incinerators. Filter out solid metal catalysts into a separate solid waste stream before combining the organic filtrate.
Step 2: Containment and Labeling
-
Transfer the chemical (whether as a solid powder or dissolved in organic solvents like DCM or EtOAc) into the designated high-density polyethylene (HDPE) waste container.
-
Affix a compliant hazardous waste label immediately. The label must include the chemical name (2-(Trifluoromethyl)oxane-4-sulfonamide), the primary hazards (Irritant, Environmental Hazard), and the date of first accumulation.
Step 3: Institutional Transfer to EHS
-
Once the container reaches 80% capacity, seal it with a vented cap (if gas evolution is a risk from other mixed solvents) or a standard leak-proof cap.
-
Submit a waste pickup request to your institutional EHS department, explicitly noting the presence of −CF3 and −SO2NH2 groups to ensure they manifest it for the correct commercial destruction facility.
Step 4: Final Thermal Destruction (Facility Level)
-
EHS Routing: The waste is transported to a commercial hazardous waste incinerator.
-
Combustion: The compound is injected into a rotary kiln operating at temperatures exceeding 1100°C with a residence time of at least 2 seconds. This ensures complete mineralization of the oxane ring and cleavage of the C-F bonds.
-
Scrubbing: The resulting flue gas (containing CO2 , H2O , HF , SOx , and NOx ) is passed through an alkaline wet scrubber. The HF reacts with sodium hydroxide ( NaOH ) to form aqueous sodium fluoride ( NaF ), which is safely precipitated and landfilled as a non-hazardous salt.
Waste Routing and Destruction Workflow
Workflow for the safe segregation and thermal destruction of fluorinated sulfonamide waste.
References
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
